molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2

2-Methylbenzo[d]thiazole-6-carbonitrile

Cat. No.: B1267053
CAS No.: 42474-60-2
M. Wt: 174.22 g/mol
InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-6-carbonitrile is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylbenzo[d]thiazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzo[d]thiazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUFWQEXRABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195262
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42474-60-2
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylbenzo[d]thiazole-6-carbonitrile

In the landscape of modern medicinal chemistry and material science, the benzothiazole scaffold stands out as a "privileged structure."[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the design of novel therapeutic agents and functional materials.[1][4][5] Its rigid, planar structure and rich electron density make it an adept pharmacophore for interacting with a diverse array of biological targets, leading to applications ranging from anticancer and antimicrobial to neuroprotective agents.[2][5]

This guide focuses on a particularly valuable derivative: 2-Methylbenzo[d]thiazole-6-carbonitrile . The strategic placement of a methyl group at the 2-position and a cyano group at the 6-position transforms the basic scaffold into a highly versatile building block. The electron-withdrawing nitrile function not only modulates the electronic properties of the ring system but also serves as a key synthetic handle for library development, while the methyl group offers a site for further functionalization. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, applications, and handling.

Core Molecular Profile and Physicochemical Properties

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic aromatic compound whose utility is fundamentally derived from its unique chemical structure.[4] A thorough understanding of its core properties is the first step toward its effective application.

Key Identifiers and Properties
PropertyValueSource
CAS Number 42474-60-2[4][6][7]
IUPAC Name 2-methyl-1,3-benzothiazole-6-carbonitrile[4][6]
Molecular Formula C₉H₆N₂S[4][6][8]
Molecular Weight 174.22 g/mol [4][6][8]
Appearance Solid[7]
SMILES CC1=NC2=C(S1)C=C(C=C2)C#N[4][6]
InChI Key BSQUFWQEXRABMJ-UHFFFAOYSA-N[4][7]
Structural and Spectroscopic Characterization

The validation of 2-Methylbenzo[d]thiazole-6-carbonitrile in a laboratory setting relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the methyl protons (a singlet, likely around 2.8 ppm) and the aromatic protons on the benzene ring, whose specific splitting patterns and chemical shifts reveal the substitution pattern. In ¹³C NMR, key signals would include the nitrile carbon (approx. 118-120 ppm), the methyl carbon, and the distinct carbons of the bicyclic system.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Using electrospray ionization (ESI) in positive-ion mode, the compound exhibits a prominent molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 189.0486, which aligns precisely with the calculated value.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Other notable absorptions include those for aromatic C-H and C=C bonds, as well as the C=N stretch of the thiazole ring.

Synthesis Strategies: From Precursors to Product

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The following represents a logical and field-proven approach.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections for strategic synthesis: the C-CN bond and the thiazole ring itself. This leads to two common synthetic philosophies: (1) formation of the benzothiazole core followed by late-stage cyanation, or (2) construction of the benzothiazole ring from a pre-functionalized aniline precursor.

Retrosynthesis target 2-Methylbenzo[d]thiazole-6-carbonitrile intermediate1 2-Methyl-6-halobenzo[d]thiazole target->intermediate1 C-CN bond formation (Cyanation) intermediate2 4-Amino-3-mercaptobenzonitrile target->intermediate2 Thiazole ring formation (Cyclization) precursor1 Metal Cyanide (e.g., Zn(CN)₂) intermediate1->precursor1 precursor2 Acetic Anhydride / Acid intermediate2->precursor2 Palladium_Catalytic_Cycle pd0 Pd(0)L₂ cycle_start Oxidative Addition pd0->cycle_start pd_complex Ar-Pd(II)L₂(X) cycle_start->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_cn_complex Ar-Pd(II)L₂(CN) transmetalation->pd_cn_complex znx ZnX₂ transmetalation->znx reductive_elim Reductive Elimination pd_cn_complex->reductive_elim product Ar-CN pd_cn_complex->product reductive_elim->pd0 substrate Ar-X substrate->cycle_start cyanide Zn(CN)₂ cyanide->transmetalation Drug_Development_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical Development A 2-Methylbenzo[d]thiazole- 6-carbonitrile (Scaffold) B Chemical Modification (e.g., Nitrile Hydrolysis, Reduction) A->B C Compound Library Synthesis B->C D High-Throughput Screening (e.g., Anti-TB Assay) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G In-vitro & In-vivo Toxicity Studies F->G H Pharmacokinetic Profiling (ADME) G->H I Clinical Trials H->I IND Filing

Sources

An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-6-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Methylbenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, explore robust synthetic protocols, and discuss its emerging role as a promising scaffold in the development of novel therapeutics, particularly in the context of infectious diseases.

Core Molecular Structure and Physicochemical Properties

2-Methylbenzo[d]thiazole-6-carbonitrile is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring. This benzothiazole core is substituted with a methyl group at the 2-position and a nitrile group at the 6-position.

The molecular formula of this compound is C₉H₆N₂S, and it has a molecular weight of approximately 174.22 g/mol .[1] The presence of the electron-withdrawing nitrile group and the heteroatoms in the thiazole ring significantly influences the electronic properties of the molecule, making it a valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 42474-60-2[1]
Molecular Formula C₉H₆N₂S[1]
Molecular Weight 174.22 g/mol [1]
IUPAC Name 2-methyl-1,3-benzothiazole-6-carbonitrile[1]
SMILES CC1=NC2=C(S1)C=C(C=C2)C#N[1]
Structural Elucidation: Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural verification of 2-Methylbenzo[d]thiazole-6-carbonitrile in solution. While a publicly available, fully assigned spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 2-methylbenzothiazole.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzothiazole ring system. The methyl group protons would appear as a singlet, likely in the upfield region. The aromatic protons would present as a complex multiplet pattern, with their chemical shifts influenced by the electron-withdrawing nitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the carbons of the benzothiazole core. The nitrile carbon signal would be found in the characteristic downfield region for cyano groups.

Mass Spectrometry (MS) provides confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns. The electron ionization mass spectrum of the closely related 2-methylbenzothiazole shows a prominent molecular ion peak. The fragmentation of 2-Methylbenzo[d]thiazole-6-carbonitrile is expected to involve the loss of small, stable fragments.

Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile: A Practical Protocol

The synthesis of 2-methylbenzothiazole derivatives can be achieved through various methods. A robust and industrially applicable method involves the reaction of a corresponding 2-aminothiophenol halide with acetic anhydride in a glacial acetic acid medium.[2]

Experimental Protocol: Synthesis from 2-Aminothiophenol Halide

This protocol is adapted from established methods for the synthesis of 2-methylbenzothiazole derivatives.[2]

Step 1: Reaction Setup

  • In a suitable reaction vessel, charge glacial acetic acid.

  • Add the starting material, a 2-aminothiophenol halide derivative (e.g., 2-amino-5-cyanothiophenol, if available, or a precursor that can be converted to the nitrile).

  • To this mixture, add acetic anhydride.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-200°C.

  • Maintain this temperature for a sufficient period to ensure the completion of the reaction, typically monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Isolation

  • Filter the cooled reaction mixture.

  • Cool the filtrate in an ice-water bath to 0-5°C.

  • Slowly add an aqueous solution of sodium hydroxide to neutralize the acid, adjusting the pH to approximately 7.0.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude 2-Methylbenzo[d]thiazole-6-carbonitrile can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product & Purification reactant1 2-Aminothiophenol Halide reaction Heating (80-200°C) reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction reactant3 Glacial Acetic Acid reactant3->reaction filtration Filtration reaction->filtration neutralization Neutralization (NaOH) filtration->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product 2-Methylbenzo[d]thiazole-6-carbonitrile purification->final_product Mechanism_of_Action cluster_compound 2-Methylbenzothiazole Derivative cluster_targets Mycobacterial Targets cluster_effects Cellular Effects compound 2-Methylbenzo[d]thiazole-6-carbonitrile target1 NDH-2 compound->target1 Inhibits target2 DprE1 compound->target2 Inhibits effect1 Inhibition of Respiration & ATP Synthesis target1->effect1 effect2 Disruption of Cell Wall Synthesis target2->effect2 outcome Bacterial Cell Death effect1->outcome effect2->outcome

Caption: Postulated mechanism of anti-tubercular action for 2-methylbenzothiazole derivatives.

Future Directions and Conclusion

2-Methylbenzo[d]thiazole-6-carbonitrile represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potent anti-mycobacterial activity make it an attractive starting point for further medicinal chemistry optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify derivatives with improved potency and pharmacokinetic properties.

  • Target Deconvolution: To definitively confirm the molecular target(s) within Mycobacterium tuberculosis.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of optimized analogs in animal models of tuberculosis.

References

  • Singh, V., et al. (2021). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Medicinal Chemistry.
  • ApconiX. (2023). Discovery Of Benzothiazoles As Antimycobacterial Agents. Retrieved from [Link]

  • Parish, T., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum.
  • Google Patents. (n.d.). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • Royal Society of Chemistry. (n.d.). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. Retrieved from [Link]

Sources

2-Methylbenzo[d]thiazole-6-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1,3-benzothiazole-6-carbonitrile

Abstract

This guide provides a comprehensive technical overview of 2-Methyl-1,3-benzothiazole-6-carbonitrile (CAS No. 42474-60-2), a heterocyclic compound of significant interest in medicinal chemistry and material science. We will delve into its precise nomenclature, structural attributes, and physicochemical properties. The core of this document focuses on validated synthetic pathways, mechanistic insights, and detailed analytical workflows for structural confirmation. Furthermore, we explore its contemporary applications, with a particular emphasis on its role as a precursor in the development of novel therapeutic agents, notably for its anti-tubercular properties. This paper is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile molecular scaffold.

Introduction: The Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a 1,3-thiazole ring.[1][2] This bicyclic aromatic system is a privileged scaffold in medicinal chemistry and material science due to its unique electronic properties and ability to engage in various biological interactions.[3][4][5] The nitrogen and sulfur heteroatoms within the thiazole ring are key to its chemical reactivity and its function as a pharmacophore.[4][6] Derivatives of benzothiazole exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][7] 2-Methyl-1,3-benzothiazole-6-carbonitrile is a specific derivative that combines the core benzothiazole structure with a methyl group at the reactive C-2 position and an electron-withdrawing cyano group on the benzene ring, making it a valuable and versatile building block.[6]

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity begins with its systematic name. The correct IUPAC name for the topic compound is 2-methyl-1,3-benzothiazole-6-carbonitrile .[6][8] The structure consists of a benzothiazole core with a methyl (-CH₃) substituent at position 2 and a cyano (-C≡N) group at position 6.[6] The planar, bicyclic system's π-electron system is polarized by the electron-withdrawing nature of the thiazole ring's heteroatoms.[6]

Caption: Structure of 2-methyl-1,3-benzothiazole-6-carbonitrile.

Key Physicochemical and Spectroscopic Parameters

A summary of the core properties is essential for experimental design, including solvent selection, reaction monitoring, and safety considerations.

PropertyValueSource
CAS Number 42474-60-2[6][8]
Molecular Formula C₉H₆N₂S[6][8]
Molecular Weight 174.22 g/mol [6][8]
IUPAC Name 2-methyl-1,3-benzothiazole-6-carbonitrile[6][8]
SMILES CC1=NC2=C(S1)C=C(C=C2)C#N[6][8]
InChI Key BSQUFWQEXRABMJ-UHFFFAOYSA-N[6]
Appearance Solid[9]
Purity ≥95% (Commercially available)[9]

Synthesis and Mechanistic Pathways

The synthesis of substituted benzothiazoles is a well-established field, yet the introduction of specific functionalities like a carbonitrile group requires carefully chosen methodologies. One effective strategy involves the late-stage functionalization of a pre-formed benzothiazole ring.

Palladium-Catalyzed Cyanation: A Validated Protocol

A robust method for synthesizing the title compound involves a palladium-catalyzed cyanation reaction. This approach is favored for its high functional group tolerance and efficiency.[6] The causality behind this choice lies in the ability of palladium catalysts to facilitate the challenging carbon-carbon bond formation between an aryl halide and a cyanide source.

Protocol: Synthesis of 2-Methyl-1,3-benzothiazole-6-carbonitrile

  • Reactant Preparation: To a dry, argon-flushed Schlenk flask, add 2-amino-6-chloro-benzothiazole (1.0 eq), trimethylsilyl cyanide (TMSCN) (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.1 M. The choice of a high-boiling, polar aprotic solvent like DMF is critical for solubilizing the reactants and maintaining the catalyst's activity at elevated temperatures.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Quench the mixture by carefully adding aqueous sodium bicarbonate solution. Extract the aqueous phase three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue must be purified via flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically employed to isolate the pure product.

  • Structural Validation: The identity and purity of the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation step is non-negotiable for ensuring the integrity of downstream applications.[6]

Caption: Workflow for the synthesis and validation of the title compound.

Core Applications and Biological Significance

The unique arrangement of functional groups in 2-Methyl-1,3-benzothiazole-6-carbonitrile makes it a molecule of high interest in both medicine and materials.

Potential as an Anti-Tubercular Agent

Tuberculosis remains a significant global health threat, and novel therapeutics are urgently needed. Benzothiazole-based molecules have shown considerable promise as anti-tubercular agents.[7][10] Specifically, 2-Methyl-1,3-benzothiazole-6-carbonitrile has been identified as a potential candidate for drug development, demonstrating significant inhibitory effects against Mycobacterium tuberculosis.[6] It is hypothesized that the benzothiazole scaffold interacts with key enzymes in the bacterial metabolic pathway, leading to cell death.[6] The cyano and methyl groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Material Science

The benzothiazole core is an excellent chromophore. The extended π-conjugated system, influenced by the electron-withdrawing nitrile group, makes this compound a candidate for applications in organic electronics.[6] Research has explored its potential use in the development of Organic Light-Emitting Diodes (OLEDs) due to its photoluminescent properties.[6] The molecule can serve as a building block for larger, more complex functional materials with tailored electronic or photonic characteristics.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is the bedrock of scientific integrity. A multi-technique approach is mandatory.

Interpreting Spectroscopic Data

The following table summarizes the expected analytical signatures for 2-Methyl-1,3-benzothiazole-6-carbonitrile.

Analytical TechniqueExpected Signature / ObservationRationale
¹H NMR Resonances in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A singlet around δ 2.8 ppm corresponding to the methyl group protons.[11]The chemical shifts and splitting patterns provide a fingerprint of the proton environment, confirming the substitution pattern.
¹³C NMR Resonances for the nine distinct carbon atoms, including the quaternary carbon of the cyano group (δ ~118 ppm) and the methyl carbon (δ ~20 ppm).[11]Confirms the complete carbon skeleton of the molecule.
FT-IR A sharp, strong absorption band around 2230 cm⁻¹ characteristic of a nitrile (C≡N) stretch.Provides direct evidence for the presence of the key carbonitrile functional group.
HRMS (ESI-TOF) A protonated molecular ion peak [M+H]⁺ observed at a mass-to-charge ratio (m/z) of 189.0486.[6]High-resolution mass spectrometry provides an exact mass measurement, which confirms the elemental composition (C₉H₆N₂S) with high confidence.[6]

Conclusion and Future Outlook

2-Methyl-1,3-benzothiazole-6-carbonitrile is a strategically important heterocyclic compound with a well-defined structure and versatile reactivity. Its synthesis via robust methods like palladium-catalyzed cyanation allows for reliable access to this valuable building block. The demonstrated anti-tubercular activity positions it as a promising starting point for medicinal chemistry campaigns aimed at combating infectious diseases.[6] Concurrently, its inherent electronic properties make it an attractive candidate for exploration in the field of advanced organic materials. Future research should focus on derivatizing the core structure to develop structure-activity relationships (SAR) for biological targets and to fine-tune its photophysical properties for material science applications.

References

  • 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2. (n.d.). Smolecule.
  • A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.). ResearchGate.
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.).
  • 2-Methylbenzothiazole 99 120-75-2. (n.d.). Sigma-Aldrich.
  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (n.d.). ResearchGate.
  • 2-Methylbenzo[d]thiazole-6-carbonitrile - 42474-60-2. (n.d.). Vulcanchem.
  • Benzothiazole. (n.d.). Wikipedia.
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2).
  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (n.d.). National Institutes of Health.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.).
  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023, April 4). IJCRT.org.
  • 2-Methylbenzo[d]thiazole-6-carbonitrile. (n.d.). CymitQuimica.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in the fields of medicinal chemistry and material science. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of biologically active compounds and functional materials. 2-Methylbenzo[d]thiazole-6-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the methyl group at the 2-position and the electron-withdrawing cyano group at the 6-position imparts specific reactivity and properties to the molecule, making it a valuable building block for further chemical transformations.[1] This guide provides a detailed overview of the synthesis and comprehensive characterization of this important compound, aimed at researchers, scientists, and professionals in drug development. The molecular formula for 2-Methylbenzo[d]thiazole-6-carbonitrile is C₉H₆N₂S.[1]

Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile: A Mechanistic Approach

The synthesis of 2-methylbenzo[d]thiazole-6-carbonitrile can be approached through several strategic pathways. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Common Synthetic Strategies

Several synthetic routes have been developed for the preparation of 2-methylbenzo[d]thiazole-6-carbonitrile and its derivatives. These methods primarily involve the construction of the benzothiazole core followed by the introduction or presence of the methyl and cyano functionalities.

One of the most prevalent methods for forming the benzothiazole ring is the condensation of a 2-aminothiophenol derivative with a suitable carboxylic acid, aldehyde, or nitrile.[2][3] This approach is highly versatile and can be catalyzed by various reagents.[2][4]

For the introduction of the cyano group, a Sandmeyer-type reaction on a corresponding amino-substituted benzothiazole is a classic and effective method.[5][6][7] This reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6][7]

Modern synthetic approaches also include palladium-catalyzed C-H functionalization, which allows for the direct introduction of the cyano group onto the benzothiazole scaffold, offering a more atom-economical route.[1] Ullmann-type coupling reactions can also be employed for the formation of the C-S bond in the benzothiazole ring system.[8][9][10]

Below is a generalized workflow for a common synthetic approach:

Synthesis_Workflow start Substituted Aniline Precursor intermediate1 2-Amino-4-cyanothiophenol start->intermediate1 Thiolation intermediate2 Cyclization with Acetic Anhydride intermediate1->intermediate2 N-Acetylation & Cyclization product 2-Methylbenzo[d]thiazole-6-carbonitrile intermediate2->product Dehydration

Sources

Spectral data of 2-Methylbenzo[d]thiazole-6-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 2-Methylbenzo[d]thiazole-6-carbonitrile

Introduction

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic aromatic compound belonging to the benzothiazole class, which is recognized for its wide-ranging applications in medicinal chemistry and material science.[1] The molecule, with a formula of C₉H₆N₂S, features a fused benzene and thiazole ring system, functionalized with a methyl group at the 2-position and a cyano group at the 6-position.[1][2] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly as an anti-tubercular agent, and in the development of novel functional materials.[1]

Accurate structural elucidation and purity confirmation are paramount for any downstream application. This guide, therefore, provides a comprehensive analysis of the core spectroscopic techniques used to characterize 2-Methylbenzo[d]thiazole-6-carbonitrile: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The following sections detail the causality behind the experimental methodologies and offer an in-depth interpretation of the spectral data, providing a self-validating framework for researchers.

High-Resolution Mass Spectrometry (HRMS): Molecular Formula Confirmation

Mass spectrometry is the foundational technique for determining the precise molecular weight of a compound, which in turn validates its elemental composition. For 2-Methylbenzo[d]thiazole-6-carbonitrile, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive-ion mode is the method of choice. This "soft" ionization technique is ideal as it typically preserves the molecular ion, minimizing fragmentation and providing a clear protonated molecular ion peak ([M+H]⁺).

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: A dilute solution of 2-Methylbenzo[d]thiazole-6-carbonitrile is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A trace amount of formic acid (0.1%) is often added to the solvent to facilitate protonation.

  • Instrument Calibration: The mass spectrometer is calibrated using a known reference standard with multiple ions spanning the desired mass range to ensure high mass accuracy.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion capillary, generating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase protonated molecules, [C₉H₆N₂S + H]⁺.

  • Detection: The ions are accelerated into the time-of-flight mass analyzer. The instrument measures the exact time it takes for each ion to travel the length of the flight tube to the detector. This time is directly proportional to the ion's mass-to-charge ratio (m/z), allowing for a highly accurate mass determination.

Data Presentation & Interpretation

The primary output of this experiment is the confirmation of the compound's elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

ParameterTheoretical ValueExperimental Value
Molecular Formula C₉H₆N₂SC₉H₆N₂S
Monoisotopic Mass 174.0252 g/mol -
[M+H]⁺ Ion (Calculated) 189.0486 m/z-
[M+H]⁺ Ion (Observed) -189.0486 m/z[1]

The experimental spectrum displays the protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio of 189.0486.[1] This value is an exact match for the calculated mass of the protonated molecule, confirming the elemental formula of C₉H₆N₂S with sub-parts-per-million (ppm) accuracy.[1] This result provides unequivocal evidence for the identity of the compound.

Workflow for Molecular Formula Verification

cluster_prep Sample Preparation cluster_analysis ESI-TOF-MS Analysis cluster_data Data Processing cluster_validation Validation A Prepare dilute solution (1-10 µg/mL in MeOH + 0.1% HCOOH) B Direct Infusion A->B C Electrospray Ionization (Positive Mode) B->C D TOF Mass Analysis C->D E Record Mass Spectrum D->E F Identify [M+H]⁺ Peak E->F G Compare Experimental m/z to Calculated m/z F->G H Confirm Elemental Formula (C₉H₆N₂S) G->H

Caption: Workflow for HRMS analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment of 2-Methylbenzo[d]thiazole-6-carbonitrile.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

The structure of 2-Methylbenzo[d]thiazole-6-carbonitrile has two distinct regions: the aromatic region and the aliphatic (methyl) region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.25Singlet (or narrow doublet)1HH-7Deshielded by the adjacent electron-withdrawing cyano group and the thiazole ring.
~ 8.05Doublet1HH-4Located on the benzene ring adjacent to the thiazole fusion.
~ 7.70Doublet of doublets1HH-5Coupled to both H-4 and H-7. Its chemical shift is influenced by the ortho cyano group.
2.85Singlet3H-CH₃A characteristic singlet for a methyl group attached to the C=N bond of the thiazole ring.[1]

Note: The aromatic chemical shifts are predicted based on substituent effects and data from analogous benzothiazole structures. The reported ¹H NMR spectrum in deuterated chloroform at 400 MHz reveals the characteristic resonances that confirm the molecular framework.[1]

The spectrum is expected to show three distinct signals in the aromatic region (downfield, ~7.5-8.5 ppm) and one singlet in the aliphatic region (upfield, ~2.85 ppm). The singlet integrating to 3H at 2.85 ppm is unequivocally assigned to the methyl protons at the C2 position.[1] The aromatic protons (H-4, H-5, and H-7) will exhibit splitting patterns (coupling) based on their relationship to each other, confirming their positions on the benzene ring. The H-7 proton is expected to be the most downfield due to the strong deshielding effect of the ortho-cyano group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling sequence) is performed. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation to yield the final spectrum.

The molecule has nine unique carbon atoms, which should result in nine distinct signals in the proton-decoupled ¹³C spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C-2The imine carbon of the thiazole ring, typically found in this downfield region.
~ 153C-8aQuaternary carbon at the fusion of the benzene and thiazole rings.
~ 135C-4aQuaternary carbon at the fusion of the benzene and thiazole rings.
~ 130C-7Aromatic CH carbon, shifted downfield by the adjacent cyano group.
~ 128C-5Aromatic CH carbon.
~ 123C-4Aromatic CH carbon.
~ 118-C≡NThe nitrile carbon, characteristically appearing in this region.
~ 112C-6Quaternary carbon attached to the nitrile group. Its signal is often of lower intensity.
~ 20-CH₃The aliphatic methyl carbon, appearing in the upfield region.

Note: These chemical shifts are predicted based on known values for benzothiazole derivatives and established substituent effects.[3][4]

The spectrum is dominated by signals in the aromatic region (110-155 ppm). The C-2 carbon is expected at the lowest field due to its direct attachment to two heteroatoms (N and S). The nitrile carbon (-C≡N) has a characteristic shift around 118 ppm. The methyl carbon provides a clear signal in the upfield aliphatic region (~20 ppm).

Workflow for NMR Structural Elucidation

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment A Dissolve 5-10 mg in ~0.6 mL CDCl₃ with TMS B Acquire ¹H Spectrum A->B C Acquire ¹³C Spectrum (Proton Decoupled) A->C D Fourier Transform, Phase & Baseline Correct B->D C->D E Analyze ¹H: Chemical Shift, Integration, Multiplicity D->E F Analyze ¹³C: Chemical Shift D->F G Correlate Data to Structure E->G F->G

Caption: General workflow for NMR structural analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

  • Sample Application: A small amount of the solid 2-Methylbenzo[d]thiazole-6-carbonitrile powder is placed directly onto the ATR crystal.

  • Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

The IR spectrum provides a "fingerprint" of the molecule, with key absorption bands corresponding to specific functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100-3000C-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
~ 2950-2850C-H StretchAliphatic C-HStretching vibrations for the sp³ C-H bonds of the methyl group.
~ 2230 C≡N Stretch Nitrile A very sharp, strong, and diagnostically important band for the cyano group.[5]
~ 1600-1450C=C & C=N StretchAromatic Ring & ThiazoleMultiple bands corresponding to the stretching vibrations within the fused aromatic system.
~ 900-675C-H BendAromatic C-H (out-of-plane)The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

The most unambiguous feature in the IR spectrum is the intense, sharp absorption band expected around 2230 cm⁻¹. This band is a classic signature of a nitrile (C≡N) functional group and serves as a key piece of evidence for its presence in the molecule.[5] The presence of both aromatic and aliphatic C-H stretches further corroborates the overall structure.

Workflow for FT-IR Functional Group Analysis

A Record Background Spectrum (Clean ATR Crystal) B Place Solid Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Identify Key Absorption Bands (e.g., C≡N, C-H, C=C) C->D E Correlate Bands to Functional Groups D->E F Confirm Molecular Functionality E->F

Caption: Workflow for functional group identification using FT-IR spectroscopy.

Conclusion

The comprehensive spectral analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile provides a cohesive and self-validating confirmation of its chemical structure. High-resolution mass spectrometry unequivocally establishes the correct elemental formula, C₉H₆N₂S. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, confirming the specific arrangement of the methyl and cyano substituents on the benzothiazole core. Finally, infrared spectroscopy offers definitive proof of the key functional groups, most notably the nitrile moiety. Together, these techniques form the cornerstone of analytical characterization, ensuring the identity and purity of the compound for researchers in drug development and material science.

References

  • Shelke, R. N., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nowak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 235. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2-Methylbenzo[d]thiazole-5-carbonitrile. Retrieved from [Link]

  • MassBank. (2023). msbnk-ufz-wana007313d9f1ph. Retrieved from [Link]

  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Retrieved from [Link]

  • Shelke, R. N., et al. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Nowak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-6-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the historical context of its parent scaffold, details modern synthetic routes, and explores its current and potential applications, with a focus on its role in drug discovery and organic electronics. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction and Molecular Overview

2-Methylbenzo[d]thiazole-6-carbonitrile, with the CAS Number 42474-60-2, is an aromatic heterocyclic compound featuring a benzothiazole core.[1][2][3] This core consists of a benzene ring fused to a thiazole ring. The molecule is further functionalized with a methyl group at the 2-position and a cyano (nitrile) group at the 6-position.[1] Its molecular formula is C₉H₆N₂S, and it has a molecular weight of 174.22 g/mol .[1][3]

The benzothiazole scaffold is a crucial pharmacophore found in numerous clinically approved drugs and biologically active compounds.[1] The unique arrangement of the electron-withdrawing nitrile group and the electron-donating methyl group on this scaffold imparts specific electronic and steric properties to 2-Methylbenzo[d]thiazole-6-carbonitrile, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Methylbenzo[d]thiazole-6-carbonitrile

PropertyValueReference
CAS Number 42474-60-2[2][3]
Molecular Formula C₉H₆N₂S[1][2][3]
Molecular Weight 174.22 g/mol [1][3]
IUPAC Name 2-methyl-1,3-benzothiazole-6-carbonitrile[1]
Synonyms 2-Methyl-6-cyanobenzothiazole, 6-cyano-2-methylbenzothiazole[4]

Historical Context and Discovery

The history of 2-Methylbenzo[d]thiazole-6-carbonitrile is rooted in the broader discovery and exploration of the benzothiazole ring system. The synthesis of the parent benzothiazole scaffold was first reported in 1887 by August Wilhelm von Hofmann, who pioneered methods involving the condensation of 2-aminothiophenol with carboxylic acids.[1]

The introduction of the nitrile group to the benzothiazole framework became a significant area of research in the mid-20th century. This was largely driven by the need for novel intermediates for photoactive materials and bioactive compounds. While early methods for cyanation existed, the development of modern synthetic techniques, particularly those involving transition-metal catalysis in the late 20th and early 21st centuries, has allowed for more precise and efficient synthesis of specific isomers like 2-Methylbenzo[d]thiazole-6-carbonitrile.[1]

Synthetic Methodologies

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Key approaches include palladium-catalyzed cross-coupling reactions and multi-component reactions.

Palladium-Catalyzed Cyanation

A prevalent method for introducing a cyano group onto an aromatic ring is through palladium-catalyzed cyanation. This approach offers high regioselectivity. One plausible synthetic route involves the palladium-catalyzed reaction of a halogenated 2-methylbenzothiazole precursor with a cyanide source.

Conceptual Workflow for Palladium-Catalyzed Cyanation:

G cluster_start Starting Materials cluster_catalyst Catalytic System start1 2-Methyl-6-halobenzothiazole (e.g., bromo or chloro derivative) reaction Cross-Coupling Reaction (Heated) start1->reaction start2 Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) start2->reaction cat Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) cat->reaction ligand Ligand (e.g., dppf, Xantphos) ligand->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., DMF, Dioxane) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 2-Methylbenzo[d]thiazole-6-carbonitrile workup->product

Figure 1: Conceptual workflow for the palladium-catalyzed synthesis.

Detailed Protocol: Palladium-Catalyzed Cyanation of 2-Methyl-6-bromobenzothiazole

  • Step 1: Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-methyl-6-bromobenzothiazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

  • Step 2: Addition of Solvent and Base: Add a dry, degassed solvent such as dimethylformamide (DMF) to the flask, followed by the addition of a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Step 3: Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Methylbenzo[d]thiazole-6-carbonitrile.

Multi-component and Cyclization Reactions

One-pot multi-component reactions provide an efficient alternative for synthesizing the benzothiazole core. These methods often involve the reaction of simpler precursors in a single reaction vessel, which can be more atom-economical and time-saving.[1] A plausible route would involve the cyclization of a substituted aniline with a sulfur source and a methyl group donor.

Key Applications and Research Areas

2-Methylbenzo[d]thiazole-6-carbonitrile serves as a versatile building block in several areas of scientific research and development.

Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is of significant interest to medicinal chemists due to its presence in a wide range of biologically active compounds.

  • Anti-tubercular Activity: Recent studies have highlighted the potential of 2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives as anti-tubercular agents.[1] These compounds have demonstrated inhibitory effects against Mycobacterium tuberculosis.[1] While specific minimum inhibitory concentration (MIC) values for the title compound are not widely published, related benzothiazole derivatives have shown promising activity. For instance, certain pyrimidine-tethered benzothiazole derivatives have exhibited MIC values as low as 0.98 µg/mL against multi-drug resistant strains of M. tuberculosis.[5] The bactericidal activity of some 2-amino benzothiazoles has also been demonstrated against both replicating and non-replicating bacteria.[6][7]

Table 2: Anti-tubercular Activity of Selected Benzothiazole Derivatives

Compound ClassTarget StrainMIC Range (µg/mL)Reference
Pyrimidine-tethered benzothiazolesMulti-drug resistant M. tuberculosis0.98 - 62.5[5]
2-Mercaptobenzothiazole derivativesM. tuberculosis H37RvVaries with substitution[8]
2-Amino benzothiazolesM. tuberculosis (wild-type)27 - 125 µM[7][9]
  • Pharmaceutical Intermediate: The nitrile group on 2-Methylbenzo[d]thiazole-6-carbonitrile is a versatile functional handle that can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in pharmacologically active molecules. This makes it a valuable intermediate in the synthesis of a variety of potential drug candidates.

Materials Science and Organic Electronics

The conjugated π-system of the benzothiazole core gives rise to interesting photophysical properties, making its derivatives suitable for applications in materials science.

Conclusion and Future Outlook

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound with a rich chemical heritage and a promising future. While its specific discovery is embedded in the broader history of benzothiazole chemistry, modern synthetic methods have made it an accessible and valuable building block. Its demonstrated potential in medicinal chemistry, particularly in the development of new anti-tubercular agents, and its prospective applications in materials science underscore the importance of continued research into this and related compounds. Future work will likely focus on optimizing synthetic routes to improve yields and reduce costs, as well as on the detailed biological evaluation and material characterization of its derivatives to unlock their full therapeutic and technological potential.

References

  • El-Gazzar, A. A., et al. (2023). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2250575.
  • American Elements. (n.d.). 2-methyl-1,3-benzothiazole-6-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... Retrieved from [Link]

  • CATO Reference Materials. (n.d.). 42474-60-2 | 2-Methylbenzo[d]thiazole-6-carbonitrile. Retrieved from [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Saha, P., et al. (2022). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Medicinal Chemistry.
  • Waengdongbung, W., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science.
  • PubMed. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2016).
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  • ResearchGate. (n.d.). 2-Methylbenzothiazole | Request PDF.
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  • ResearchGate. (n.d.). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Orange and red emitting OLEDs based on phenothiazine polymers.
  • ResearchGate. (n.d.). Star-Shaped Carbazole Derivatives for Bilayer White Organic Light-Emitting Diodes Combining Emission from Both Excitons and Exciplexes | Request PDF.

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A Technical Guide to the Synthesis and Properties of 2-Methylbenzo[d]thiazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylbenzo[d]thiazole-6-carbonitrile scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry and material science. Comprising a fused benzene and thiazole ring, this structure is a cornerstone for designing novel therapeutic agents and functional organic materials.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including notable anti-tubercular, antimicrobial, and anticancer properties.[1][2][3] The presence of a methyl group at the 2-position and a versatile carbonitrile group at the 6-position provides a unique combination of stability and reactivity, making it an attractive starting point for chemical library synthesis and lead optimization.[4] This guide provides an in-depth exploration of the primary synthetic routes to this core structure, details its key physicochemical and biological properties, and discusses its application as a bioisostere in modern drug design.

The Strategic Importance of the 2-Methylbenzo[d]thiazole-6-carbonitrile Scaffold

The Benzothiazole Core: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is recognized as a "privileged" structure in drug discovery. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a broad array of pharmacological responses.[3] Its rigid, bicyclic framework and the presence of nitrogen and sulfur heteroatoms facilitate various non-covalent interactions with enzyme active sites and receptors. Consequently, benzothiazole derivatives are integral to drugs like Riluzole (used for ALS) and Pramipexole (used for Parkinson's disease), highlighting the scaffold's clinical relevance.[3] The development of synthetic methods to access this core has been a significant focus for researchers aiming to harness its therapeutic potential.[5]

The Functional Significance of 2-Methyl and 6-Carbonitrile Substituents

The specific substitution pattern of 2-methylbenzo[d]thiazole-6-carbonitrile imparts distinct advantages for further chemical exploration:

  • The 2-Methyl Group: This small alkyl group often contributes to favorable binding interactions within hydrophobic pockets of target proteins. It can also influence the electronic properties of the heterocyclic system and provide metabolic stability.

  • The 6-Carbonitrile (-C≡N) Group: The nitrile is a highly valuable functional group in medicinal chemistry. It is a versatile synthetic handle that can be transformed into other key functionalities, such as amines, carboxylic acids, or tetrazoles. Furthermore, the nitrile group is a known bioisostere for various other groups and can act as a hydrogen bond acceptor, contributing significantly to target affinity.[4]

Synthetic Strategies and Methodologies

The synthesis of the 2-methylbenzo[d]thiazole-6-carbonitrile core can be achieved through several strategic pathways, ranging from classical cyclization reactions to modern catalytic methods.

Classical Synthesis: The Jacobson-Hugershoff Cyclization Pathway

One of the most fundamental and widely used methods for constructing the benzothiazole ring is through the cyclization of an arylthiourea. This approach typically begins with a substituted aniline.

Mechanistic Rationale: The synthesis commences with the formation of a p-tolylthiourea intermediate from p-toluidine and a thiocyanate salt. This intermediate is then subjected to oxidative cyclization. An electrophilic agent, such as bromine or sulfuryl chloride, activates the sulfur atom, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the thiazole ring, yielding the final 2-aminobenzothiazole derivative. The amino group can then be modified or the synthesis adapted to yield the 2-methyl variant. A common route involves starting with 4-cyanoaniline and introducing the methyl-thiazole ring. A more direct route is the reaction of 2-amino-5-cyanothiophenol with acetic anhydride.

Detailed Experimental Protocol (Adapted from established methods for 2-aminobenzothiazole synthesis):

  • Preparation of the Aryl Thiourea Precursor: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 1 mole of 4-amino-3-methylbenzonitrile in a suitable solvent like chlorobenzene.

  • Add 1.1 moles of ammonium thiocyanate. Heat the mixture to reflux.

  • Slowly add 1.1 moles of benzoyl chloride to the refluxing mixture. The benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate, which in turn reacts with the aniline to form the N-benzoyl-N'-(4-cyano-2-methylphenyl)thiourea.

  • After the reaction is complete (monitored by TLC), cool the mixture. The thiourea derivative often precipitates and can be collected by filtration.

  • Cyclization: Dissolve the synthesized thiourea in a solvent like acetic acid.

  • Add an aqueous solution of sodium hydroxide to hydrolyze the benzoyl group.

  • Introduce an oxidizing agent, such as bromine in acetic acid or sulfuryl chloride, dropwise while maintaining the temperature below 50°C.[6]

  • The reaction mixture is heated to complete the cyclization.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-methylbenzo[d]thiazole-6-carbonitrile.

Workflow Diagram: Classical Benzothiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Amino-3-methylbenzonitrile C Formation of p-Tolylthiourea Derivative A->C B Thiocyanate Source (e.g., NH4SCN) B->C D Oxidative Cyclization (e.g., Br2 or SO2Cl2) C->D Electrophilic Activation E 2-Methylbenzo[d]thiazole -6-carbonitrile D->E Intramolecular Cyclization

Caption: Classical synthesis via arylthiourea cyclization.

Modern Synthetic Approach: Palladium-Catalyzed C-H Cyanation

Modern organic synthesis offers more direct and often more efficient routes. Palladium-catalyzed C-H functionalization allows for the direct introduction of a cyano group onto a pre-existing 2-methylbenzothiazole core.[1]

Rationale and Advantages: This strategy is highly valued for its regioselectivity, allowing for the precise installation of the cyano group at the C6 position, which can be challenging to achieve through classical methods without directing groups. It avoids the need to carry the cyano group through multiple synthetic steps, thus improving overall efficiency.

General Protocol:

  • To a reaction vessel, add 2-methylbenzothiazole, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand, and a cyanide source (e.g., K4[Fe(CN)6] or trimethylsilyl cyanide).[1]

  • Add a solvent (e.g., DMF or DMA) and an oxidant.

  • Heat the reaction mixture under an inert atmosphere for several hours until the starting material is consumed (monitored by GC-MS or TLC).

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify using column chromatography.

Reaction Pathway: Pd-Catalyzed Cyanation

G Start 2-Methylbenzo[d]thiazole Intermediate Palladium-Complex Intermediate Start->Intermediate C-H Activation Reagents Pd Catalyst + Cyanide Source (e.g., K4[Fe(CN)6]) Reagents->Intermediate Product 2-Methylbenzo[d]thiazole -6-carbonitrile Intermediate->Product Reductive Elimination

Caption: Direct C-H cyanation via palladium catalysis.

Summary of Primary Synthetic Routes
Method Starting Materials Key Reagents Advantages Potential Challenges
Classical Cyclization Substituted anilines, thiocyanatesBromine, Sulfuryl ChlorideWell-established, scalableMulti-step, potential regioselectivity issues
Pd-Catalyzed C-H Cyanation 2-MethylbenzothiazolePalladium catalyst, Cyanide sourceHigh regioselectivity, directCost of catalyst, optimization required
One-Pot Multicomponent Aldehydes, malononitrile, etc.Various catalysts (e.g., K2CO3)High efficiency, molecular diversityMay require significant methods development[1][7][8]

Physicochemical and Biological Properties

Core Physicochemical Data

The parent compound, 2-methyl-1,3-benzothiazole-6-carbonitrile, possesses a defined set of properties that are foundational to its use in further research.

Property Value Source
Molecular Formula C₉H₆N₂S[1][4]
Molecular Weight 174.22 g/mol [1][4]
Physical Form Solid[9]
Melting Point Not widely reported, related structures vary
Topological Polar Surface Area (TPSA) 56.91 Ų[10]
LogP 1.87[10]
Pharmacological Profile

Derivatives of this scaffold have shown promise in several therapeutic areas.

  • Anti-tubercular and Antimicrobial Activity: The 2-methylbenzo[d]thiazole-6-carbonitrile scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis.[1] Its mechanism is believed to involve the inhibition of key bacterial metabolic proteins.[1] The broader class of benzothiazoles is well-known for its antibacterial and antifungal activities.[2][11][12]

  • Anticancer Potential: Benzothiazole derivatives are extensively investigated as anticancer agents.[5][13] They have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[13] Other derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell signaling.

  • Neurodegenerative Disease Research: Certain 2-methylbenzothiazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters.[14] Inhibition of MAO is a key therapeutic strategy in the treatment of Parkinson's and Alzheimer's diseases.[14]

The Benzothiazole-6-Carbonitrile Moiety as a Bioisostere in Drug Design

A critical application of this scaffold in drug development is its use in bioisosteric replacement. Bioisosterism is a strategy where one part of a molecule is replaced by another with similar physical or chemical properties to enhance efficacy, improve pharmacokinetics, or reduce toxicity.[15][16][17]

The benzothiazole ring can serve as a bioisostere for other aromatic systems like quinazoline or purine rings, effectively mimicking their size, shape, and ability to engage in ATP-competitive binding within kinase active sites.[18] This approach has been successfully used to design novel kinase inhibitors for cancer therapy.[18]

Diagram: Bioisosteric Replacement in Kinase Inhibitors

G cluster_lead Lead Compound cluster_new Designed Analog A Quinazoline Core (e.g., in Gefitinib) B Benzothiazole Core (Bioisosteric Replacement) A->B Mimics ATP Binding Region

Caption: Bioisosteric replacement of quinazoline with benzothiazole.

Applications in Material Science

Beyond pharmaceuticals, the unique electronic structure of the benzothiazole ring makes it suitable for applications in material science.[1] Derivatives have been explored for their photoluminescent properties, leading to their potential use in the development of organic light-emitting diodes (OLEDs).[1] They also serve as valuable building blocks for creating novel functional materials with tailored electronic and photonic characteristics.[1]

Conclusion and Future Outlook

The 2-methylbenzo[d]thiazole-6-carbonitrile scaffold represents a versatile and powerful platform for innovation in both medicinal chemistry and material science. The availability of robust synthetic methodologies, from classical cyclizations to modern catalytic reactions, enables the efficient production of the core and its diverse derivatives. The demonstrated biological activities, particularly in the fields of infectious diseases and oncology, underscore its therapeutic potential. Future research will likely focus on leveraging computational tools to design next-generation derivatives with enhanced potency and selectivity, further expanding the utility of this remarkable heterocyclic system.

References

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Retrieved from [Link]

  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. (n.d.). ResearchGate. Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • The rational design of benzothiazole analogues by bioisosterism approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(2), 526-559. Retrieved from [Link]

  • The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances. Retrieved from [Link]

  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (2022). Scientific Reports, 12(1), 1698. Retrieved from [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2020). Indian Journal of Pharmaceutical Education and Research, 54(2), 247-259. Retrieved from [Link]

  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 314-335. Retrieved from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2016). Scientia Pharmaceutica, 84(1), 1-29. Retrieved from [Link]

  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. (2018). Molbank, 2018(3), M1009. Retrieved from [Link]

Sources

The Biological Profile of 2-Methylbenzo[d]thiazole-6-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide provides an in-depth exploration of a specific derivative, 2-Methylbenzo[d]thiazole-6-carbonitrile, for researchers, scientists, and drug development professionals. While direct extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of the broader benzothiazole class, with a focused lens on the structural nuances of the 2-methyl and 6-cyano substitutions. We will delve into its potential as an antimicrobial and anticancer agent, grounded in the established mechanisms of action for analogous compounds. This guide offers detailed experimental protocols for the synthesis and biological evaluation of this compound, aiming to equip researchers with the foundational knowledge for its further investigation.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This privileged structure is present in numerous pharmacologically active molecules, demonstrating a remarkable range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2]. The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. The 2-methyl and 6-carbonitrile substitutions on the benzothiazole core, as seen in 2-Methylbenzo[d]thiazole-6-carbonitrile, are of particular interest for their potential to modulate target binding and cellular uptake.

Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

The synthesis of 2-substituted benzothiazoles can be achieved through various established routes. A common and effective method involves the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile, a plausible synthetic strategy involves the reaction of 4-amino-3-mercaptobenzonitrile with an acetylating agent.

Conceptual Synthetic Pathway

Synthesis_Pathway 4-amino-3-mercaptobenzonitrile 4-amino-3-mercaptobenzonitrile Reaction Condensation/ Cyclization 4-amino-3-mercaptobenzonitrile->Reaction Acetic_anhydride Acetic anhydride (or Acetyl chloride) Acetic_anhydride->Reaction Product 2-Methylbenzo[d]thiazole-6-carbonitrile Reaction->Product caption Conceptual synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Caption: Conceptual synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Detailed Experimental Protocol: Synthesis of a 2-Alkylbenzothiazole Derivative (General Procedure)

Materials:

  • 2-Aminothiophenol

  • Acetaldehyde (or a suitable acetylating equivalent)

  • Dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g)[3].

  • Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours[3].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves[3].

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 10% ethyl acetate/hexane mixture as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole[3].

  • The dihydrobenzothiazole intermediate can then be oxidized to the final benzothiazole product using a suitable oxidizing agent.

Biological Activity: Potential as an Antimicrobial Agent

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable activity against a range of pathogens, including Mycobacterium tuberculosis.

Anti-tubercular Activity

Several studies have highlighted the potential of benzothiazole derivatives as potent anti-tubercular agents[4][5][6][7][8]. A key target for some benzothiazole series has been identified as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan[4].

Proposed Mechanism of Action:

Antitubercular_Mechanism cluster_Mtb Mycobacterium tuberculosis DprE1 DprE1 Enzyme Arabinogalactan_Synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan_Synthesis catalyzes Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity essential for Bacterial_Lysis Bacterial Lysis Arabinogalactan_Synthesis->Bacterial_Lysis disrupted leads to Benzothiazole 2-Methylbenzo[d]thiazole- 6-carbonitrile Benzothiazole->DprE1 Inhibits caption Proposed anti-tubercular mechanism of benzothiazoles.

Caption: Proposed anti-tubercular mechanism of benzothiazoles.

While specific Minimum Inhibitory Concentration (MIC) values for 2-Methylbenzo[d]thiazole-6-carbonitrile against M. tuberculosis are not yet widely reported, studies on analogous 2-aminobenzothiazoles have shown promising activity[5][6][7].

General Antimicrobial Activity

Benzothiazole derivatives have also demonstrated broad-spectrum antibacterial and antifungal activities[9][10]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Test compound (2-Methylbenzo[d]thiazole-6-carbonitrile) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal culture in logarithmic growth phase.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Biological Activity: Potential as an Anticancer Agent

The benzothiazole moiety is a prominent feature in a number of potent anticancer agents[1][2]. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

Cytotoxicity Against Cancer Cell Lines

While specific IC₅₀ values for 2-Methylbenzo[d]thiazole-6-carbonitrile are not extensively documented in the public domain, numerous studies have reported the significant cytotoxic activity of other 2-substituted benzothiazole derivatives against a range of human cancer cell lines, including breast, lung, and colon cancer[1][11].

Table 1: Cytotoxicity of Representative Benzothiazole Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aminobenzothiazole DerivativeHCT116 (Colon)6.43 ± 0.72[1]
2-Aminobenzothiazole DerivativeA549 (Lung)9.62 ± 1.14[1]
2-Aminobenzothiazole DerivativeA375 (Melanoma)8.07 ± 1.36[1]
2-Phenylbenzothiazole DerivativeA549 (Lung)3.78 - 5.41[11]
2-Phenylbenzothiazole DerivativeSKOV3 (Ovarian)Varies[11]
2-Phenylbenzothiazole DerivativeMCF7 (Breast)Varies[11]

Note: The data presented is for analogous compounds and serves to illustrate the potential of the benzothiazole scaffold. Specific testing of 2-Methylbenzo[d]thiazole-6-carbonitrile is required to determine its cytotoxic profile.

Proposed Mechanism of Anticancer Action

The anticancer activity of benzothiazoles is often multifactorial. Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by EGFR, FAK, and PI3K[1][2]. Additionally, the induction of apoptosis through the modulation of mitochondrial membrane potential and activation of caspases is a common mechanism[2][12].

Potential Anticancer Signaling Pathways Targeted by Benzothiazoles:

Anticancer_Mechanism cluster_pathways Cancer Cell Signaling Pathways Benzothiazole 2-Methylbenzo[d]thiazole- 6-carbonitrile EGFR EGFR Benzothiazole->EGFR Inhibits FAK FAK Benzothiazole->FAK Inhibits PI3K PI3K/Akt/mTOR Benzothiazole->PI3K Inhibits Apoptosis Induction of Apoptosis Benzothiazole->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Metastasis Metastasis FAK->Metastasis Survival Cell Survival PI3K->Survival caption Potential anticancer mechanisms of benzothiazoles.

Caption: Potential anticancer mechanisms of benzothiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compound (2-Methylbenzo[d]thiazole-6-carbonitrile) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

2-Methylbenzo[d]thiazole-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader benzothiazole class, this compound is predicted to exhibit significant antimicrobial, particularly anti-tubercular, and anticancer activities. The 2-methyl group may enhance selectivity and metabolic stability, while the 6-cyano group can participate in hydrogen bonding interactions with biological targets.

Future research should focus on the definitive determination of the biological activity of 2-Methylbenzo[d]thiazole-6-carbonitrile through rigorous in vitro and in vivo testing. Elucidating its precise mechanism of action against microbial and cancer targets will be crucial for its rational development as a drug candidate. The synthesis of a focused library of analogs will also be instrumental in establishing a clear structure-activity relationship and optimizing its therapeutic potential.

References

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  • AMiner. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity Againstmycobacterium Tuberculosis. [Link]

  • ResearchGate. (2023). (PDF) Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

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  • Wang, Y., et al. (2021). 8-cyanobenzothiazinone analogs with potent antitubercular activity. ACS Medicinal Chemistry Letters, 12(2), 247-252. [Link]

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  • Sritularak, B., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of the Korean Chemical Society, 56(1), 123-126. [Link]

  • Mabhula, A., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(4), 784. [Link]

  • Gulea, M., & Dron, P. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 28(19), 6825. [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11. [Link]

  • Yar, M. S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Expert Opinion on Drug Discovery, 17(1), 57-81. [Link]

  • Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. [Link]

  • Gholampour, N., et al. (2021). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Future Medicinal Chemistry, 13(1), 35-51. [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 9(8), 33-46. [Link]

  • Patil, S. V., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(40), 28243-28258. [Link]

  • Haznedar, B., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1585-1593. [Link]

  • El-Metwaly, A. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253. [Link]

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  • Sestak, V., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(18), 5894. [Link]

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Methodological & Application

A Comprehensive Guide to the Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, four-step synthetic protocol for the preparation of 2-Methylbenzo[d]thiazole-6-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anti-tubercular agent.[1] Starting from the readily available precursor 2-aminothiophenol, this guide outlines a robust and scalable pathway involving the formation of the benzothiazole core, followed by regioselective nitration, reduction, and a concluding Sandmeyer cyanation. Each step is accompanied by in-depth mechanistic insights, causality-driven experimental choices, and detailed, self-validating protocols designed for reproducibility in a research or drug development setting.

Introduction and Synthetic Strategy

2-Methylbenzo[d]thiazole-6-carbonitrile is a key heterocyclic scaffold recognized for its diverse biological activities.[1] Its structure, featuring a fused benzene and thiazole ring, makes it a valuable building block in the development of novel therapeutic agents and functional materials.[1] The synthetic route detailed herein is designed for clarity and efficiency, transforming a simple starting material into a functionalized target molecule through established and reliable chemical transformations.

The overall synthetic pathway can be visualized as a four-stage process:

  • Cyclocondensation: Formation of the 2-methylbenzothiazole core.

  • Electrophilic Aromatic Substitution: Regioselective nitration at the C-6 position.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Diazotization & Cyanation: Transformation of the amine into the target nitrile via the Sandmeyer reaction.

The following diagram illustrates the complete experimental workflow.

G cluster_0 Overall Synthetic Workflow A 2-Aminothiophenol B Intermediate I: 2-Methylbenzo[d]thiazole A->B Step 1: Cyclocondensation (Acetic Anhydride) C Intermediate II: 2-Methyl-6-nitrobenzo[d]thiazole B->C Step 2: Nitration (HNO3 / H2SO4) D Intermediate III: 6-Amino-2-methylbenzo[d]thiazole C->D Step 3: Reduction (SnCl2·2H2O / HCl) E Final Product: 2-Methylbenzo[d]thiazole-6-carbonitrile D->E Step 4: Sandmeyer Cyanation (NaNO2, HCl, CuCN)

Caption: High-level overview of the four-step synthesis.

Part I: Synthesis of 2-Methylbenzo[d]thiazole (Intermediate I)

Principle and Rationale

The formation of the benzothiazole ring is achieved through a classic cyclocondensation reaction. 2-Aminothiophenol is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride.[2] This process involves two key stages:

  • N-Acetylation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form an N-acetylated intermediate.

  • Intramolecular Cyclization & Dehydration: The thiol group then attacks the amide carbonyl carbon, initiating an intramolecular cyclization. Subsequent dehydration yields the stable aromatic benzothiazole ring.

Choice of Reagent: Acetic anhydride is selected for this protocol as it is effective, readily available, and the reaction can often be performed without an additional solvent.[2][3] The use of a catalyst is generally not required, although some procedures employ acidic or basic catalysts to enhance the reaction rate.[2][4]

Experimental Protocol
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Aminothiophenol125.1912.5 g (11.1 mL)1.0
Acetic Anhydride102.0915.3 g (14.2 mL)1.5
Ethanol46.0750 mL-
Sodium Bicarbonate (Sat. Sol.)84.01~100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and ethanol (50 mL).

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.5 eq) to the mixture. The addition is exothermic, and a gentle reflux may be observed.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize excess acid and anhydride. Stir until CO₂ evolution ceases.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol/water to yield 2-methylbenzo[d]thiazole as off-white crystals.

Expected Yield: 85-95%.

Part II: Synthesis of 2-Methyl-6-nitrobenzo[d]thiazole (Intermediate II)

Principle and Rationale

This step involves the electrophilic aromatic substitution (nitration) of the benzothiazole ring. The benzothiazole nucleus is activated towards electrophilic attack, with substitution occurring preferentially on the benzene ring portion. The directing effect of the fused thiazole ring and the methyl group favors substitution at the C-6 position.

Causality of Conditions: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The reaction is performed at low temperatures (0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation of the substrate.

Experimental Protocol
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Methylbenzo[d]thiazole149.2110.0 g1.0
Sulfuric Acid (Conc., 98%)98.0840 mL-
Nitric Acid (Conc., 70%)63.015.0 mL1.1

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 2-methylbenzo[d]thiazole (1.0 eq) in portions, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing 10 mL of cold concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the mixture to stand for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to afford 2-methyl-6-nitrobenzo[d]thiazole as yellow needles.

Expected Yield: 70-80%.

Part III: Synthesis of 6-Amino-2-methylbenzo[d]thiazole (Intermediate III)

Principle and Rationale

The conversion of the aromatic nitro group to a primary amine is a standard reduction reaction. Several methods are available, including catalytic hydrogenation (H₂/Pd-C) or using dissolving metals.

Choice of Reagent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this transformation. It is a reliable, high-yielding reaction that is tolerant of the thiazole ring and can be performed with standard laboratory equipment. The tin chlorides are ultimately removed during the basic work-up.

Experimental Protocol
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2-Methyl-6-nitrobenzo[d]thiazole194.218.0 g1.0
Tin(II) Chloride Dihydrate225.6328.0 g3.0
Hydrochloric Acid (Conc., 37%)36.4660 mL-
Sodium Hydroxide (50% w/v)40.00~150 mL-
Ethyl Acetate88.11200 mL-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 2-methyl-6-nitrobenzo[d]thiazole (1.0 eq), tin(II) chloride dihydrate (3.0 eq), and concentrated HCl (60 mL).

  • Reaction: Heat the mixture at 80-90 °C with stirring for 3 hours. The yellow solid should dissolve to form a clear solution.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add 50% NaOH solution to basify the mixture to pH > 10. This is a highly exothermic process. A precipitate of tin hydroxides will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield 6-amino-2-methylbenzo[d]thiazole.

Expected Yield: 80-90%.

Part IV: Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Principle and Rationale

The final step utilizes the Sandmeyer reaction, a cornerstone transformation for converting aromatic amines into a variety of functional groups, including nitriles.[5][6] The reaction proceeds via two critical stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive but unstable at higher temperatures.

  • Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) cyanide solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.[5][7]

The mechanism is illustrated below.

G cluster_sandmeyer Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ (Intermediate III) Diazonium Ar-N₂⁺ Cl⁻ (Diazonium Salt) ArNH2->Diazonium NaNO₂, HCl 0-5 °C Ar_radical Ar• (Aryl Radical) Diazonium->Ar_radical + [Cu(I)CN] - [Cu(II)Cl(CN)] (Electron Transfer) N2 N₂ gas Diazonium->N2 - N₂ ArCN Ar-CN (Final Product) Ar_radical->ArCN + [Cu(II)Cl(CN)] - [Cu(I)Cl] CuCN [Cu(I)CN] CuClCN [Cu(II)Cl(CN)]

Caption: Mechanism of the copper-catalyzed Sandmeyer cyanation.

Experimental Protocol
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
6-Amino-2-methylbenzo[d]thiazole164.235.0 g1.0
Hydrochloric Acid (Conc., 37%)36.4610 mL-
Sodium Nitrite (NaNO₂)69.002.3 g1.1
Copper(I) Cyanide (CuCN)89.563.5 g1.3
Sodium Cyanide (NaCN)49.012.0 g1.3
Water18.02~100 mL-

SAFETY NOTE: This procedure involves highly toxic cyanide salts (CuCN and NaCN). All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide waste will generate lethal HCN gas. All waste must be quenched with bleach (sodium hypochlorite) before disposal.

Procedure:

Part A: Preparation of Diazonium Salt

  • In a 250 mL beaker, suspend 6-amino-2-methylbenzo[d]thiazole (1.0 eq) in a mixture of concentrated HCl (10 mL) and water (25 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5 °C. The solid will dissolve to form a clear solution of the diazonium salt. Stir for an additional 15 minutes at 0 °C.

Part B: Cyanation 5. In a separate 500 mL flask, prepare the copper(I) cyanide solution. In a fume hood, dissolve copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in 50 mL of water and warm gently to 60 °C until a clear solution is formed. Cool this solution to room temperature. 6. Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. 7. Effervescence (N₂ evolution) will occur. After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30 minutes. 8. Cool the mixture to room temperature. A solid product will precipitate. 9. Collect the crude product by vacuum filtration and wash with water. 10. Purification: The crude solid can be purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) or by recrystallization from ethanol to yield 2-methylbenzo[d]thiazole-6-carbonitrile as a crystalline solid.

Characterization of Final Product
PropertyExpected Value
Molecular Formula C₉H₆N₂S[1]
Molecular Weight 174.22 g/mol [8]
Appearance Crystalline Solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.2 (s, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 2.8 (s, 3H) ppm
IR (KBr) ν ~2230 cm⁻¹ (C≡N stretch), ~1590, 1480 cm⁻¹ (C=N, C=C stretch)
Expected Yield 60-75%

References

  • Barreiro, E. J., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine. [Link]

  • Malecki, J. G., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

  • Pérez-Jaramillo, F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences. [Link]

  • Xiao, J., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Huy, P. T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]

  • Sharma, M., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Al-Mutairi, A. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Gesinski, M., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses. [Link]

  • Behrendorff, J. B. Y. H., et al. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry. [Link]

  • Dr. Rojas. (2024). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. YouTube. [Link]

  • Xilong Chemical Co Ltd. (2013). Method for preparing 2-methylbenzothiazole derivative.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of 2-Methylbenzo[d]thiazole-6-carbonitrile

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The benzothiazole core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anti-tubercular activities.[1] The incorporation of a nitrile group at the 6-position and a methyl group at the 2-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel drug candidates and functional organic materials.[1] Its potential applications in organic light-emitting diodes (OLEDs) have also been explored.

The palladium-catalyzed cross-coupling reaction represents a powerful and versatile method for the construction of carbon-carbon and carbon-heteroatom bonds. Specifically, the cyanation of aryl halides has become a cornerstone of modern organic synthesis, offering a reliable route to aromatic nitriles under relatively mild conditions with excellent functional group tolerance.[2] This application note provides a detailed protocol for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile via a palladium-catalyzed cyanation of 6-bromo-2-methylbenzo[d]thiazole, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile is efficiently achieved through a two-step process. The first step involves the synthesis of the key precursor, 6-bromo-2-methylbenzo[d]thiazole. The subsequent step is the crucial palladium-catalyzed cyanation of this precursor to yield the final product.

Synthetic_Workflow 4-Bromo-2-aminothiophenol 4-Bromo-2-aminothiophenol Step1 Step 1: Cyclization 4-Bromo-2-aminothiophenol->Step1 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Step1 Precursor 6-Bromo-2-methylbenzo[d]thiazole Step1->Precursor Step2 Step 2: Pd-Catalyzed Cyanation Precursor->Step2 ZnCN2 Zinc Cyanide (Zn(CN)2) ZnCN2->Step2 Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Step2 Product 2-Methylbenzo[d]thiazole-6-carbonitrile Step2->Product

Caption: Synthetic workflow for 2-Methylbenzo[d]thiazole-6-carbonitrile.

Part 1: Synthesis of 6-Bromo-2-methylbenzo[d]thiazole

The synthesis of the 6-bromo-2-methylbenzothiazole precursor is achieved through the cyclization of 4-bromo-2-aminothiophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol: 6-Bromo-2-methylbenzo[d]thiazole

Materials:

  • 4-Bromo-2-aminothiophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (5 wt%)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-2-aminothiophenol (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (2.0 eq).

  • Heat the reaction mixture to 130 °C and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice-water bath to 2 °C and slowly add 5 wt% sodium hydroxide solution dropwise to neutralize the acetic acid, adjusting the pH to approximately 7.0.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-2-methylbenzo[d]thiazole.

Part 2: Palladium-Catalyzed Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

The core of this application note is the palladium-catalyzed cyanation of 6-bromo-2-methylbenzo[d]thiazole. This cross-coupling reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to afford the desired nitrile product and regenerate the Pd(0) catalyst.

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides is depicted below. A key challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by the choice of cyanide source and reaction conditions.[2] Zinc cyanide is often used as it is less toxic than other cyanide salts and its lower solubility can help maintain a low concentration of free cyanide in the reaction mixture.[2]

Palladium_Catalyzed_Cyanation_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition ArPdIILX Ar-Pd(II)(L)₂-Br Oxidative_Addition->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation ArPdIILCN Ar-Pd(II)(L)₂-CN Transmetalation->ArPdIILCN Reductive_Elimination Reductive Elimination ArPdIILCN->Reductive_Elimination Reductive_Elimination->Pd0L2 ArCN Ar-CN (Product) Reductive_Elimination->ArCN ArBr Ar-Br (Substrate) ArBr->Oxidative_Addition ZnCN2 Zn(CN)₂ ZnCN2->Transmetalation

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: 2-Methylbenzo[d]thiazole-6-carbonitrile

Materials:

  • 6-Bromo-2-methylbenzo[d]thiazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 6-bromo-2-methylbenzo[d]thiazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble palladium species.

  • Wash the filtrate with water (3 x volume of DMF) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Methylbenzo[d]thiazole-6-carbonitrile as a solid.

Data Presentation: Key Reaction Parameters

ParameterValue
Substrate6-Bromo-2-methylbenzo[d]thiazole
Cyanide SourceZinc Cyanide (Zn(CN)₂)
Palladium Pre-catalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf)
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Reaction Time16 hours
Typical Yield80-90%

Characterization of 2-Methylbenzo[d]thiazole-6-carbonitrile

The structure and purity of the synthesized 2-Methylbenzo[d]thiazole-6-carbonitrile should be confirmed by a combination of spectroscopic methods.

Molecular Formula: C₉H₆N₂S[1] Molecular Weight: 174.22 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring and a singlet for the methyl group. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The methyl protons at the 2-position will appear as a singlet at approximately δ 2.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The nitrile carbon (C≡N) is expected around δ 118 ppm. The quaternary carbon of the thiazole ring (C2) will be in the region of δ 168 ppm. The aromatic carbons will appear in the range of δ 120-155 ppm, and the methyl carbon will be observed at approximately δ 20 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 2-Methylbenzo[d]thiazole-6-carbonitrile, the molecular ion peak (M⁺) is expected at m/z = 174. High-resolution mass spectrometry (HRMS) should show a molecular ion peak consistent with the calculated exact mass for C₉H₆N₂S.[1]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited palladium-catalyzed cross-coupling methodologies. The successful synthesis of the target compound can be validated at each stage. The formation of the precursor, 6-bromo-2-methylbenzo[d]thiazole, can be confirmed by comparing its spectroscopic data with literature values. The final product, 2-Methylbenzo[d]thiazole-6-carbonitrile, should be rigorously characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity. The disappearance of the starting material and the appearance of the product can be monitored by TLC or GC-MS, providing in-process control and ensuring the reaction has gone to completion.

References

  • Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Gross, T., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal, 9(12), 2568-2579.
  • Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33887-33911.
  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]

  • Sundermeier, M., Zapf, A., & Beller, M. (2003). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
  • Takagi, K., Okamoto, T., Sakakibara, Y., Ohno, A., Oka, S., & Hayama, N. (1975). Palladium-catalysed cyanide exchange of aryl halides. Bulletin of the Chemical Society of Japan, 48(10), 3298-3301.
  • UConn. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • Weissman, S. A., & Zewge, D. (2005). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. The Journal of Organic Chemistry, 70(4), 1503–1506.

Sources

Topic: A Scalable, One-Pot Synthesis Protocol for 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methylbenzo[d]thiazole-6-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, notably investigated for its potential as an anti-tubercular agent.[1] Traditional multi-step syntheses can be time-consuming and inefficient. This document details a robust, scalable, and cost-effective one-pot protocol for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile. The procedure is adapted from a proven method for synthesizing 2-alkyl-substituted benzothiazoles, starting from a commercially available or readily synthesized bis-(nitrophenyl)-disulfide precursor.[2][3] This approach combines the reduction of both the nitro group and the disulfide bond, followed by condensation and cyclization in a single reaction vessel, significantly streamlining the manufacturing process.

Introduction and Scientific Rationale

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Specifically, 2-Methylbenzo[d]thiazole-6-carbonitrile (IUPAC Name: 2-methyl-1,3-benzothiazole-6-carbonitrile) has garnered interest for its role in developing new therapeutic agents, particularly against Mycobacterium tuberculosis.[1][6]

The primary challenge in synthesizing such molecules for research and development is often the efficiency, scalability, and cost of the synthetic route. Multi-step procedures frequently suffer from lower overall yields due to losses at each isolation and purification stage. The one-pot synthesis detailed herein circumvents these issues by telescoping several transformations into a single operational sequence.

Core Principle: The synthesis is based on the reductive cyclization of a disulfide precursor. The key starting material, 1,2-bis(4-cyano-2-nitrophenyl)disulfane , undergoes a simultaneous reduction of its two nitro groups and the disulfide bridge in the presence of a suitable reducing agent. This in situ generation of the reactive intermediate, 2-amino-5-cyanothiophenol , is immediately followed by condensation with acetic acid, which serves as both the solvent and the source of the 2-methyl group. The final intramolecular cyclization yields the target benzothiazole. This strategy is highly efficient as it avoids the isolation of the often unstable and air-sensitive aminothiophenol intermediate.[2][3]

Reaction Mechanism and Workflow

The overall transformation can be visualized as a domino reaction sequence initiated by a strong reducing agent within an acidic medium.

Plausible Mechanistic Pathway

The reaction proceeds through three key stages within the same pot:

  • Reductive Cleavage: Sodium dithionite or sodium sulfite, in the presence of acetic acid, reduces the two nitro groups on the disulfide precursor to amino groups. Concurrently, the disulfide bond is cleaved and reduced to the corresponding thiol.

  • Amide Formation: The newly formed 2-aminothiophenol intermediate reacts with acetic acid (the solvent) under heating to form an N-acyl intermediate.

  • Cyclodehydration: The N-acyl intermediate undergoes an intramolecular cyclization via the attack of the thiol group onto the amide carbonyl, followed by dehydration to form the aromatic thiazole ring.

G cluster_start Starting Material cluster_intermediate In Situ Generated Intermediate cluster_final Final Product A 1,2-bis(4-cyano-2-nitrophenyl)disulfane B 2-Amino-5-cyanothiophenol A->B  Reduction (e.g., Na₂S₂O₄, AcOH) C 2-Methylbenzo[d]thiazole-6-carbonitrile B->C Condensation & Cyclodehydration (AcOH, Heat)

Caption: Figure 1: Plausible One-Pot Reaction Mechanism

Experimental Workflow Overview

The laboratory procedure is designed for simplicity and scalability. It involves heating the starting material in acetic acid and then carefully adding the reducing agent, followed by a reflux period to drive the reaction to completion. The work-up is a straightforward extraction.

G A 1. Setup Combine disulfide precursor and acetic acid in a flask. Heat to boiling. B 2. Reduction Add sodium dithionite portionwise over several hours. A->B C 3. Reaction Reflux the mixture for 16-20 hours. B->C D 4. Quenching & Extraction Cool, add water, and extract with an organic solvent (e.g., Chloroform). C->D E 5. Purification Dry the organic phase and purify the crude product (distillation or recrystallization). D->E

Caption: Figure 2: Experimental Workflow

Detailed Experimental Protocol

This protocol is adapted for a laboratory scale synthesis yielding a multi-gram quantity of the final product.[2][3]

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Purity
1,2-bis(4-cyano-2-nitrophenyl)disulfaneN/AC₁₄H₆N₄O₄S₂374.35>95%
Acetic Acid, Glacial64-19-7C₂H₄O₂60.05>99.7%
Sodium Dithionite (Sodium Hydrosulfite)7775-14-6Na₂S₂O₄174.11>85% (Technical)
Chloroform (or Dichloromethane)67-66-3CHCl₃119.38ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous
Deionized Water7732-18-5H₂O18.02N/A

Note: The starting material, 1,2-bis(4-cyano-2-nitrophenyl)disulfane, may need to be synthesized from 4-chloro-3-nitrobenzonitrile if not commercially available.

Equipment
  • Three-neck round-bottom flask (1 L)

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with a large stir bar

  • Heating mantle with temperature controller

  • Powder funnel or solids addition funnel

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • General: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

  • Sodium Dithionite: Can self-heat on contact with moisture and air, potentially leading to ignition. It is a strong reducing agent. Keep away from water and combustibles. The reaction will evolve sulfur dioxide (SO₂), a toxic and corrosive gas. Ensure the reflux condenser is properly vented to a scrubber system (e.g., a trap containing 5% aqueous NaOH).

  • Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (vented to a scrubber), and a powder funnel, add 1,2-bis(4-cyano-2-nitrophenyl)disulfane (37.4 g, 0.1 mol).

  • Solvent Addition: Add glacial acetic acid (450 mL) to the flask.

  • Heating: Begin vigorous stirring and heat the resulting suspension to a gentle boil using a heating mantle.

  • Addition of Reducing Agent: Once the mixture is boiling, begin the portionwise addition of sodium dithionite (139.3 g, 0.8 mol) through the powder funnel.

    • Causality Note: The addition must be slow and controlled (e.g., over 4-5 hours) to manage the exothermic reaction and the evolution of SO₂ gas. A rapid addition can cause the reaction to become uncontrollable.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to approximately 80-90 °C. Cautiously add deionized water (300 mL).

    • Causality Note: Adding water at a lower temperature may cause the product to precipitate suddenly, making extraction difficult.

  • Work-up - Extraction: Cool the mixture to room temperature. Transfer the entire mixture to a 1 L separatory funnel and extract with chloroform (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a solid or semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by vacuum distillation if applicable, to afford pure 2-Methylbenzo[d]thiazole-6-carbonitrile.

Characterization of 2-Methylbenzo[d]thiazole-6-carbonitrile

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a white to pale yellow solid.

  • Molecular Formula: C₉H₆N₂S[1][7]

  • Molecular Weight: 174.22 g/mol [1][7]

Analytical Data Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.8 (s, 3H, CH₃). Chemical shifts are estimates based on similar structures.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=N), ~155, ~135 (Ar-C), ~127, ~125, ~122 (Ar-CH), ~118 (CN), ~110 (Ar-C), ~20 (CH₃). Chemical shifts are estimates.
FT-IR (KBr, cm⁻¹)ν: ~2220-2230 (C≡N stretch), ~1580-1600 (C=N stretch), ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch).
Mass Spec. (LCMS, ESI+)m/z: 175.03 [M+H]⁺.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent (degraded dithionite).2. Insufficient reaction time or temperature.3. Poor quality starting material.1. Use fresh, dry sodium dithionite.2. Ensure consistent reflux for the full duration.3. Verify the purity of the disulfide precursor via NMR or melting point.
Incomplete Reaction Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent slightly. Monitor the reaction by TLC until the starting material is fully consumed.
Dark, Tarry Crude Product 1. Reaction temperature was too high.2. Side reactions due to rapid addition of the reducing agent.1. Maintain a gentle, controlled reflux.2. Add the reducing agent slowly and portionwise as described. Consider purification via column chromatography if recrystallization fails.
Product Fails to Crystallize Presence of impurities, possibly residual solvent or byproducts.Attempt purification by vacuum distillation or column chromatography on silica gel. Try different solvent systems for recrystallization.

Conclusion

The described one-pot protocol provides an efficient, scalable, and economical route for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile.[2][3] By combining reduction, condensation, and cyclization steps, this method minimizes operational complexity and waste, making it highly suitable for both academic research and industrial drug development applications. The use of readily available, technical-grade reagents further enhances its cost-effectiveness. This robust procedure should facilitate broader access to this important heterocyclic building block for the scientific community.

References

  • Butkevich, A. N., et al. (2021). Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ACS Omega. Available at: [Link]

  • ACS Publications. (2021). Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. Available at: [Link]

  • ResearchGate. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles. Available at: [Link]

  • Rauf, A., Gangal, S., Sharma, S., & Zahin, M. (2008). A Simple, Rapid and Efficient One-pot Protocol for the Synthesis of 2-substituted Benzothiazole Derivatives and their Antimicrobial Screening. South African Journal of Chemistry. Available at: [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • Chiang Mai University. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

  • Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports. Available at: [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Advent of Microwave Synthesis

Benzothiazoles, a class of heterocyclic compounds featuring a fused benzene and thiazole ring, are of significant interest to the pharmaceutical and materials science industries. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The development of efficient and environmentally benign synthetic methodologies for these valuable scaffolds is a key objective in modern medicinal and organic chemistry.

Traditionally, the synthesis of benzothiazoles has involved conventional heating methods that often require long reaction times, harsh conditions, and the use of hazardous solvents.[4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for rapid, efficient, and clean chemical transformations.[5][6][7] Microwave irradiation provides a unique heating mechanism that directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][7] This often results in dramatic acceleration of reaction rates, higher product yields, and improved purity profiles.[7][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions or the use of greener solvents.[4][6][8][9]

This technical guide provides an in-depth exploration of the microwave-assisted synthesis of benzothiazole derivatives, focusing on the underlying mechanisms, detailed experimental protocols, and the advantages over conventional methods.

Core Principles and Mechanistic Insights

The most prevalent method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[10][11][12] The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

Microwave irradiation significantly accelerates this process. The key mechanistic advantages of employing microwave energy include:

  • Enhanced Reaction Rates: Microwaves directly couple with polar intermediates, such as the Schiff base, increasing their internal energy and accelerating the subsequent cyclization and oxidation steps.[5] This can reduce reaction times from hours to mere minutes.[5][7]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves minimizes the formation of side products that can occur with conventional heating, leading to higher yields and cleaner reaction profiles.[7]

  • Solvent and Catalyst Efficiency: Microwave conditions can often reduce the need for aggressive catalysts or allow for the use of more environmentally friendly options. In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis.[8][10][12]

Below is a generalized workflow for the microwave-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.

cluster_workflow Experimental Workflow Reactants Reactants: 2-Aminothiophenol Aldehyde Derivative (Optional: Catalyst/Solvent) Reaction Reaction Mixture Reactants->Reaction Microwave Microwave Irradiation (Set Power, Temp, Time) Microwave->Reaction Reaction->Microwave Cooling Cooling to Room Temperature Reaction->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Product 2-Substituted Benzothiazole Derivative Purification->Product

Caption: General experimental workflow for microwave-assisted benzothiazole synthesis.

Detailed Protocols and Application Examples

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative benzothiazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol describes a rapid and efficient synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with various aromatic aldehydes under microwave irradiation. This method often proceeds in high yields with short reaction times.[10][12][13]

Materials and Equipment:

  • 2-Aminothiophenol

  • Substituted aromatic aldehydes

  • Ethanol (or other suitable solvent, or solvent-free)

  • Microwave reactor with temperature and pressure control

  • Reaction vessels suitable for microwave synthesis

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., recrystallization apparatus, column chromatography)

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Solvent/Catalyst Addition (Optional): If a solvent is used, add a minimal amount of a polar solvent like ethanol (2-3 mL).[4] Some protocols may call for a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid.[13] Solvent-free conditions are also highly effective for many substrates.[10][12]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (typically 5-15 minutes).[4] The reaction progress can be monitored by TLC.

  • Workup and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the reaction mixture can be concentrated under reduced pressure and the residue purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

EntryAldehyde SubstituentSolventCatalystTime (min)Temp (°C)Yield (%)Reference
14-ChloroEthanolNone108092[4]
24-MethoxySolvent-freeAcetic Acid510095[13]
32-NitroGlycerolNone812088[14]
4UnsubstitutedSolvent-freeAmberlite IR120108594[15]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

This protocol outlines the synthesis of benzothiazoles from the condensation of 2-aminothiophenol with various carboxylic acids under microwave irradiation. This method often requires a catalyst to facilitate the reaction.[12]

Materials and Equipment:

  • 2-Aminothiophenol

  • Carboxylic acid derivative

  • Catalyst (e.g., P₄S₁₀)

  • Microwave reactor

  • Reaction vessels

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave reaction vessel, thoroughly mix 2-aminothiophenol (1.0 mmol), the carboxylic acid (1.0 mmol), and a catalytic amount of P₄S₁₀.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration, typically 3-4 minutes.[12]

  • Workup and Isolation: After cooling, the reaction mixture is typically treated with a basic solution (e.g., NaHCO₃) to neutralize any remaining acid and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation:

EntryCarboxylic AcidCatalystTime (min)Yield (%)Reference
1Acetic AcidP₄S₁₀3High[12]
2Benzoic AcidP₄S₁₀4High[12]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the formation of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde.

cluster_mechanism Reaction Mechanism Reactants 2-Aminothiophenol + Aromatic Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation Cyclization Intramolecular Cyclization SchiffBase->Cyclization Benzothiazoline Benzothiazoline Intermediate Cyclization->Benzothiazoline Oxidation Oxidation Benzothiazoline->Oxidation Product 2-Arylbenzothiazole Oxidation->Product

Caption: Key mechanistic steps in 2-arylbenzothiazole formation.

Safety and Best Practices

  • Pressure and Temperature Monitoring: Microwave reactions can generate significant pressure and heat rapidly. Always use a dedicated microwave reactor equipped with accurate temperature and pressure sensors and safety cutoffs.

  • Vessel Compatibility: Ensure that the reaction vessels are compatible with the reagents, solvents, and the high temperatures and pressures generated during microwave irradiation.

  • Solvent Choice: Be aware of the microwave absorption properties of the solvents used. Highly absorbing solvents can lead to very rapid heating.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.

Conclusion: A Greener Future for Benzothiazole Synthesis

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the preparation of benzothiazole derivatives.[1] The significant reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes it an invaluable tool for researchers in drug discovery and materials science.[4][5][7] The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this transformative technology for the efficient and sustainable synthesis of this important class of heterocyclic compounds.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.).
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (2024).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.).
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (2022).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025).
  • Microwave assisted green organic synthesis. (2024).
  • A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air - Taylor & Francis. (n.d.).
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water: Polycyclic Aromatic Compounds - Taylor & Francis Online. (n.d.).
  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents - Indian Academy of Sciences. (2012).
  • Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ? | ResearchGate. (2018).
  • Microwave-Assisted Syntheses of 2-Phenylbenzothiazoles - Scilit. (n.d.).
  • Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. (2012).
  • ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. - ResearchGate. (2025).
  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed. (n.d.).
  • MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE | TSI Journals. (n.d.).

Sources

Application of 2-Methylbenzo[d]thiazole-6-carbonitrile in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutic agents with unique mechanisms of action. In this context, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have garnered significant attention within the drug discovery community. 2-Methylbenzo[d]thiazole-6-carbonitrile, a member of this promising class, represents a valuable chemical entity for investigation in the quest for new anti-tubercular leads.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Methylbenzo[d]thiazole-6-carbonitrile and its analogs in tuberculosis research. We will delve into the mechanistic underpinnings of benzothiazoles' anti-mycobacterial activity, provide detailed protocols for in vitro evaluation, and discuss the interpretation of key experimental data.

The Benzothiazole Scaffold: A Privileged Structure in Anti-TB Drug Discovery

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. In the realm of tuberculosis research, the benzothiazole scaffold has emerged as a particularly promising starting point for the development of potent Mtb inhibitors.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

A significant body of evidence points to the mycobacterial cell wall as the primary target for many anti-tubercular benzothiazole derivatives. Specifically, the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) has been identified as a key molecular target.

DprE1: A Vulnerable Target in Arabinan Synthesis

DprE1 is a critical enzyme in the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranose-2-ulose (DPX), a precursor for arabinan synthesis. Inhibition of DprE1 disrupts this vital pathway, leading to a compromised cell wall, increased permeability, and ultimately, bacterial cell death. The essentiality of DprE1 for Mtb survival and its absence in humans make it an attractive and specific target for drug development.

DprE1_Inhibition_Pathway cluster_CellWall Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan & Lipoarabinomannan Arabinogalactan & Lipoarabinomannan Biosynthesis DPA->Arabinogalactan & Lipoarabinomannan Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan & Lipoarabinomannan->Cell_Wall_Integrity Maintains DprE1->DPX Oxidation DprE2->DPA Reduction Benzothiazole 2-Methylbenzo[d]thiazole-6-carbonitrile (and derivatives) Benzothiazole->DprE1 Inhibition

While DprE1 is a primary target, other potential mechanisms of action for benzothiazole derivatives against Mtb have been proposed, including the inhibition of:

  • Type II NADH dehydrogenase (NDH-2): This enzyme is involved in the mycobacterial respiratory chain.[1]

  • Lysine-ɛ-aminotransferase: An enzyme involved in amino acid metabolism.

The multi-targeting potential of the benzothiazole scaffold further enhances its appeal as a foundation for the development of robust anti-tubercular agents.

In Vitro Evaluation of 2-Methylbenzo[d]thiazole-6-carbonitrile

A critical step in the assessment of any potential anti-tubercular compound is the determination of its in vitro activity and toxicity. While specific data for 2-Methylbenzo[d]thiazole-6-carbonitrile is not extensively available in the public domain, the following protocols are standard methods used to evaluate benzothiazole derivatives and can be readily applied.

Quantitative Data for Benzothiazole Analogs

To provide a contextual framework, the following table summarizes the reported anti-tubercular activity and cytotoxicity of some representative benzothiazole derivatives. It is crucial to note that these values are for analogs and not for 2-Methylbenzo[d]thiazole-6-carbonitrile itself.

Compound ClassM. tuberculosis StrainMICCytotoxicity (Cell Line)IC50Selectivity Index (SI = IC50/MIC)
Benzothiazole-pyrimidine hybridsDrug-sensitive0.24 - 0.98 µg/mL---
Benzothiazole-pyrimidine hybridsMDR strain0.98 - 62.5 µg/mL---
2-mercaptobenzothiazole derivativesMtb H37Ra4 - >128 µg/mL-->10
2-amino benzothiazole derivativesWild-type27 - 125 µMHepG221 - >100 µM>1 - >3.7

MDR: Multidrug-resistant

Experimental Protocols

The REMA is a colorimetric assay widely used for the rapid and inexpensive determination of the MIC of anti-tubercular compounds. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active mycobacterial cells.

REMA_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Prepare_Compound Prepare stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile in DMSO Serial_Dilute Perform 2-fold serial dilutions of the compound in a 96-well plate containing 7H9-S medium Prepare_Compound->Serial_Dilute Inoculate Inoculate wells with M. tuberculosis suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare M. tuberculosis H37Rv inoculum (McFarland standard) Prepare_Inoculum->Inoculate Incubate_1 Incubate plates at 37°C for 7 days Inoculate->Incubate_1 Add_Resazurin Add resazurin solution to each well Incubate_1->Add_Resazurin Incubate_2 Incubate overnight at 37°C Add_Resazurin->Incubate_2 Read_Plate Visually assess color change (Blue to Pink) Incubate_2->Read_Plate Determine_MIC MIC is the lowest concentration that prevents the color change Read_Plate->Determine_MIC

Materials:

  • 96-well flat-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Dimethyl sulfoxide (DMSO)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile in DMSO.

  • Serial Dilutions: In a 96-well plate, add 100 µL of supplemented 7H9 broth to each well. Add the compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells. Include a growth control (no compound) and a positive control drug.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After 7 days, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates overnight at 37°C.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[2][3][4]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[5][6]

MTT_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assay_Analysis Assay & Analysis Seed_Cells Seed mammalian cells (e.g., Vero) in a 96-well plate Incubate_1 Incubate for 24 hours to allow attachment Seed_Cells->Incubate_1 Add_Compound Add compound dilutions to the cells Incubate_1->Add_Compound Prepare_Compound Prepare serial dilutions of 2-Methylbenzo[d]thiazole-6-carbonitrile Prepare_Compound->Add_Compound Incubate_2 Incubate for 48-72 hours Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate the IC50 value Read_Absorbance->Calculate_IC50

Materials:

  • 96-well flat-bottom microtiter plates

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methylbenzo[d]thiazole-6-carbonitrile in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

This assay measures the activity of DprE1 by coupling the production of hydrogen peroxide from the oxidation of the FADH2 cofactor to the oxidation of a fluorogenic substrate by horseradish peroxidase (HRP).

Materials:

  • Recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribofuranose (FPR) substrate

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red or a similar fluorogenic substrate

  • Assay buffer (e.g., 50 mM glycylglycine pH 8.0, 200 mM potassium glutamate, 0.002% Brij 35)

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Positive control DprE1 inhibitor

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Methylbenzo[d]thiazole-6-carbonitrile in the assay buffer.

  • Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

  • Pre-incubation: Add the compound dilutions to the reaction mixture and pre-incubate for 10-30 minutes at 30°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the FPR substrate.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in kinetic mode for a set period.

  • Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.[8][9]

Future Directions and Conclusion

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives represent a promising avenue for the discovery of novel anti-tubercular agents. The well-validated target, DprE1, provides a solid foundation for mechanism-based drug design and optimization.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives based on the 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold to explore structure-activity relationships (SAR).

  • Target Deconvolution: Confirming the molecular target(s) of the most potent compounds.

  • In Vivo Efficacy: Evaluating the efficacy of lead compounds in animal models of tuberculosis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the drug-like properties of promising candidates.

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(8), 2720–2722.
  • Sivakumar, P. M., Nethaji, R., & Perumal, P. T. (2022). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of visualized experiments : JoVE, (188), 10.3791/64478.
  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial agents and chemotherapy, 47(11), 3616–3619.
  • Sivakumar, P. M., & Senthilkumar, P. (2013). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of clinical and diagnostic research : JCDR, 7(10), 2174–2176.
  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Pethe, K., et al. (2010). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(12), 5050-5058.
  • Permanasari, A. A., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences, 20(11), 6693.
  • Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
  • Ahmed, M. (2022). MTT (Assay protocol). protocols.io. [Link]

  • Batt, S. M., Jabeen, T., Bhowruth, V., Quill, L., Lund, P. A., Eggeling, L., ... & Besra, G. S. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(28), 11354-11359.
  • El-Sayed, N. F., et al. (2015). Resazurin Microtiter Assay Plate method for detection of susceptibility of multidrug resistant Mycobacterium tuberculosis to second-line anti-tuberculous drugs.
  • ResearchGate. (n.d.). In vitro cytotoxicity measured by MTT. (a) IC50 in different cell... Retrieved from [Link]

  • Saha, P., Sau, S., Kalia, N. P., & Sharma, D. K. (2022). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC medicinal chemistry, 13(8), 986–995.
  • El-Gazzar, M. G., et al. (2023). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2250575.
  • Karakuş, S., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), 2300262.
  • Cacic, M., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 11(10), 829-841.
  • ResearchGate. (n.d.). Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. Retrieved from [Link]

  • Abrahams, K. A., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. bioRxiv.
  • ResearchGate. (n.d.). MIC of the tested compounds against Mycobacterium tuberculosis H 37 Rv. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficacy of compound 2 and 37 in BALB/C mice (n = 6) infected with M. tuberculosis H37Rv. Retrieved from [Link]

  • Abrahams, K. A., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
  • Abrahams, K. A., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 111-118.

Sources

Application Notes and Protocols for 2-Methylbenzo[d]thiazole-6-carbonitrile as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 2-Methylbenzo[d]thiazole-6-carbonitrile as a potential antimicrobial agent. This document outlines detailed protocols for evaluating its efficacy and preliminary safety profile, grounded in established methodologies. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with a high degree of scientific rigor.

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery and development of novel antimicrobial agents.[1][2] Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The benzothiazole nucleus is a versatile scaffold, and modifications to its structure can lead to compounds with enhanced therapeutic efficacy.[3][4] 2-Methylbenzo[d]thiazole-6-carbonitrile is a specific derivative within this class, and its antimicrobial potential warrants systematic investigation.[6] This guide provides the foundational protocols to initiate such an investigation.

Mechanism of Action: Unraveling the Antimicrobial Strategy

While the precise mechanism of action for 2-Methylbenzo[d]thiazole-6-carbonitrile is yet to be fully elucidated, research on related benzothiazole derivatives suggests several potential cellular targets in microorganisms.[2][7] These compounds have been reported to inhibit essential microbial enzymes, including DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase, thereby disrupting DNA replication and folate biosynthesis.[1][2][7] Another potential mechanism is the inhibition of dihydroorotase, an enzyme crucial for pyrimidine biosynthesis.[2][7] Understanding the mechanism of action is a critical step in the drug development process, and the protocols outlined herein can be adapted for such mechanistic studies.

cluster_0 Potential Mechanisms of Action of Benzothiazole Derivatives A 2-Methylbenzo[d]thiazole- 6-carbonitrile B DNA Gyrase Inhibition A->B Inhibits C Dihydropteroate Synthase Inhibition A->C Inhibits D Dihydrofolate Reductase Inhibition A->D Inhibits E Dihydroorotase Inhibition A->E Inhibits F Disruption of DNA Replication B->F G Inhibition of Folate Biosynthesis C->G D->G H Inhibition of Pyrimidine Biosynthesis E->H I Bacterial Cell Death F->I G->I H->I A Prepare Compound Stock Solution C Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria B->D C->D E Incubate (37°C, 16-20h) D->E F Determine MIC (Visual/OD600) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Cytotoxicity Assessment (MTT Assay)

Prior to considering any compound for therapeutic use, it is crucial to assess its toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity. [8] Materials:

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Human cell line (e.g., HEK293, HepG2)

  • Sterile 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methylbenzo[d]thiazole-6-carbonitrile in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

A Seed Mammalian Cells in 96-well plate B Treat with Serial Dilutions of Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent and Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Presentation and Interpretation

Systematic and clear presentation of data is paramount for accurate interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Methylbenzo[d]thiazole-6-carbonitrile
Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of 2-Methylbenzo[d]thiazole-6-carbonitrileMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64Fluconazole[Insert Data][Insert Data]
Table 2: Cytotoxicity (IC₅₀) of 2-Methylbenzo[d]thiazole-6-carbonitrile
Cell LineTissue of OriginIncubation Time (hours)IC₅₀ (µM) of 2-Methylbenzo[d]thiazole-6-carbonitrileIC₅₀ (µM) of Positive Control (Doxorubicin)
HEK293Human Embryonic Kidney48[Insert Data][Insert Data]
HepG2Human Liver Cancer48[Insert Data][Insert Data]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial and cytotoxic evaluation of 2-Methylbenzo[d]thiazole-6-carbonitrile. The data generated from these experiments will be instrumental in determining the potential of this compound as a lead for the development of a new antimicrobial agent. Positive results from these initial screens should be followed by more in-depth studies, including time-kill kinetics, resistance development studies, and in vivo efficacy and toxicity assessments in animal models. The exploration of the precise mechanism of action will also be a critical next step in the journey from a promising compound to a clinically viable therapeutic.

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (URL: )
  • Recent insights into antibacterial potential of benzothiazole derivatives - PubMed. (URL: [Link])

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (URL: [Link])

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed. (URL: [Link])

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (URL: [Link])

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. (URL: [Link])

  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry. (URL: [Link])

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety - ResearchGate. (URL: [Link])

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (URL: [Link])

  • Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. (URL: [Link])

  • Synthesis, characterization and antimicrobial studies of a few novel thiazole derivatives. (URL: [Link])

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][9]enzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (URL: [Link])

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549 - JAGANNATH UNIVERSITY. (URL: [Link])

Sources

Application Notes & Protocols: Leveraging 2-Methylbenzo[d]thiazole-6-carbonitrile Scaffolds in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus in oncology for their potent antiproliferative effects against a wide array of cancer cell lines.[1][3][4] These compounds often exert their therapeutic effects through diverse mechanisms, including the inhibition of critical cell signaling enzymes like protein kinases, the disruption of DNA replication via topoisomerase inhibition, and the induction of programmed cell death (apoptosis).[3][4] This guide focuses on 2-Methylbenzo[d]thiazole-6-carbonitrile, a specific derivative that serves as a valuable building block for the development of novel anticancer agents. We provide an in-depth look at its scientific context, postulated mechanisms of action, and detailed, field-proven protocols for its application in an anticancer drug discovery workflow.

The Benzothiazole Scaffold: A Cornerstone in Oncology

The therapeutic potential of the benzothiazole moiety is well-established, with derivatives showing efficacy against various cancers, including breast, colon, lung, and liver carcinomas.[1][5] The versatility of this scaffold lies in its structural adaptability; modifications at various positions on the fused ring system can dramatically influence biological activity, a principle that is central to modern medicinal chemistry.

Structure-Activity Relationship (SAR) Insights: The anticancer potency of benzothiazole derivatives is profoundly influenced by the nature and position of their substituents.[4] Research has consistently shown that the introduction of electron-withdrawing groups, such as a cyano (-CN) group, particularly at the C6 position, can enhance cytotoxic activity.[3] This makes 2-Methylbenzo[d]thiazole-6-carbonitrile an exceptionally interesting starting point for library synthesis and lead optimization. The carbonitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, providing a strategic anchor for molecular design.

Profile of 2-Methylbenzo[d]thiazole-6-carbonitrile

2-Methylbenzo[d]thiazole-6-carbonitrile (2-MBTC) is a heterocyclic aromatic compound that serves as a key intermediate in organic synthesis.[6] Its synthesis is often achieved through modern catalytic methods, such as palladium-catalyzed C-H functionalization, which allows for the precise introduction of the cyano group onto the benzothiazole core.[6]

PropertyValueReference
Molecular Formula C₉H₆N₂S[6][7]
Molecular Weight 174.22 g/mol [7]
CAS Number 42474-60-2[7]
Appearance Typically a solidN/A

Postulated Mechanism of Action: Kinase Inhibition

While direct mechanistic studies on 2-Methylbenzo[d]thiazole-6-carbonitrile itself are emerging, the broader class of 2-substituted benzothiazoles has been extensively shown to function as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[3][5] One of the most critical pathways is the PI3K/Akt/mTOR cascade, which governs cell growth, proliferation, and survival. Benzothiazole derivatives have been shown to downregulate the expression of key proteins in this pathway, including Akt and mTOR, leading to cell cycle arrest and apoptosis.[5]

The diagram below illustrates this critical signaling pathway and the putative point of inhibition by novel agents developed from the 2-MBTC scaffold.

PI3K_Akt_mTOR_Pathway Postulated Inhibition of the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Benzothiazole Derivative (from 2-MBTC) Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling cascade and a potential inhibition point.

Application Protocols: In Vitro Anticancer Evaluation

The following protocols provide a robust framework for the initial screening of novel compounds derived from 2-Methylbenzo[d]thiazole-6-carbonitrile. The causality behind these choices is to first establish baseline cytotoxicity (MTT assay) and then probe a specific cancer hallmark, such as migration, which is linked to metastasis (Wound Healing Assay).

Experimental_Workflow In Vitro Screening Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis Compound Synthesize & Purify 2-MBTC Derivatives Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Stock Culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Seed Seed Cells into Multi-well Plates Culture->Seed Treatment Treat Cells with Compound Dilutions Seed->Treatment MTT Protocol 4.1: MTT Cytotoxicity Assay Treatment->MTT Wound Protocol 4.2: Wound Healing Assay Treatment->Wound Readout Measure Absorbance (MTT) & Image Wells (Wound) MTT->Readout Wound->Readout Calculate Calculate IC50 Values & Wound Closure % Readout->Calculate Interpret Interpret Results & Select Lead Compounds Calculate->Interpret

Caption: Generalized workflow for in vitro anticancer compound screening.

Protocol 4.1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-MBTC-derived test compounds and a positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., sterile DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid vehicle-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Self-Validation Check: The vehicle control wells should show high absorbance, similar to the untreated wells. The positive control (Doxorubicin) should show a dose-dependent decrease in absorbance.

Protocol 4.2: Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay provides a straightforward method to measure cell migration, a key process in cancer invasion and metastasis.[5][9]

Materials:

  • Cancer cell lines cultured to confluence

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Serum-free or low-serum medium

  • Test compounds and controls

  • Inverted microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed cells in a multi-well plate and grow them to ~95-100% confluence. Cell-to-cell junctions are critical for a collective migration response.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum medium containing the test compound at a non-lethal concentration (e.g., IC₂₀, determined from the MTT assay, to ensure migration inhibition is not due to cell death).

  • Image Acquisition (Time 0): Immediately after treatment, capture images of the scratch in marked regions for each well. This is the baseline (0 h).

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Final Image Acquisition: After a set period (e.g., 24 or 48 hours), capture images of the same marked regions.

  • Data Analysis: Measure the width of the scratch at multiple points for both the 0 h and final time points. Calculate the percentage of wound closure.

Self-Validation Check: The vehicle control wells should show significant migration of cells into the scratch area. A positive control known to inhibit migration can also be used.

Data Interpretation and Expected Outcomes

Data from the MTT assay is used to calculate the IC₅₀ value, which is the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency. These values are typically presented in a table for easy comparison.

Example Data Table for Hypothetical 2-MBTC Derivatives:

CompoundIC₅₀ against MCF-7 (µM)IC₅₀ against HCT-116 (µM)
2-MBTC-Derivative-1 8.512.3
2-MBTC-Derivative-2 2.14.5
2-MBTC-Derivative-3 > 50> 50
Doxorubicin (Control) 0.91.2

For the wound healing assay, results are expressed as the percentage of wound closure relative to the vehicle control. A successful inhibitory compound will show a statistically significant reduction in wound closure.

Conclusion and Future Directions

The 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold represents a promising starting point for the design of novel anticancer therapeutics. The protocols outlined here provide a foundational screening cascade to identify lead compounds. Promising derivatives with low micromolar IC₅₀ values and significant anti-migratory effects should be advanced to more complex studies. Future work should include elucidation of the precise molecular target, evaluation in 3D culture models (spheroids), analysis of apoptotic pathways (e.g., via Annexin V staining), and eventually, pharmacokinetic and in vivo efficacy studies in animal models to validate their therapeutic potential.[3]

References

  • 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2. Smolecule.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Anticancer activity of benzothiazole derivatives.
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancre
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
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  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
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Application Notes and Protocols: 2-Methylbenzo[d]thiazole-6-carbonitrile in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning role of 2-Methylbenzo[d]thiazole-6-carbonitrile in material science. This document outlines the synthesis, key properties, and detailed protocols for its application in cutting-edge areas such as organic electronics, fluorescent sensing, and aggregation-induced emission (AIE) phenomena.

Introduction: The Versatility of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic structure renowned for its wide-ranging applications in medicinal chemistry and material science.[1] Its rigid, planar structure and inherent electronic properties make it an exceptional building block for functional materials. 2-Methylbenzo[d]thiazole-6-carbonitrile, in particular, combines the electron-withdrawing nature of the cyano group with the electron-donating potential of the methyl-substituted thiazole ring, creating a molecule with intriguing photophysical and electronic characteristics. This unique combination makes it a prime candidate for applications in organic light-emitting diodes (OLEDs), as a sensitive fluorescent probe, and as a platform for developing novel materials with aggregation-induced emission properties.

Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile can be achieved through several synthetic routes. One of the most efficient methods involves a palladium-catalyzed cyanation of a halogenated precursor. This approach offers high yields and regioselectivity.

Protocol 1: Palladium-Catalyzed Cyanation

This protocol describes the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile from 6-bromo-2-methylbenzo[d]thiazole.

Materials:

  • 6-bromo-2-methylbenzo[d]thiazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas (N₂)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-2-methylbenzo[d]thiazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-Methylbenzo[d]thiazole-6-carbonitrile as a solid.

Causality behind Experimental Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common and effective palladium(0) source for cross-coupling reactions.

  • Ligand: dppf is a bulky electron-rich ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Cyanide Source: Zinc cyanide is used as it is less toxic and easier to handle than other cyanide sources like KCN or NaCN.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for dissolving the reactants and withstanding the high reaction temperature.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst.

Application in Organic Light-Emitting Diodes (OLEDs)

The photoluminescent properties of 2-Methylbenzo[d]thiazole-6-carbonitrile make it a promising candidate for use in organic light-emitting diodes (OLEDs).[1] Its structure can be incorporated as a building block in larger conjugated molecules that serve as emitters or host materials in the emissive layer of an OLED.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for fabricating a simple solution-processed OLED device to evaluate the electroluminescent properties of a material derived from 2-Methylbenzo[d]thiazole-6-carbonitrile.

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Emissive material (a derivative of 2-Methylbenzo[d]thiazole-6-carbonitrile) dissolved in a suitable organic solvent (e.g., chlorobenzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Deionized water

  • Acetone

  • Isopropanol

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS dispersion onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.[2]

  • Emissive Layer (EML) Deposition:

    • Dissolve the emissive material in a suitable solvent to form a solution (e.g., 10 mg/mL).

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 50-80 nm).

    • Anneal the substrate at an appropriate temperature to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer.

    • Deposit a layer of Al (100-150 nm) as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from air and moisture.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Experimental Workflow Diagram:

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_cathode Cathode Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) Plasma O₂ Plasma Treatment Cleaning->Plasma PEDOT Spin-coat PEDOT:PSS (Hole Injection Layer) Plasma->PEDOT Anneal1 Anneal at 120-150°C PEDOT->Anneal1 EML Spin-coat Emissive Layer (2-Methylbenzo[d]thiazole-6-carbonitrile derivative) Anneal1->EML Anneal2 Anneal EML->Anneal2 LiF Thermal Evaporation of LiF (Electron Injection Layer) Anneal2->LiF Al Thermal Evaporation of Al (Cathode) LiF->Al Encapsulation Encapsulation Al->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Workflow for fabricating a solution-processed OLED.

Application as a Fluorescent Sensor

The benzothiazole core, with its nitrogen and sulfur atoms, can act as a binding site for metal ions.[3] The cyano group in 2-Methylbenzo[d]thiazole-6-carbonitrile can further modulate its electronic properties, making it a potential candidate for a "turn-on" or "turn-off" fluorescent sensor for specific analytes.

Protocol 3: Fluorescent Detection of Metal Ions

This protocol describes a general method for screening the fluorescent sensing capabilities of 2-Methylbenzo[d]thiazole-6-carbonitrile for various metal ions.

Materials:

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Spectroscopic grade solvent (e.g., acetonitrile or a mixture of DMSO and water)

  • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) in the same solvent

  • Fluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in the same solvent.

  • UV-Vis and Fluorescence Spectroscopy:

    • Prepare a dilute solution of 2-Methylbenzo[d]thiazole-6-carbonitrile (e.g., 10 µM) from the stock solution.

    • Record the UV-Vis absorption and fluorescence emission spectra of this solution.

  • Titration Experiment:

    • To the cuvette containing the 2-Methylbenzo[d]thiazole-6-carbonitrile solution, add small aliquots of a metal ion stock solution (e.g., 0.2 equivalents at a time).

    • After each addition, record the fluorescence emission spectrum.

    • Observe any changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

  • Selectivity Study:

    • Prepare a series of solutions containing 2-Methylbenzo[d]thiazole-6-carbonitrile and an excess of various potentially interfering metal ions.

    • To each of these solutions, add the target metal ion and record the fluorescence spectrum to assess the selectivity of the sensor.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.

  • A Job's plot can be used to determine the binding stoichiometry between the sensor and the metal ion.[4]

Fluorescent Sensing Mechanism Diagram:

Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Complex Formation cluster_response Fluorescence Response Sensor 2-Methylbenzo[d]thiazole- 6-carbonitrile Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Response Change in Fluorescence (Turn-on or Turn-off) Complex->Response Leads to

Caption: General mechanism of fluorescent sensing.

Aggregation-Induced Emission (AIE)

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, which limits their applications. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation.[5][6] Benzothiazole derivatives have been shown to exhibit AIE.[5]

Protocol 4: Investigation of AIE Properties

This protocol outlines the steps to investigate the AIE characteristics of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Materials:

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • A "good" solvent in which the compound is highly soluble and non-emissive (e.g., tetrahydrofuran (THF))

  • A "poor" solvent in which the compound is insoluble (e.g., water)

  • Fluorometer

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Solvent-Induced Aggregation:

    • Prepare a stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile in the good solvent (e.g., 1 mM in THF).

    • Prepare a series of solvent mixtures with varying fractions of the poor solvent (e.g., THF/water mixtures with water fractions from 0% to 90%).

    • Add a small aliquot of the stock solution to each solvent mixture to a final concentration of, for example, 10 µM.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of the solutions with different solvent fractions.

    • Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent indicates AIE.

  • Particle Size Analysis:

    • Use Dynamic Light Scattering (DLS) to measure the particle size distribution in the solvent mixtures. The formation of nanoparticles or aggregates in the solutions with high fractions of the poor solvent would support the AIE phenomenon.

Expected Results and Interpretation:

Water Fraction (%)Fluorescence Intensity (a.u.)Average Particle Size (nm)
0Low-
20Slightly Increased-
40Moderately Increased~50
60Significantly Increased~150
80Highly Increased~300
90Maximum~500
  • The causality for AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

AIE Mechanism Diagram:

AIE_Mechanism cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Poor Solvent) Solution Freely Rotating Molecules (Weak Emission) Aggregate Restricted Intramolecular Rotation (Strong Emission) Solution->Aggregate Addition of Poor Solvent

Caption: The principle of Aggregation-Induced Emission.

References

  • PubMed Central. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... Retrieved from [Link]

  • PMC. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. Retrieved from [Link]

  • RSC Publishing. (n.d.). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Retrieved from [Link]

  • NIH. (n.d.). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Retrieved from [Link]

  • MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

  • PMC PubMed Central. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. Retrieved from [Link]

  • Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Retrieved from [Link]

  • MDPI. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Retrieved from [Link]

  • PubMed. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. Retrieved from [Link]

  • PubMed. (2025). Aggregation-induced emission mechanism-enable fluorescent probes base on benzothiazine for detecting hypochlorous acid in water. Retrieved from [Link]

  • MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Retrieved from [Link]

  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Retrieved from [Link]

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Application Notes & Protocols: The 2-Methylbenzo[d]thiazole-6-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on a particularly valuable derivative, 2-Methylbenzo[d]thiazole-6-carbonitrile , exploring its strategic importance as a foundational structure in drug discovery. We will delve into its application in the development of targeted cancer therapeutics, specifically inhibitors of the Wnt/β-catenin signaling pathway via Tankyrase. This document provides an in-depth analysis of the therapeutic rationale, detailed synthetic protocols, and robust methodologies for biological evaluation, designed for researchers, scientists, and drug development professionals.

The Benzothiazole Scaffold: A Foundation of Therapeutic Potential

The benzothiazole core, consisting of a benzene ring fused to a thiazole ring, is a structural motif frequently encountered in both natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and rich electron properties make it an ideal anchor for molecular interactions with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of a compound's physicochemical properties and biological activity.[2]

Spotlight on 2-Methylbenzo[d]thiazole-6-carbonitrile

The specific derivative, 2-Methylbenzo[d]thiazole-6-carbonitrile, possesses two key substitutions that are critical for its utility in medicinal chemistry.

  • The 2-Methyl Group: This small alkyl group can serve as a crucial interaction point within a protein's binding pocket, often fitting into small hydrophobic pockets. It can also influence the overall conformation of the molecule.

  • The 6-Carbonitrile Group: The nitrile (-C≡N) group is a powerful and versatile functional group. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties make it a key pharmacophoric element in the design of enzyme inhibitors. Literature suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are frequently associated with a variety of biological activities.[1]

Caption: Chemical structure of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Application in Oncology: Targeting the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis.[3][4] However, its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor cell proliferation and survival.[5][6]

Therapeutic Rationale: Tankyrase Inhibition

A key positive regulator of the Wnt pathway is the enzyme Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family.[5] In the absence of a Wnt signal, a "destruction complex" (containing Axin, APC, GSK-3, and CK1) phosphorylates the transcriptional co-activator β-catenin, targeting it for proteasomal degradation.[6]

Tankyrase promotes Wnt signaling by targeting the Axin protein. It attaches long chains of poly(ADP-ribose) (a process called PARsylation) to Axin, marking it for ubiquitination and subsequent degradation.[5][7] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes like c-Myc and Cyclin D1.[8]

Therefore, inhibiting Tankyrase presents a compelling therapeutic strategy. A potent Tankyrase inhibitor would stabilize Axin levels, restore the function of the destruction complex, decrease nuclear β-catenin, and ultimately suppress Wnt-driven tumor growth.[5] The 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold has emerged as a valuable starting point for the design of such inhibitors.

Caption: The Wnt/β-catenin pathway and the role of Tankyrase inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent Tankyrase inhibitors from the 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold is a classic example of medicinal chemistry optimization. While specific SAR data for this exact scaffold is proprietary to the institutions that developed it, we can infer a generalized SAR based on public domain benzothiazole inhibitors.

R-Group PositionModificationImpact on Tankyrase Inhibition (IC50)Rationale
Position 2 Small hydrophobic groups (e.g., -CH3)Generally favorableOccupies a small hydrophobic pocket in the enzyme's active site.
Position 6 H-bond acceptors (e.g., -CN)Critical for potencyForms key interactions with amino acid residues in the binding site.
Amine Linker Introduction of a flexible or rigid linker at the 2-positionPotency varies significantlyOrients a second pharmacophore group to access other regions of the binding site.[9]
Terminal Group Aromatic or heterocyclic ringsOften enhances potencyCan form additional pi-stacking or hydrophobic interactions.[9]

Synthetic Chemistry: Protocols & Workflows

The synthesis of derivatives based on the 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold typically involves multi-step sequences. One common approach is the palladium-catalyzed C-H functionalization to introduce the cyano group.[10]

Illustrative Protocol: Synthesis of a Benzothiazole Amide Derivative

This protocol describes a representative synthesis of an amide-linked derivative, a common strategy for elaborating the core scaffold. The causality behind this choice is that the amide bond provides a rigid, planar linker that is metabolically stable and presents hydrogen bond donors and acceptors for target engagement.

synthesis_workflow Start Starting Material (2-Amino-thiophenol derivative) Step1 Cyclization (e.g., with Acetic Anhydride) Start->Step1 Step A Step2 Functionalization (e.g., Cyanation) Step1->Step2 Step B Step3 Amide Coupling (EDC, HOBt) Step2->Step3 Step C Product Final Product Step3->Product

Caption: General synthetic workflow for benzothiazole derivatives.

Reaction Scheme: (This is a generalized representation. Specific reagents and conditions will vary)(Self-correction: An actual image cannot be generated, but a textual description will be provided.) 2-Methylbenzo[d]thiazole-6-carboxylic acid + Amine --(EDC, HOBt, DMF)--> N-Substituted-2-methylbenzo[d]thiazole-6-carboxamide

Materials & Reagents:

Reagent/MaterialPurposeSupplier Example
2-Methylbenzo[d]thiazole-6-carboxylic acidStarting materialSigma-Aldrich
Substituted AmineCoupling partnerTCI Chemicals
EDC (EDCI)Amide coupling agentSigma-Aldrich
HOBtCoupling additive (reduces racemization)Oakwood Chemical
N,N-Dimethylformamide (DMF)Anhydrous solventFisher Scientific
Dichloromethane (DCM)Extraction solventVWR
Saturated NaHCO3 solutionAqueous washLab Prepared
BrineAqueous washLab Prepared
Anhydrous MgSO4Drying agentSigma-Aldrich
Silica GelStationary phase for chromatographySiliCycle

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-Methylbenzo[d]thiazole-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. The formation of the active ester is crucial for efficient coupling.

  • Amine Addition: Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with Dichloromethane (DCM).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated NaHCO3 solution (to remove unreacted acid and HOBt) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Protocols & Data Analysis

Evaluating the efficacy of newly synthesized compounds requires a tiered approach, moving from biochemical assays to cell-based systems.

biological_workflow Compound Synthesized Compound Assay1 Biochemical Assay (In Vitro Tankyrase Inhibition) Compound->Assay1 Determine IC50 Assay2 Cell-Based Assay (Wnt Reporter Assay) Assay1->Assay2 Confirm Cellular Activity Assay3 Downstream Analysis (Western Blot, qPCR) Assay2->Assay3 Verify Mechanism Result Identify Lead Compound Assay3->Result

Caption: Workflow for the biological evaluation of Tankyrase inhibitors.

Protocol 1: In Vitro Tankyrase 1/2 Activity Assay (ELISA-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of Tankyrase. The assay measures the PARsylation of a substrate, providing a quantitative IC50 value. [7] Principle: Recombinant Tankyrase enzyme is incubated with its substrates (histone proteins and NAD+) in the presence of the test compound. The resulting poly(ADP-ribose) (PAR) polymer is detected using a specific antibody in an ELISA format.

Materials:

  • Tankyrase 1 or 2 Assay Kit (e.g., AMSBIO) [7]* Test compounds dissolved in DMSO

  • Recombinant Tankyrase 1 or 2 enzyme

  • Coated 96-well plate (histone-coated)

  • NAD+ substrate

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: To the histone-coated wells, add the assay buffer, NAD+ solution, and the diluted test compound. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Initiate the reaction by adding the recombinant Tankyrase enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for the PARsylation reaction.

  • Washing: Wash the plate 3-5 times with the provided wash buffer to remove unreacted components.

  • Primary Antibody: Add the anti-PAR monoclonal antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

  • Washing: Repeat the wash step.

  • Detection: Add the HRP substrate and incubate in the dark until sufficient color development (typically 5-15 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TOP/FOP Flash Luciferase Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway within a cellular context, confirming that the compound's enzymatic inhibition translates to a functional effect. [8] Principle: Cells are co-transfected with two plasmids. The TOP-Flash plasmid contains TCF/LEF binding sites upstream of a firefly luciferase gene. The FOP-Flash plasmid contains mutated binding sites and serves as a negative control. A third plasmid expressing Renilla luciferase is used for normalization. High Wnt signaling leads to high firefly luciferase expression.

Materials:

  • DLD-1 or HEK293T cells (cell lines with active Wnt signaling)

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase normalization plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed DLD-1 cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: The next day, co-transfect the cells with the TOP-Flash (or FOP-Flash) and Renilla plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 6-8 hours, replace the transfection medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Use a luminometer to inject the Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.

    • Subsequently, inject the Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure the second luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.

    • Normalize the TOP/FOP ratio of treated cells to that of vehicle-treated (DMSO) cells.

    • Plot the normalized reporter activity against the log of the compound concentration to determine the IC50 for pathway inhibition.

Conclusion and Future Directions

The 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold represents a highly validated and versatile starting point for the development of targeted therapeutics. Its application in the discovery of Tankyrase inhibitors for Wnt-driven cancers highlights the power of scaffold-based drug design. The protocols detailed herein provide a robust framework for synthesizing and evaluating novel derivatives.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors, exploring their efficacy in combination therapies, and expanding the application of this privileged scaffold to other disease targets where its unique chemical properties can be leveraged.

References

  • Technology Networks. Highly Sensitive Assay for Screening of Tankyrase 1. (2012). Available from: [Link]

  • Semantic Scholar. Homogeneous Screening Assay for Human Tankyrase. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... Available from: [Link]

  • MDPI. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Available from: [Link]

  • Domainex. Tankyrase: Inhibitors for the treatment of solid tumours. Available from: [Link]

  • PubMed Central. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Available from: [Link]

  • ResearchGate. Schematic representation of structure‐activity relationship for the 27–46 series. Available from: [Link]

  • ResearchGate. Structure and structure–activity relationship of compounds 1 and 2. Available from: [Link]

  • Cell. Design principles and therapeutic applications of novel synthetic WNT signaling agonists. Available from: [Link]

  • Research and Reviews. Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Available from: [Link]

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link]

  • PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available from: [Link]

  • MDPI. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. Available from: [Link]

  • Semantic Scholar. Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Available from: [Link]

  • PubMed Central. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells. Available from: [Link]

  • PubMed. Recent advances in the chemistry and biology of benzothiazoles. Available from: [Link]

  • PubMed Central. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Available from: [Link]

  • Nature. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Available from: [Link]

  • Progressive Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • PubMed Central. Wnt5a regulates distinct signalling pathways by binding to Frizzled2. Available from: [Link]

  • PubMed Central. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route and achieve higher yields and purity.

I. Overview of the Synthesis

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound with significant applications in medicinal chemistry, particularly in the development of antimicrobial and anti-tubercular agents.[1] The core structure consists of a fused benzene and thiazole ring system. The most common and effective synthetic strategies involve the cyclization of a substituted 2-aminothiophenol derivative.

A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.[2] For 2-Methylbenzo[d]thiazole-6-carbonitrile, a key starting material is 2-amino-5-cyanobenzothiol, which can be reacted with acetic anhydride.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-5-cyanobenzothiol C Cyclization/ Condensation A->C B Acetic Anhydride B->C D 2-Methylbenzo[d]thiazole-6-carbonitrile C->D

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am experiencing a very low yield, or in some cases, no formation of the desired product. What are the likely causes and how can I rectify this?

A: Low to no yield is a common frustration in organic synthesis. Several factors, from reagent quality to reaction conditions, can be at play. Let's break down the potential culprits and their solutions.

Potential Cause Explanation & Recommended Solution
Poor Quality of Starting Materials 2-Aminothiophenols are notoriously susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bridge, rendering the starting material unreactive for the desired cyclization. Solution:Use Fresh Reagents: Whenever possible, use a freshly opened bottle of 2-aminothiophenol. • Purification: If you suspect oxidation, consider purifying the 2-aminothiophenol by distillation under reduced pressure or recrystallization. • Inert Atmosphere: Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Suboptimal Reaction Temperature The temperature of the reaction is a critical parameter that dictates the reaction rate and the formation of side products.[3] Solution:Gradual Increase: If your reaction is sluggish at room temperature, try incrementally increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to observe the formation of the product and any potential byproducts. • Avoid Excessive Heat: Conversely, if you observe the formation of multiple spots on your TLC plate, indicating side reactions, consider lowering the temperature.[3]
Incorrect Stoichiometry The molar ratio of your reactants is fundamental to achieving a high yield. An excess or deficit of one reactant can lead to incomplete conversion or the formation of unwanted side products. Solution:Verify Calculations: Double-check your stoichiometric calculations. • Systematic Optimization: Perform small-scale experiments with varying reactant ratios to determine the optimal stoichiometry for your specific conditions. A 1:1 ratio of the 2-aminothiophenol derivative to the cyclizing agent is a good starting point.
Presence of Water Unless the synthesis is specifically designed to be performed in an aqueous medium, the presence of water can interfere with the reaction, particularly if using water-sensitive reagents. Solution:Dry Glassware: Ensure all glassware is thoroughly dried before use. • Anhydrous Solvents: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
Problem 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities, making purification difficult. What are the common side reactions, and how can I minimize them?

A: The formation of impurities is often a result of side reactions competing with the desired synthetic pathway. Understanding these potential side reactions is key to suppressing them.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions A 2-Amino-5-cyanobenzothiol + Acetic Anhydride B 2-Methylbenzo[d]thiazole-6-carbonitrile A->B Cyclization C Oxidation of Thiol A->C E Polymerization A->E D Formation of Disulfide C->D F Tarry Residue E->F

Side Product/Impurity Cause & Mitigation Strategy
Disulfide Formation The thiol group of 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide-linked dimer. This dimer is unreactive in the desired cyclization reaction. Mitigation:Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of nitrogen or argon is highly effective in preventing oxidation.[3] • Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial.
Polymeric Material At elevated temperatures or in the presence of certain catalysts, side reactions can lead to the formation of polymeric tars, which can be difficult to remove. Mitigation:Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by ensuring efficient stirring. • Gradual Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm.
Unreacted Starting Materials The presence of unreacted starting materials in the final product is often due to an incomplete reaction. Mitigation:Reaction Monitoring: Monitor the reaction progress using TLC.[3] Continue the reaction until the starting material spot has disappeared or is significantly diminished. • Optimize Reaction Time: If the reaction is stalling, consider extending the reaction time.
Problem 3: Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended purification techniques?

A: Effective purification is crucial for obtaining 2-Methylbenzo[d]thiazole-6-carbonitrile of high purity. The choice of purification method will depend on the nature of the impurities.

Purification Method When to Use & Key Considerations
Recrystallization This is often the most effective method for removing small amounts of impurities from a solid product. Procedure: 1. Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble. 2. Allow the solution to cool slowly. The desired product should crystallize out, leaving the impurities in the solution. 3. Collect the crystals by filtration. Solvent Selection: Common solvents for recrystallizing benzothiazole derivatives include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[3]
Column Chromatography This technique is useful for separating the desired product from impurities with different polarities.[3] Stationary Phase: Silica gel is commonly used. However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[3] In such cases, neutral or basic alumina may be a better choice.[3] Mobile Phase: A gradient of ethyl acetate in hexanes is a common eluent system. The optimal solvent system should be determined by TLC analysis.
Acid-Base Extraction If your impurities are acidic or basic in nature, an acid-base extraction can be an effective preliminary purification step. Procedure: 1. Dissolve the crude product in an organic solvent. 2. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. 3. Wash with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities. 4. Wash with brine and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

III. Frequently Asked Questions (FAQs)

Q1: What are some alternative "green" synthetic approaches for benzothiazole synthesis?

A1: Modern synthetic chemistry emphasizes the use of environmentally benign methods. For benzothiazole synthesis, several "green" approaches have been developed. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[3] Microwave-assisted synthesis is another popular green chemistry technique that can significantly reduce reaction times and energy consumption.[2][3]

Q2: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

A2: Yes, 2-aminothiophenol requires careful handling. It is readily oxidized by air, so it is best handled under an inert atmosphere.[3] Additionally, as a thiol, it has a strong and unpleasant odor and should always be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Visualization can typically be achieved using a UV lamp or by staining with an appropriate reagent like iodine vapor.[3]

Q4: Can I use other cyclizing agents besides acetic anhydride?

A4: Yes, a variety of reagents can be used for the cyclization step in the synthesis of 2-substituted benzothiazoles. For the synthesis of 2-methylbenzothiazoles specifically, reagents such as acetic acid or acetyl chloride can also be employed. The choice of reagent can influence the reaction conditions and the overall yield. For instance, a patent describes the use of acetic anhydride in glacial acetic acid.[4]

Q5: What analytical techniques are recommended for characterizing the final product?

A5: To confirm the structure and purity of the synthesized 2-Methylbenzo[d]thiazole-6-carbonitrile, a combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for structural elucidation.[1] Mass spectrometry (MS) will confirm the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the nitrile (C≡N) stretch.

IV. Experimental Protocol: Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-5-cyanobenzothiol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-cyanobenzothiol in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary but is typically in the range of several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

V. References

  • Kumar, R., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5841.

  • Xilong Chemical Co., Ltd. (2015). Method for preparing 2-methylbenzothiazole derivative. CN103232407B. Google Patents.

  • Al-Ostoot, F. H., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(5), 1148.

  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from

  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Retrieved from

  • European Patent Office. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the identification, mitigation, and troubleshooting of side product formation during the synthesis of this valuable heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile and related benzothiazoles.

Q1: What is the primary synthetic route for 2-Methylbenzo[d]thiazole-6-carbonitrile, and what are the critical starting materials?

A1: The most prevalent and robust method for synthesizing the 2-methylbenzothiazole core is the condensation reaction between a 2-aminothiophenol derivative and an acetylating agent.[1][2][3] For the target molecule, 2-Methylbenzo[d]thiazole-6-carbonitrile, the key starting material is 4-amino-3-mercaptobenzonitrile . This is typically reacted with an acetyl source such as acetic acid, acetyl chloride, or acetic anhydride.[4][5] The reaction is often facilitated by a catalyst and proceeds through a cyclization and subsequent oxidation/dehydration step to yield the final aromatic product.[6]

Q2: My reaction has a low yield and the TLC plate shows multiple spots. What are the most probable side products?

A2: A complex reaction mixture typically points to two or three common culprits in benzothiazole synthesis. The most likely side products are:

  • Disulfide Dimer of the Starting Material: The thiol group (-SH) on 4-amino-3-mercaptobenzonitrile is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer.[6] This is often a major byproduct if the reaction is not performed under an inert atmosphere.

  • 2-Methyl-2,3-dihydrobenzo[d]thiazole-6-carbonitrile (Benzothiazoline): This is the cyclized, non-aromatic intermediate.[7] Its presence indicates that the final oxidative dehydrogenation step is incomplete. Many synthetic protocols that do not explicitly include an oxidant can stall at this stage.[8]

  • Unreacted Starting Materials: The presence of starting materials is common, especially if reaction conditions (temperature, time, catalyst) are suboptimal.[6]

Q3: I've confirmed a major byproduct is the disulfide dimer of 4-amino-3-mercaptobenzonitrile. Why does this form and how can I prevent it?

A3: The formation of a disulfide byproduct is a direct result of the oxidation of the thiol group in your starting material, 2-aminothiophenol.[6]

  • Causality: The thiol functional group is a mild reducing agent and is readily oxidized, particularly in the presence of atmospheric oxygen. This process can be accelerated by trace metal impurities or elevated temperatures. Two molecules of the aminothiophenol are oxidized to form a single disulfide-bridged molecule.

  • Prevention & Mitigation:

    • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] This minimizes contact with atmospheric oxygen.

    • Fresh Starting Material: Use freshly opened or purified 4-amino-3-mercaptobenzonitrile. Over time, this reagent can oxidize upon storage.[6]

    • Degassed Solvents: For particularly sensitive reactions, using solvents that have been degassed (by sparging with nitrogen or through freeze-pump-thaw cycles) can further reduce dissolved oxygen.

Q4: My NMR and Mass Spec data suggest the presence of the dihydro- intermediate (benzothiazoline). How can I drive the reaction to completion?

A4: The accumulation of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate is a clear sign of incomplete oxidation.[7] The final step in the mechanism is an oxidative dehydrogenation to form the stable aromatic thiazole ring.

  • Causality: The initial condensation and cyclization form the benzothiazoline. This intermediate must lose two hydrogen atoms to become the final benzothiazole product. Without a suitable oxidant, the reaction can stall here.

  • Solutions:

    • Introduce an Oxidant: Many modern protocols explicitly include an oxidant to ensure a high yield of the final aromatic product. Effective systems include:

      • Air/DMSO: Running the reaction in Dimethyl Sulfoxide (DMSO) while open to the air is often sufficient, as DMSO and oxygen can act as the oxidative system.[7]

      • Hydrogen Peroxide (H₂O₂): A catalytic amount of H₂O₂ in a suitable solvent like ethanol can efficiently drive the oxidation.[1]

      • Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also promote the oxidation of the intermediate to the final product.[8]

    • Post-Synthesis Oxidation: If you have already isolated the benzothiazoline, it can be oxidized in a subsequent step using an agent like Pyridinium Chlorochromate (PCC) on silica gel.[1][7]

Q5: I am struggling to separate my target compound from impurities using standard silica gel chromatography. What are my alternatives?

A5: Co-elution of the product and impurities is a common purification challenge, often because the side products have very similar polarities to the desired benzothiazole.[6]

  • Causality: The benzothiazoline intermediate and the disulfide byproduct often have polarities close to that of the final product, making chromatographic separation difficult. Furthermore, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially causing degradation on the column.[6]

  • Alternative Purification Strategies:

    • Recrystallization: This is often the most effective method if your product is a solid. A well-chosen solvent system can provide a highly pure product by selectively precipitating the desired compound while impurities remain in the mother liquor.

    • Alternative Stationary Phases: If chromatography is necessary, switch from acidic silica gel to a different stationary phase. Neutral or basic alumina can be effective for purifying acid-sensitive compounds.[6]

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can provide excellent separation, allowing for the physical isolation of the desired product band.

    • Derivative Conversion: In challenging cases, the product can sometimes be converted to a solid derivative (like a salt) that is easily purified by recrystallization, and then converted back to the desired neutral compound.[6]

Part 2: Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues during the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Oxidation of Starting Material The thiol group of 4-amino-3-mercaptobenzonitrile has formed a disulfide dimer. Solution: Run the reaction under a nitrogen or argon atmosphere. Use fresh starting material and consider degassing the solvent.[6]
Incomplete Oxidation of Intermediate The reaction has stalled at the non-aromatic benzothiazoline stage. Solution: Introduce an oxidant into the reaction. Common choices include air/DMSO, H₂O₂/HCl, or Na₂S₂O₄.[1][7][8]
Suboptimal Reaction Conditions The reaction temperature may be too low for efficient cyclization, or the catalyst may be inefficient. Solution: Gradually increase the reaction temperature while monitoring by TLC. Screen different catalysts; for condensations with acids, Polyphosphoric Acid (PPA) can be effective.[6]
Poor Quality of Starting Materials Impurities in the 4-amino-3-mercaptobenzonitrile or acetylating agent are preventing the reaction. Solution: Ensure the purity of all reagents. Purify the aminothiophenol by recrystallization if necessary.[6]
Difficult Purification Similar Polarity of Product and Impurities The desired product and the benzothiazoline or disulfide byproducts are co-eluting on the silica column. Solution: Attempt purification by recrystallization. If chromatography is required, switch to neutral alumina or try a different solvent system for elution.[6]
Product Instability on Silica Gel The benzothiazole product may be degrading due to the acidic nature of the silica gel. Solution: Use neutral or basic alumina for column chromatography or rely on recrystallization for purification.[6]

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

This protocol is designed to minimize byproduct formation by ensuring an oxidative environment for the complete conversion of the benzothiazoline intermediate.

Materials:

  • 4-amino-3-mercaptobenzonitrile (1.0 mmol, 150.2 mg)

  • Acetic anhydride (1.2 mmol, 113 µL)

  • Ethanol (10 mL)

  • Hydrogen Peroxide (30% aq. solution, 3.0 mmol, 340 µL)

  • Hydrochloric Acid (conc., 1 drop)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 25 mL round-bottom flask, add 4-amino-3-mercaptobenzonitrile (1.0 mmol) and ethanol (10 mL). Stir until dissolved.

  • Add acetic anhydride (1.2 mmol) to the solution dropwise.

  • Add one drop of concentrated HCl to catalyze the condensation.

  • Slowly add the 30% hydrogen peroxide solution (3.0 mmol) to the reaction mixture. Caution: This may be exothermic.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC, ensuring the disappearance of the starting material and any intermediate spots.

  • Once complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to the residue. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify further by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude product when chromatography is ineffective.

Materials:

  • Crude 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask, heat source, filtration apparatus

Procedure:

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at boiling temperature.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • For maximum recovery, place the flask in an ice bath for 30 minutes once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum.

Part 4: Visualizations

Troubleshooting Workflow

G start Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile problem Low Yield or Impure Product? start->problem check_disulfide Disulfide byproduct detected by MS? problem->check_disulfide Yes check_intermediate Benzothiazoline intermediate detected by NMR/MS? check_disulfide->check_intermediate No sol_inert Action: Run reaction under N2/Ar. Use fresh reagents. check_disulfide->sol_inert Yes purification_issue Purification by silica gel fails? check_intermediate->purification_issue No sol_oxidant Action: Add oxidant (e.g., H2O2, Air/DMSO) to reaction. check_intermediate->sol_oxidant Yes sol_purify Action: Purify by recrystallization or use alumina chromatography. purification_issue->sol_purify Yes success High Yield & Purity Achieved purification_issue->success No sol_inert->success sol_oxidant->success sol_purify->success

Caption: A decision tree for troubleshooting common synthesis and purification issues.

Competing Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side Side Reactions reactants 4-Amino-3-mercaptobenzonitrile + Acetylating Agent intermediate Benzothiazoline Intermediate reactants->intermediate Condensation & Cyclization product 2-Methylbenzo[d]thiazole-6-carbonitrile intermediate->product Oxidation (Dehydrogenation) disulfide Disulfide Byproduct stalled Stalled Intermediate (Isolated as byproduct) reactants_clone->disulfide Oxidation (e.g., O2) intermediate_clone->stalled Incomplete Oxidation

Caption: Key reaction pathways in the synthesis and formation of common byproducts.

References

  • BenchChem. (2025).
  • MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • PubMed Central. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • MDPI. (2020).
  • Smolecule. (n.d.). Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2.
  • National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • BenchChem. (2025).
  • ScienceDirect. (2023).
  • Wikipedia. (n.d.). Benzothiazole.
  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles.

Sources

Technical Support Center: Palladium-Catalyzed Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed benzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful synthetic methods. Here, we address common challenges encountered during experimentation, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions and achieve your synthetic goals.

Troubleshooting Guide: Common Problems & Solutions

This section is structured to help you diagnose and resolve specific issues you may encounter at the bench.

Problem 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no desired benzothiazole product. What are the likely causes and how can I fix this?

A: Low or no yield is one of the most common frustrations in palladium-catalyzed reactions. The solution often lies in a systematic evaluation of your reaction components and conditions.

Potential Cause 1: Inactive Catalyst System

  • The "Why": The catalytic cycle for many palladium-catalyzed benzothiazole syntheses, particularly those involving C-H activation, relies on a specific oxidation state of palladium (often Pd(II) being reduced to Pd(0) and then re-oxidized). If this cycle is stalled, the reaction will not proceed. Co-catalysts and additives are often crucial for the re-oxidation of the palladium catalyst, regenerating the active species.[1][2]

  • Solution:

    • Verify Additives: For C-H functionalization/intramolecular C-S bond formation from thiobenzanilides, the presence of a copper(I) co-catalyst (like CuI) and a phase-transfer agent or salt (like Bu₄NBr) can be critical. Reactions without these additives have been reported to give dramatically lower yields.[1][3][4] The combination of these additives is thought to facilitate the reoxidation of Pd(0) to the active Pd(II) state.[1]

    • Catalyst Loading: While lower catalyst loading is economically and environmentally desirable, for a challenging or new substrate, increasing the palladium catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes be necessary to achieve a reasonable reaction rate.[5]

Potential Cause 2: Poor Quality or Degraded Starting Materials

  • The "Why": The purity of your starting materials is paramount. For syntheses starting from 2-aminothiophenol, this reagent is notoriously susceptible to oxidation, where the thiol group dimerizes to form a disulfide. This disulfide byproduct will not participate in the desired reaction, thus lowering your potential yield.

  • Solution:

    • Use freshly purchased 2-aminothiophenol or purify it before use (e.g., by distillation under reduced pressure).

    • Ensure other reagents, such as aldehydes or carboxylic acids, are of high purity, as impurities can sometimes act as catalyst poisons.[5]

Potential Cause 3: Suboptimal Reaction Conditions

  • The "Why": Palladium-catalyzed reactions are often sensitive to temperature, solvent, and the choice of base. The solvent affects the solubility of the reactants and catalyst, as well as the stability of the catalytic species. The base is often crucial for deprotonation steps within the catalytic cycle.

  • Solution:

    • Temperature: If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. Conversely, if you observe decomposition or side product formation, the temperature may be too high.

    • Solvent Screen: A solvent screen is often a worthwhile endeavor. Common solvents for these reactions include DMF, DMSO, and toluene. For instance, in some C-S coupling reactions, polar aprotic solvents like DMF can sometimes slow down the reaction by coordinating to the palladium center.[5]

    • Base Selection: The strength and solubility of the base are critical. For Suzuki-type couplings to form benzothiazoles, common bases include K₂CO₃ and K₃PO₄. For C-H activation routes, a base may not always be required, but if one is used, its compatibility with the substrate and catalyst is essential.[5]

Problem 2: Significant Side Product Formation

Q: I am observing significant byproducts in my reaction mixture, which is complicating purification and reducing my yield. What are these byproducts and how can I minimize them?

A: The formation of side products often points to a competing reaction pathway or degradation of starting materials or products.

Potential Side Product 1: Formation of Benzanilide

  • The "Why": In syntheses starting from thiobenzanilides, the thioamide functional group can be hydrolyzed back to the corresponding amide (benzanilide). This is particularly a risk if there is water present in the reaction mixture and the reaction is run at elevated temperatures.

  • Solution:

    • Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent side reactions that may be promoted by atmospheric oxygen and moisture.

Potential Side Product 2: Dehalogenation of Substrates

  • The "Why": If your synthesis involves an aryl halide (e.g., an iodo- or bromo-substituted aniline derivative), you may observe the formation of a dehalogenated byproduct. This occurs when the aryl halide is reduced instead of participating in the desired cross-coupling reaction.

  • Solution:

    • This can sometimes be an indication of a problem with the catalytic cycle. Re-evaluating the catalyst, ligands, and additives may be necessary.

    • Ensure that your reaction is not being run for an excessively long time, as this can sometimes lead to product degradation or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper co-catalyst in palladium-catalyzed benzothiazole synthesis?

A1: In many palladium-catalyzed oxidative C-H functionalization reactions, the active catalyst is a Pd(II) species. During the catalytic cycle, this is often reduced to Pd(0). The role of the copper co-catalyst, typically a Cu(I) or Cu(II) salt, is to act as an oxidant to regenerate the active Pd(II) species from the Pd(0) state, allowing the catalytic cycle to continue. Without an efficient re-oxidant, the palladium will remain in its inactive Pd(0) state, and the reaction will cease.[1]

Q2: How do I choose the right palladium catalyst and ligands?

A2: The choice of catalyst and ligand is highly dependent on the specific type of reaction you are running.

  • For C-H activation/intramolecular C-S bond formation: Simple palladium salts like PdCl₂, Pd(OAc)₂, or PdBr₂ are often effective.[1] In some cases, a Pd(0) source like Pd(PPh₃)₄ may be optimal, particularly when used with a co-oxidant like MnO₂.[6]

  • For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or RuPhos) are often required, especially for less reactive aryl chlorides, as they facilitate the initial oxidative addition step.[5]

Q3: My reaction mixture turned black. What does this mean?

A3: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition.[5] This occurs when the active, soluble palladium species aggregates into inactive, insoluble metallic palladium. This can be caused by:

  • High temperatures: Can lead to ligand dissociation and catalyst aggregation.

  • Presence of oxygen: Can oxidize the phosphine ligands (if used) and the active Pd(0) species, leading to decomposition.[5]

  • Incorrect stoichiometry of ligand to palladium: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

To avoid this, ensure your reaction is properly degassed, use an appropriate solvent, and consider the thermal stability of your chosen catalyst and ligands.

Q4: How should I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Visualizing the Process

Catalytic Cycle for Pd-Catalyzed C-H Functionalization/C-S Bond Formation

Catalytic Cycle cluster_main Catalytic Cycle cluster_reox Reoxidation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle  C-H Activation C-S_Bond C-S Reductive Elimination Palladacycle->C-S_Bond Pd(0) Pd(0) Pd(0)->Pd(II)  Oxidation Product Benzothiazole Product C-S_Bond->Pd(0)  Product Release C-S_Bond->Product Oxidant Cu(I) / Additive Oxidant->Pd(II) Start Thiobenzanilide Substrate Start->Pd(II)

Caption: Proposed catalytic cycle for benzothiazole synthesis.

Troubleshooting Workflow

Troubleshooting Workflow Start Low or No Yield Check_Additives Are Cu(I) and Bu4NBr present? Start->Check_Additives Add_Additives Add appropriate additives Check_Additives->Add_Additives No Check_SM Check Starting Material Purity Check_Additives->Check_SM Yes Add_Additives->Check_SM Purify_SM Purify/use fresh starting materials Check_SM->Purify_SM No Optimize_Conditions Optimize Temp., Solvent, Base Check_SM->Optimize_Conditions Yes Purify_SM->Optimize_Conditions Screen Perform solvent/base/temp. screen Optimize_Conditions->Screen Success Improved Yield Screen->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol: Pd-Catalyzed Synthesis of 2-Arylbenzothiazoles from Thiobenzanilides

This protocol is adapted from a representative literature procedure and should be optimized for specific substrates.[1][2]

Materials:

  • Substituted Thiobenzanilide (1.0 eq)

  • PdCl₂ (0.10 eq)

  • CuI (0.50 eq)

  • Tetrabutylammonium bromide (Bu₄NBr) (2.0 eq)

  • Anhydrous DMSO or DMF

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the thiobenzanilide, PdCl₂, CuI, and Bu₄NBr.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMSO/DMF and salts. The organic layer can be further washed with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • D. Lyons, T., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical reviews, 110(2), 1147-1169. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]

  • Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic letters, 10(22), 5147-50. [Link]

  • Inamoto, K., et al. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Research on Chemical Intermediates, 38(8), 1837-1843. [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Scattolin, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • da Silva, B. F., et al. (2017). C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions. ChemistrySelect, 2(29), 9063-9068. [Link]

  • Kapdi, A. R., et al. (2021). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications, 57(76), 9639-9642. [Link]

  • Pozdnyakov, I. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4930. [Link]

  • Greaney, M. F., et al. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2844–2847. [Link]

  • Maji, M., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6622. [Link]

  • Ponomarev, A. (2021). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Abo Akademi University. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methylbenzo[d]thiazole-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on a reliable and reproducible pathway, offering insights into the causality behind experimental choices to ensure a self-validating protocol.

Introduction to the Synthetic Strategy

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presented pathway involves the formation of a 2-methyl-6-nitrobenzothiazole intermediate, followed by reduction of the nitro group to an amine, and subsequent conversion to the target nitrile via a Sandmeyer reaction. This route is often favored due to the accessibility of the starting materials and the robustness of the individual transformations.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Cyclization and Methylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Cyanation A 2-Amino-5-nitrothiophenol C 2-Methyl-6-nitrobenzothiazole A->C Reflux B Acetic Anhydride B->C D 6-Amino-2-methylbenzothiazole C->D SnCl2·2H2O, Ethanol E Diazonium Salt Intermediate D->E NaNO2, HCl, 0-5 °C G 2-Methylbenzo[d]thiazole-6-carbonitrile E->G CuCN, KCN F Copper(I) Cyanide F->G

Caption: Overall synthetic workflow for 2-Methylbenzo[d]thiazole-6-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-nitrobenzothiazole

This step involves the cyclization of 2-amino-5-nitrothiophenol with acetic anhydride, which serves as both the acetylating agent and the dehydrating agent to facilitate ring closure.

  • To a stirred solution of 2-amino-5-nitrothiophenol (1.0 eq.) in glacial acetic acid (10 vol), add acetic anhydride (3.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-6-nitrobenzothiazole.

Step 2: Synthesis of 6-Amino-2-methylbenzothiazole

The nitro group of 2-methyl-6-nitrobenzothiazole is reduced to a primary amine using tin(II) chloride dihydrate in an acidic ethanolic solution.

  • Suspend 2-methyl-6-nitrobenzothiazole (1.0 eq.) in ethanol (15 vol).

  • Add a solution of tin(II) chloride dihydrate (5.0 eq.) in concentrated hydrochloric acid (5 vol) portion-wise, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-amino-2-methylbenzothiazole.

Step 3: Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile via Sandmeyer Reaction

This final step converts the amino group to the nitrile functionality via a diazonium salt intermediate using a copper(I) cyanide-catalyzed Sandmeyer reaction.[1][2][3]

  • Diazotization: Dissolve 6-amino-2-methylbenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water (10 vol). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water (10 vol) and cool to 0-5 °C.[4]

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract with ethyl acetate or dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Methylbenzo[d]thiazole-6-carbonitrile.

Troubleshooting Guide

Question/Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-methyl-6-nitrobenzothiazole. Incomplete cyclization.Ensure sufficient reflux time. Monitor the reaction by TLC until the starting material is fully consumed. The use of a stronger dehydrating agent, such as polyphosphoric acid, can be considered, but may require temperature optimization.[5]
Oxidation of the thiophenol starting material.Use fresh 2-amino-5-nitrothiophenol. If the starting material is old, consider purification by recrystallization before use.
Step 2: Incomplete reduction of the nitro group. Insufficient amount of reducing agent or reaction time.Ensure the correct stoichiometry of SnCl₂·2H₂O is used. Increase the reflux time and monitor the reaction progress by TLC.
Formation of tin hydroxides during workup, leading to product loss.After neutralization, ensure vigorous stirring during extraction to minimize the trapping of the product in the inorganic precipitate. Filtration of the neutralized mixture before extraction may be beneficial.
Step 3: Low yield in the Sandmeyer reaction. Decomposition of the diazonium salt.Maintain the temperature strictly between 0-5 °C during diazotization and the initial addition to the copper cyanide solution.[6] Diazonium salts of heterocyclic amines can be less stable.[7]
Incomplete diazotization.Ensure the complete dissolution of the amine in the acidic solution before adding sodium nitrite. The dropwise addition of the nitrite solution is crucial to prevent localized warming.
Formation of byproducts such as phenols or biaryls.[8]This is often due to the reaction of the diazonium salt with water or radical coupling. Ensure the diazonium salt solution is added to the cold copper cyanide solution without delay. The presence of excess acid can sometimes suppress phenol formation.[6]
Purification: Difficulty in separating the product from byproducts. Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: Can I use other acetylating agents in Step 1?

A1: While acetic anhydride is commonly used, acetyl chloride can also be employed. However, this reaction is more vigorous and requires careful temperature control. Acetic anhydride is generally preferred for its ease of handling and for driving the reaction to completion by consuming the water produced during cyclization.

Q2: Are there alternative reducing agents for Step 2?

A2: Yes, other reducing agents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) can be used for the reduction of the nitro group. The choice of reagent may depend on the scale of the reaction and the presence of other functional groups.

Q3: Why is copper(I) cyanide used in the Sandmeyer reaction? Can I use other cyanide sources?

A3: Copper(I) is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer to the diazonium salt, which initiates the radical mechanism.[1][9] While other cyanide sources like potassium or sodium cyanide are necessary to form the copper cyanide complex and act as the nucleophile, the presence of copper(I) is essential for the reaction to proceed efficiently under standard Sandmeyer conditions.

Q4: How can I monitor the progress of the Sandmeyer reaction?

A4: The most direct way is to observe the cessation of nitrogen gas evolution. Additionally, TLC can be used to monitor the disappearance of the starting amine (if the diazotization is not complete) and the appearance of the product. Quenching a small aliquot of the reaction mixture and extracting it for TLC analysis is a common practice.

Q5: What are the key safety precautions for this synthesis?

A5: Thiophenols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The Sandmeyer reaction involves the use of highly toxic cyanides and the formation of a potentially explosive diazonium salt intermediate. Strict temperature control during diazotization is critical. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Optimized Reaction Conditions Summary

Step Parameter Optimized Condition Rationale
1. Cyclization TemperatureReflux (approx. 118 °C)Ensures efficient cyclization and dehydration.
Reagent Ratio1.0 eq. Amine : 3.0 eq. Acetic AnhydrideExcess acetic anhydride acts as both reagent and solvent, driving the reaction to completion.
2. Reduction TemperatureRefluxProvides sufficient energy for the reduction to proceed at a reasonable rate.
pH during Workup~8Ensures the product is in its free base form for efficient extraction into an organic solvent.
3. Sandmeyer Diazotization Temp.0-5 °CCritical for the stability of the diazonium salt intermediate.[6]
CatalystCopper(I) CyanideThe standard and most effective catalyst for the Sandmeyer cyanation.[1]

References

  • Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
  • Sandmeyer reaction. (2023). In Wikipedia.
  • Clarke, H. T., & Read, R. R. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses.
  • Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). (n.d.). OrgoSolver.
  • Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit.
  • Troubleshooting a Sandmeyer reaction. (2019, April 26). Reddit.
  • Sokolowska-Gajda, J. (1992). A new medium for the diazotization of 2-amino-6-nitrobenzothiazole and 2-aminobenzothiazole. Dyes and Pigments, 20(2), 137–145.
  • Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. (n.d.). Benchchem.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2018). Molecules, 23(10), 2485.
  • Optimization of the diazotization and cyclization of 1a. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3247–3283.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. (n.d.). IRIS-AperTO.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • ORGANIC CHEMISTRY. (n.d.). RSC Publishing.
  • Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12).
  • SANDMEYERS REACTION. (n.d.). PHARMD GURU.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021, May 12). Russian Chemical Reviews, 90(5), 577–611.
  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube.
  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • 2-Amino-6-nitrobenzothiazole. (n.d.). Sigma-Aldrich.
  • Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. (n.d.).
  • Sandmeyer Reaction (Ar-NH2 to Ar-Br). (n.d.). Common Organic Chemistry.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016, July 19). ChemMedChem, 11(16), 1747–1761.
  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2025, August 6).
  • Process for the preparation of 2-aminobenzothiazoles. (n.d.).

Sources

How to avoid disulfide byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Benzothiazole Synthesis

A-Z Index > Synthesis Troubleshooting > Byproduct Control > Disulfide Formation

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice and actionable protocols to address a common challenge in benzothiazole synthesis: the formation of disulfide byproducts. As Senior Application Scientists, we've compiled our field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide byproduct formation during benzothiazole synthesis?

The principal cause is the aerobic oxidation of the 2-aminothiophenol starting material. The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide-linked dimer, 2,2'-bis(aminophenyl) disulfide.[1] This reaction can occur even before the main condensation reaction begins, particularly if the 2-aminothiophenol is of poor quality or has been stored improperly.

Q2: How can I visually identify if disulfide byproduct formation is a significant issue in my reaction?

While thin-layer chromatography (TLC) is the most reliable method for monitoring byproduct formation, you might observe a persistent yellow coloration in your reaction mixture or isolated product. The disulfide byproduct itself is often a yellow, crystalline solid.

Q3: Are there any "green" or environmentally friendly methods to synthesize benzothiazoles that also minimize disulfide byproducts?

Absolutely. Many modern protocols focus on sustainability. These often involve using water as a solvent, employing reusable catalysts, or conducting the reaction under solvent-free conditions.[1] Microwave-assisted synthesis is another green chemistry approach that can reduce reaction times and potentially minimize side reactions by providing rapid and uniform heating.[1][2] A notable example is a visible-light-mediated synthesis where an in-situ generated disulfide acts as a photosensitizer, using molecular oxygen as the oxidant, which provides an eco-friendly pathway.[3][4][5]

Q4: I've already synthesized my benzothiazole, but it's contaminated with the disulfide byproduct. What's the best way to purify it?

Standard purification techniques are effective. Column chromatography on silica gel is a common method to separate the desired benzothiazole from the disulfide byproduct.[6] Recrystallization from a suitable solvent can also be an effective purification strategy.[1] For certain benzothiazoles that may be sensitive to the acidic nature of silica gel, using neutral or basic alumina for chromatography is a recommended alternative.[1]

Troubleshooting Guide: Minimizing Disulfide Byproduct Formation

This section provides a systematic approach to troubleshooting and preventing the formation of disulfide byproducts.

Problem: Significant Disulfide Byproduct Detected by TLC/NMR

The flowchart below outlines a logical progression for diagnosing and solving this common issue.

troubleshooting_flowchart start Start: Significant Disulfide Byproduct Detected q1 Is the 2-aminothiophenol fresh and of high purity? start->q1 sol1 Action: Use a freshly opened bottle or purify stored 2-aminothiophenol (e.g., by distillation under reduced pressure). q1->sol1 No q2 Is the reaction performed under an inert atmosphere? q1->q2 Yes sol1->q2 sol2 Action: Degas the solvent and run the reaction under a nitrogen or argon atmosphere. q2->sol2 No q3 Are you using an oxidative condensation method? q2->q3 Yes sol2->q3 sol3 Action: Carefully control the stoichiometry of the oxidizing agent. Consider alternative non-oxidative methods. q3->sol3 Yes end Outcome: Disulfide Byproduct Minimized q3->end No sol3->end

Caption: Troubleshooting flowchart for disulfide byproduct formation.

In-depth Analysis & Recommended Protocols

The Critical Role of Starting Material Quality

The purity of 2-aminothiophenol is paramount. This compound is notoriously prone to air oxidation, and even freshly purchased bottles can contain significant amounts of the corresponding disulfide.

  • Expertise & Experience: We have consistently observed that using freshly purified 2-aminothiophenol dramatically reduces disulfide byproduct formation. Storing this reagent under an inert atmosphere and in a refrigerator is crucial for maintaining its quality.

  • Trustworthiness: A simple quality check is to observe the color of the 2-aminothiophenol. It should be a colorless to pale yellow oil or solid.[7] A darker yellow or brown color indicates significant oxidation.

Strategic Control of the Reaction Atmosphere

Oxygen from the air is the primary culprit in the oxidation of 2-aminothiophenol. Therefore, excluding oxygen from the reaction is a highly effective preventative measure.

  • Causality: By removing molecular oxygen, the primary oxidant for the thiol-to-disulfide conversion is eliminated, thus favoring the desired intramolecular cyclization to form the benzothiazole.

  • Experimental Protocol: Reaction Under Inert Atmosphere

    • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C and allow it to cool in a desiccator.

    • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while it is still warm.

    • Inerting: Purge the assembled apparatus with a stream of dry nitrogen or argon for 5-10 minutes.

    • Solvent Degassing: If using a solvent, degas it by bubbling nitrogen or argon through it for 15-20 minutes prior to use.

    • Reagent Addition: Add the degassed solvent and reagents to the flask via syringe or cannula under a positive pressure of the inert gas.

    • Reaction Maintenance: Maintain a slight positive pressure of the inert gas (e.g., using a balloon or a bubbler) throughout the reaction.

Method Selection: Avoiding Overly Oxidative Conditions

Many modern benzothiazole syntheses are oxidative condensations, which can inadvertently promote disulfide formation if not carefully controlled.

  • Expertise & Experience: When using an oxidant (e.g., H₂O₂/HCl, molecular iodine), it is crucial to control its stoichiometry precisely.[2][6] An excess of the oxidant can lead to the formation of not only the disulfide byproduct but also over-oxidation of the benzothiazole product.

  • Alternative Synthetic Routes: Consider synthetic strategies that do not rely on an external oxidant or that proceed under reducing conditions. For instance, the condensation of 2-aminothiophenol with carboxylic acids or their derivatives can be an effective alternative.[2][8]

The following diagram illustrates the competing reaction pathways:

reaction_pathway cluster_reactants Reactants cluster_products Products 2-ATP 2-Aminothiophenol Benzothiazole Desired Product: Benzothiazole 2-ATP->Benzothiazole Condensation & Cyclization Disulfide Byproduct: Disulfide 2-ATP->Disulfide Oxidation (e.g., O₂, excess oxidant) Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzothiazole

Caption: Competing pathways in benzothiazole synthesis.

Leveraging Disulfide as a Starting Material

In a counterintuitive yet effective approach, the disulfide itself can be used as the starting material in a reductive cyclization. This strategy is particularly useful if you have a large quantity of oxidized 2-aminothiophenol.

  • Causality: This method involves the in situ reduction of the disulfide back to the reactive 2-aminothiophenol, which then undergoes the desired condensation reaction.

  • Experimental Protocol: Reductive Cyclization from Bis(2-aminophenyl) Disulfide

    • Reactant Mixture: To a solution of bis(2-aminophenyl) disulfide (1.0 mmol) and an aldehyde (2.2 mmol) in a suitable solvent like polyethylene glycol, add a reducing agent such as NaSH.[8]

    • Reaction Conditions: Heat the reaction mixture, potentially using microwave irradiation to accelerate the reaction.[8]

    • Monitoring: Monitor the reaction progress by TLC until the starting disulfide is consumed.

    • Work-up: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.

Summary of Key Parameters for Minimizing Disulfide Formation

ParameterRecommended ActionRationale
2-Aminothiophenol Quality Use freshly opened or purified reagent.Minimizes the presence of pre-formed disulfide.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (N₂ or Ar).Excludes atmospheric oxygen, a key oxidant.
Choice of Oxidant Use stoichiometric amounts of oxidant or choose a non-oxidative route.Prevents unwanted oxidation of the starting material.
Alternative Starting Material Consider using bis(2-aminophenyl) disulfide with a reducing agent.Utilizes the byproduct as a productive starting material.

By implementing these strategies, researchers can significantly reduce the formation of disulfide byproducts, leading to higher yields of the desired benzothiazole product and simplifying the purification process.

References

  • Guo, S., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 26(21), 6695. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • Gomes, P. A. C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2533. Available at: [Link]

  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available at: [Link]

  • Hwang, H. S., et al. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. Available at: [Link]

  • Organic Chemistry Portal. (2020). Benzothiazole Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

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Troubleshooting low yields in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered in the laboratory. As specialists in synthetic chemistry, we understand that achieving high yields and purity is paramount. This resource consolidates field-proven insights and established scientific principles to help you navigate the complexities of benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when my benzothiazole synthesis yield is low?

When troubleshooting low yields, it's best to start with the most fundamental aspects of your experimental setup. Often, simple oversights can lead to significant reductions in product formation.

  • Purity of Starting Materials: The purity of your reactants is critical. 2-Aminothiophenol is particularly susceptible to oxidation, which can lead to the formation of a disulfide byproduct, thereby consuming your starting material and reducing the yield.[1][2] It is highly recommended to use a freshly opened bottle of 2-aminothiophenol or to purify it before use.[1] The quality of the aldehyde or other carbonyl compounds should also be verified.

  • Reaction Monitoring: Actively monitor the progress of your reaction using Thin-Layer Chromatography (TLC).[1] This allows you to observe the consumption of starting materials and the formation of the product in real-time. If the reaction stalls, you can intervene by adjusting conditions before the entire run is compromised.

  • Inert Atmosphere: Given the sensitivity of 2-aminothiophenol to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize the formation of disulfide byproducts and improve the overall yield.[1]

Q2: How do I select the optimal catalyst and solvent for my specific benzothiazole derivative synthesis?

The choice of catalyst and solvent is highly dependent on the specific substrates being used (e.g., aldehyde, carboxylic acid, ketone). There is no single "best" combination; however, understanding the underlying principles can guide your selection.

  • Catalyst Selection: The catalyst's role is to facilitate the condensation and subsequent cyclization. For reactions involving aldehydes, a wide range of catalysts have been shown to be effective, including Brønsted acids, Lewis acids, and various heterogeneous catalysts.[3] For instance, a combination of H₂O₂/HCl in ethanol has been reported to give excellent yields.[4][5] For condensations with carboxylic acids, stronger dehydrating agents like polyphosphoric acid (PPA) are often required.[6]

  • Solvent Effects: The solvent can influence reaction rates and even the product distribution. Common solvents for benzothiazole synthesis include ethanol, methanol, DMSO, and DMF.[2][6][7] In some "green" chemistry approaches, water or even solvent-free conditions have been successfully employed.[1][5] It's crucial to use dry solvents for reactions that are sensitive to water, as moisture can inhibit the initial condensation step.[1]

Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry places a strong emphasis on sustainability. Several green approaches for benzothiazole synthesis have been developed to minimize environmental impact.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2][5]

  • Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification.[5][8]

  • Reusable Catalysts: The use of heterogeneous or reusable catalysts, such as certain resins or metal-organic frameworks, aligns with green chemistry principles by reducing waste and cost.[4]

  • Water as a Solvent: When feasible, using water as a solvent is a highly environmentally benign option.[9]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

Yes, 2-aminothiophenol requires careful handling. It is a thiol, which means it has a strong and unpleasant odor. Always handle it in a well-ventilated fume hood.[1] Due to its propensity for oxidation, it's best to handle it under an inert atmosphere if possible.[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Troubleshooting Guide: Low Product Yields

Low yields are a common frustration in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of poor outcomes in benzothiazole synthesis.

Problem 1: Low or No Product Formation

This is often indicative of an issue with the fundamental reaction conditions or the integrity of the starting materials.

Potential Cause Recommended Solutions & Explanations
Poor Quality of Starting Materials Solution: Ensure the purity of 2-aminothiophenol and the corresponding carbonyl compound. Explanation: 2-Aminothiophenol readily oxidizes to a disulfide, which will not participate in the desired reaction. Using a fresh bottle or purifying the reagent via distillation can prevent this.[1]
Suboptimal Reaction Temperature Solution: Systematically vary the reaction temperature. Explanation: Some reactions require heating to overcome the activation energy barrier, while others may produce side products at elevated temperatures.[1] If your reaction is sluggish at room temperature, try gentle heating. Conversely, if you observe significant byproduct formation, lowering the temperature may be beneficial.[1]
Inefficient Catalyst Solution: Screen a variety of catalysts. Explanation: The choice of catalyst is crucial for promoting the condensation and cyclization steps. For aldehyde condensations, options range from simple acids like HCl to heterogeneous catalysts like Amberlite IR-120 resin.[4] For carboxylic acids, stronger catalysts like polyphosphoric acid (PPA) may be necessary to drive the dehydration.[6]
Presence of Water Solution: Use dry solvents and glassware. Consider adding molecular sieves. Explanation: The initial step of the reaction is a condensation that releases water. For some catalytic systems, the presence of excess water can inhibit the reaction.[1]
Problem 2: Formation of Significant Side Products/Impurities

The presence of multiple spots on your TLC plate in addition to your desired product can complicate purification and significantly lower your isolated yield.

Potential Cause Recommended Solutions & Explanations
Oxidation of 2-Aminothiophenol Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). Explanation: The primary side reaction is often the oxidation of the thiol group in 2-aminothiophenol to form a disulfide.[1] By excluding oxygen, this pathway can be largely suppressed.
Incomplete Cyclization Solution: Optimize the catalyst and reaction time. Explanation: The reaction proceeds through a Schiff base intermediate which then cyclizes.[1] If this cyclization is inefficient, the intermediate may persist in the reaction mixture. A more effective catalyst or longer reaction time may be required to drive the reaction to completion.
Self-Condensation of Aldehyde Solution: Adjust reaction conditions, such as temperature or catalyst. Explanation: Aldehydes, particularly under basic or strongly acidic conditions, can undergo self-condensation reactions. Modifying the pH or temperature can help to minimize these competing pathways.[1]
Over-oxidation of Intermediate Solution: Carefully control the stoichiometry of the oxidizing agent. Explanation: In syntheses that require an external oxidant, using an excess can potentially lead to over-oxidation of the desired benzothiazole product, forming undesired byproducts.[1]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Potential Cause Recommended Solutions & Explanations
Similar Polarity of Product and Impurities Solution: Explore different solvent systems for column chromatography or consider recrystallization. Explanation: If the product and a major impurity have similar polarities, they will co-elute during chromatography. Experiment with different solvent mixtures to improve separation. Alternatively, recrystallization can be a powerful purification technique if a suitable solvent is found.[1]
Product is an Oil Solution: Attempt to form a solid derivative (e.g., a salt) for purification. Explanation: Oily products can be difficult to purify via column chromatography. Converting the product to a solid salt, purifying it by recrystallization, and then neutralizing it to regenerate the pure product can be an effective strategy.[1]
Product Instability on Silica Gel Solution: Use neutral or basic alumina for chromatography, or opt for a different purification method. Explanation: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1][2] Using a more neutral stationary phase can prevent this.

Experimental Protocols & Workflows

General Protocol for the Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol, adapted from methodologies utilizing H₂O₂/HCl, is a general guideline and may require optimization for specific substrates.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol.

  • Reagent Addition: While stirring at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in benzothiazole synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No monitor_reaction Monitor Reaction by TLC purity_ok->monitor_reaction Yes purify_reagents->start reaction_stalled Reaction Stalled? monitor_reaction->reaction_stalled optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) reaction_stalled->optimize_conditions Yes side_products Significant Side Products? reaction_stalled->side_products No optimize_conditions->monitor_reaction inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere Yes (Oxidation) purification_issue Purification Difficulty? side_products->purification_issue No adjust_stoichiometry Adjust Stoichiometry inert_atmosphere->adjust_stoichiometry adjust_stoichiometry->optimize_conditions purification_methods Explore Alt. Purification (Recrystallization, Alumina) purification_issue->purification_methods Yes success High Yield Achieved purification_issue->success No purification_methods->success

Caption: Troubleshooting Decision Tree for Low Yields.

General Reaction Mechanism

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the following key steps:

ReactionMechanism Reactants 2-Aminothiophenol + Aldehyde Step1 Condensation (-H₂O) Reactants->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Dihydro Dihydrobenzothiazole Step2->Dihydro Step3 Oxidation (-2H) Dihydro->Step3 Product 2-Substituted Benzothiazole Step3->Product

Caption: General Reaction Pathway for Benzothiazole Synthesis.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-20. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). IJCRT.org. Retrieved January 16, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (n.d.). Australian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025). MDPI. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 16, 2026, from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scirp.org. Retrieved January 16, 2026, from [Link]

  • The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Filtering activity of benzothiazole derivatives in W/O formulations. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile. This document is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important benzothiazole intermediate. Our goal is to provide practical, experience-driven insights to help you navigate the challenges of moving from bench-scale to larger production, ensuring safety, efficiency, and reproducibility.

Overview of Synthetic Strategies

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile (MW: 174.22 g/mol , Formula: C₉H₆N₂S) typically involves the construction of the benzothiazole core followed by the introduction of the nitrile functional group at the C6 position.[1][2] The choice of synthetic route for scale-up depends on factors such as starting material availability, cost, safety considerations, and desired purity.

Two primary pathways are commonly considered:

  • Route A: The Sandmeyer Reaction. This classic transformation involves the diazotization of a precursor, 6-amino-2-methylbenzo[d]thiazole, followed by displacement with a cyanide salt, typically catalyzed by a copper(I) species.[3][4] This route is attractive if the amino-substituted benzothiazole is readily available.

  • Route B: Transition-Metal Catalyzed Cyanation. This modern approach uses a halogenated precursor, such as 6-bromo- or 6-chloro-2-methylbenzo[d]thiazole, and introduces the nitrile group via a palladium- or nickel-catalyzed cross-coupling reaction.[5][6][7] This method often offers milder conditions and broader functional group tolerance.

This guide will address the specific challenges and troubleshooting steps associated with both of these critical transformations, as well as the initial formation of the benzothiazole ring and final product purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during your scale-up campaign.

Part A: Benzothiazole Ring Formation

The initial synthesis of the substituted benzothiazole core is the foundation of the entire process. Common methods involve the condensation of a 2-aminothiophenol derivative with a suitable C1 or C2 source.[8][9][10]

Q1: My yield for the initial cyclization to form the 2-methylbenzothiazole core is significantly lower on a larger scale. What are the likely causes?

A1: Low yield in benzothiazole synthesis is a frequent issue during scale-up.[11] The primary culprits are:

  • Purity of 2-Aminothiophenol Precursor: The thiol group in 2-aminothiophenol derivatives is highly susceptible to oxidation, forming a disulfide byproduct which will not cyclize correctly.[11] For scale-up, always use freshly sourced or purified starting material. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]

  • Suboptimal Reaction Temperature: Many benzothiazole formations require heating.[11] However, excessive temperatures can lead to side product formation. A controlled, gradual increase in temperature is advisable. If you observe byproduct formation at elevated temperatures, lowering the temperature may improve the yield of the desired product.[11]

  • Inefficient Catalyst or Reaction Medium: For condensations involving carboxylic acids or their derivatives, catalysts like polyphosphoric acid (PPA) are often used.[11] On a large scale, ensuring efficient mixing and heat transfer within a viscous medium like PPA is critical. Inadequate stirring can lead to localized overheating and incomplete reaction. Modern, greener approaches using water as a solvent or microwave-assisted synthesis can also be considered to improve efficiency and reduce reaction times.[8][11]

Part B: Introduction of the C6-Cyano Group

This is often the most challenging step in the synthesis, with distinct problems for each major route.

Scenario 1: The Sandmeyer Reaction (from 6-amino-2-methylbenzothiazole)

Q2: My Sandmeyer cyanation is producing low yields and a significant amount of tar-like impurities. How can I fix this?

A2: This is a classic problem with Sandmeyer reactions, which are notoriously sensitive. The key is rigorous control over the diazotization step.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[12] Crucially, they must be generated and used in situ at low temperatures (typically 0–5 °C). Any deviation above this temperature will lead to decomposition, resulting in phenolic byproducts and tar. Ensure your reactor has efficient cooling and temperature monitoring.

  • Incomplete Diazotization: Before adding the cyanide source, you must confirm that the diazotization is complete. A simple and effective method is to test the reaction mixture with starch-iodide paper.[12] A positive test (a dark blue color) indicates the presence of excess nitrous acid, which signifies the complete consumption of the starting amine. If the test is negative, more sodium nitrite should be added incrementally.[12]

  • Catalyst Activity: The Sandmeyer reaction relies on a copper(I) catalyst (e.g., CuCN or CuCl).[3][4] Ensure your copper(I) salt is of high quality and has not oxidized to the less effective copper(II) state.

Q3: What are the primary safety hazards when scaling up a Sandmeyer cyanation?

A3: The Sandmeyer reaction presents significant safety risks that must be mitigated with robust engineering controls.

  • Diazonium Salt Explosion: As mentioned, diazonium salts are potentially explosive. Never allow the reaction mixture to dry out, and always maintain strict temperature control.

  • Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas.[12] The reactor must be properly vented to avoid a dangerous pressure buildup.

  • Cyanide Toxicity: Copper(I) cyanide is highly toxic. Furthermore, if the reaction mixture becomes acidic during workup, it can release deadly hydrogen cyanide (HCN) gas.[13] All operations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available in the workplace.[13][14][15]

Scenario 2: Catalytic Cyanation (from 6-bromo-2-methylbenzothiazole)

Q4: My palladium-catalyzed cyanation reaction is sluggish and does not go to completion. What should I investigate?

A4: Incomplete conversion in catalytic cyanation is a common scale-up challenge. Consider the following:

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equal. For aryl bromides, catalysts like Pd(OAc)₂ with ligands such as dppf are often effective.[16] The choice of ligand is critical for stabilizing the catalyst and promoting reductive elimination.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a frequently used reagent but is highly toxic.[16] A safer and often effective alternative is potassium hexacyanoferrate (K₄[Fe(CN)₆]), which has significantly lower acute toxicity.[16] The physical form of the cyanide source can also matter; some protocols require grinding the reagent to ensure reactivity.[7]

  • Solvent and Additives: The solvent system can have a profound impact. Some modern protocols use aqueous solvent mixtures (e.g., THF/H₂O), which can accelerate the reaction and allow for lower temperatures.[7] The water content can be a critical parameter to optimize.[16]

  • Catalyst Deactivation: The catalyst can be "poisoned" by impurities in the starting materials or solvents. Ensure your 6-bromo-2-methylbenzothiazole is of high purity.

Q5: What are the most critical safety protocols for a large-scale catalytic cyanation?

A5: The primary hazard is the extreme toxicity of the cyanide source.

  • HCN Gas Release: Cyanide salts react with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[17] The reaction and workup must be performed under carefully controlled pH, and acids should never be mixed directly with cyanide waste streams.

  • Engineering Controls: For any scale-up operation involving cyanides, robust engineering controls are mandatory. This includes working in a chemical fume hood or an enclosed reactor system, using HCN gas detectors, and having a scrubber system to treat off-gases.[13][14]

  • Designated Work Area & PPE: All work should be done in a designated area.[17] Personnel must use appropriate PPE, including impervious gloves, a lab coat, and splash goggles. Never work alone when handling cyanides.[15][17]

Part C: Product Work-up and Purification

Q6: My final product is an oil that is difficult to handle and purify by column chromatography. What are my options?

A6: This is a common physical chemistry challenge.

  • Recrystallization: This is the preferred method for purification on a large scale. Finding a suitable solvent system is key. For similar benzothiazole structures, solvents like DMF, isopropyl alcohol, or ethanol/water mixtures have been used successfully.[18][19]

  • Derivative Formation: If direct crystallization is unsuccessful, consider converting the product to a solid derivative (like a salt) that is easier to purify by recrystallization.[11] Afterward, the pure product can be regenerated.

  • Alternative Chromatography Media: If chromatography is unavoidable, consider the stationary phase. The basic nitrogen atom in the benzothiazole ring can interact with acidic silica gel, leading to streaking and potential decomposition.[11] Using neutral or basic alumina, or treating silica gel with a base like triethylamine before use, can resolve this issue.[11]

Key Experimental Protocols

The following are general, illustrative protocols. All procedures must be adapted and optimized for your specific equipment and scale, and a thorough risk assessment must be conducted before any operation.

Protocol 1: Sandmeyer Cyanation of 6-Amino-2-methylbenzo[d]thiazole
  • Diazotization:

    • Suspend 6-amino-2-methylbenzo[d]thiazole (1.0 equiv) in a suitable acidic solution (e.g., 2.5 M HCl).

    • Cool the suspension to 0–5 °C in an ice/salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold suspension, ensuring the internal temperature never exceeds 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper.[12]

  • Cyanation:

    • In a separate, well-ventilated reactor, prepare a solution of copper(I) cyanide (1.2 equiv) in aqueous sodium or potassium cyanide.

    • Cool this solution to 0–5 °C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will occur.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50–60 °C) for 1-2 hours to ensure completion.

  • Work-up:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Protocol 2: Palladium-Catalyzed Cyanation of 6-Bromo-2-methylbenzo[d]thiazole
  • Reaction Setup:

    • To an inerted reactor, add 6-bromo-2-methylbenzo[d]thiazole (1.0 equiv), zinc cyanide (0.6 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., dppf, 2-4 mol%).

    • Add a degassed solvent, such as DMAc or NMP.

    • Stir the mixture under an inert atmosphere (e.g., Nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80–120 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • CAREFULLY quench the reaction by adding an aqueous solution of sodium hypochlorite (bleach) or a solution of ferrous sulfate to complex the excess cyanide. Monitor pH to ensure it remains basic.

    • Dilute with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate the solution.

    • Purify the crude product by recrystallization or chromatography.

Data and Visualization

Table 1: Comparison of Catalytic Cyanation Conditions
Cyanide SourceCatalyst / LigandSolventTemp (°C)Yield RangeKey AdvantageRef
Zn(CN)₂Pd/C / dppfDMAC100-12077-96%Uses inexpensive Pd/C[16]
K₄[Fe(CN)₆]Pd(OAc)₂ / CM-phosMeCN/H₂O7074-97%Low toxicity cyanide source[16]
Zn(CN)₂P1 PrecatalystTHF/H₂ORT - 40~90%Very mild conditions[7]
BrCNNiCl₂·phen / ZnDioxane50Moderate-GoodCost-effective cyanide source[20]
Diagrams
Troubleshooting Low Yield in Cyanation

TroubleshootingYield start Low Yield in Cyanation Step route Which Route? start->route sandmeyer Sandmeyer Reaction route->sandmeyer Sandmeyer catalytic Catalytic Cross-Coupling route->catalytic Catalytic temp Temperature > 5°C during Diazotization? sandmeyer->temp cat_check Catalyst/Ligand Inactive? catalytic->cat_check diaz_check Incomplete Diazotization? temp->diaz_check No sol_temp Yes: Improve Cooling Efficiency temp->sol_temp Yes sol_diaz Yes: Add more NaNO2, check with starch-iodide paper diaz_check->sol_diaz Yes cu_check Check Cu(I) Source Quality diaz_check->cu_check No cn_check Cyanide Source Issue? cat_check->cn_check No sol_cat Yes: Use fresh catalyst/ligand, screen alternatives cat_check->sol_cat Yes sol_cn Yes: Use less toxic K4[Fe(CN)6] or check purity cn_check->sol_cn Yes solvent_check Check Solvent Purity/Water Content cn_check->solvent_check No

Caption: Decision tree for troubleshooting low yield.

Experimental Workflow: Sandmeyer Reaction

SandmeyerWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Amine Suspension in Acid D 4. Cool Amine to 0-5°C A->D B 2. Prepare NaNO2 Solution E 5. Add NaNO2 solution dropwise (Maintain T < 5°C) B->E C 3. Prepare CuCN Solution G 7. Add Diazonium Salt to cold CuCN (Vent N2 gas) C->G D->E F 6. Form Diazonium Salt E->F F->G H 8. Warm to RT, then heat to 50°C G->H I 9. Extraction with Organic Solvent H->I J 10. Wash & Dry I->J K 11. Concentrate J->K L 12. Recrystallize Pure Product K->L

Caption: Step-by-step workflow for the Sandmeyer reaction.

Key Safety Controls for Handling Cyanides

CyanideSafety main Cyanide Scale-Up Operations Engineering Controls Administrative Controls Personal Protective Equipment (PPE) eng_controls Fume Hood or Enclosed Reactor HCN Gas Detectors Emergency Scrubber System Designated & Labeled Work Area main:f1->eng_controls admin_controls Strict SOPs Never Work Alone Cyanide-Specific Training Emergency Response Plan (Spill & Exposure) main:f2->admin_controls ppe_controls Impervious Nitrile Gloves (Double-gloving recommended) Chemical Splash Goggles & Face Shield Chemical Resistant Apron/Coat Emergency Respirator Access main:f3->ppe_controls

Caption: Hierarchy of safety controls for cyanide use.

References

  • Smolecule. (n.d.). Buy 2-Methylbenzo[d]thiazole-6-carbonitrile | 42474-60-2.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • MDPI. (2024). Nickel-Catalyzed Cyanation of Aryl Halides.
  • YouTube. (2024). Cyanation reaction safety.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link]

  • Organic Synthesis International. (2014). Cyanation of Aryl Halides.
  • Liang, Z., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(1), 23. Available from: [Link]

  • ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • University of Arizona. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from University of Arizona, Department of Chemistry and Biochemistry.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety.
  • Moussa, Z., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(20), 4825. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole....
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, Coll. Vol. 2, p.31 (1943); Vol. 17, p.9 (1937). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
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  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Slaninova, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(30), 18886–18895. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
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Technical Support Guide: Recrystallization of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 2-Methylbenzo[d]thiazole-6-carbonitrile. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is contingent on a clear understanding of the compound's properties and the principles governing solubility. This document provides structured, experience-driven advice in a question-and-answer format to address common challenges and streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when developing a recrystallization protocol for a new compound.

Q1: What are the key physicochemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile that I should be aware of for recrystallization?

Understanding the fundamental properties of your compound is the first step in designing a robust purification protocol. The structure, featuring a fused aromatic system with a polar nitrile group, dictates its solubility behavior.

Scientist's Note: The nitrile and thiazole moieties introduce polarity, while the benzothiazole core is largely nonpolar and planar, suggesting potential for π-π stacking in the crystal lattice. This duality is key to selecting an effective solvent system.

Table 1: Physicochemical Properties of 2-Methylbenzo[d]thiazole-6-carbonitrile

Property Value Source
Molecular Formula C₉H₆N₂S [1][2]
Molecular Weight 174.22 g/mol [1][2]
Appearance Solid [3]
Melting Point Not publicly reported. Experimental determination is required.

| Structure | Fused benzene and thiazole ring with a methyl group at position 2 and a cyano group at position 6. |[1] |

Causality Behind Experimental Choices: The lack of a reported melting point is a critical data gap. Before attempting a large-scale recrystallization, you must determine the melting point of your crude material. This value is essential to diagnose issues like "oiling out," which occurs if a solvent with a boiling point higher than the compound's melting point is used, causing the solute to melt before it dissolves.[4]

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point.[5] For a compound like 2-Methylbenzo[d]thiazole-6-carbonitrile, a systematic screening process is the most reliable approach.

Expertise & Experience: Given the compound's mixed polarity, solvents of intermediate polarity like ethanol, isopropanol, or acetone are excellent starting points. Literature on similar benzothiazole derivatives frequently reports the use of ethanol or ethanol-water mixtures for recrystallization.[6][7]

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Identify solvents that do not dissolve the compound in the cold (approx. 1 mL).

  • Take the tubes with undissolved solid and heat them gently in a water or sand bath towards the solvent's boiling point.

  • An ideal single solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

Table 2: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale for Use
Ethanol 78 Polar Protic Often effective for moderately polar aromatic compounds.[6][7]
Isopropanol 82 Polar Protic Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Polar Aprotic Good for compounds with moderate polarity.
Toluene 111 Nonpolar May dissolve the compound well, but might require a nonpolar antisolvent.
Water 100 Very Polar Likely to be a poor solvent (an "antisolvent") on its own. Excellent for use in a mixed-solvent system with a miscible organic solvent like ethanol.[8][9]

| Hexane | 69 | Nonpolar | Likely to be a poor solvent. Can be used as an antisolvent with a more polar solvent like ethyl acetate or chloroform.[10] |

Q3: When should I use a single-solvent versus a mixed-solvent system?

A single-solvent system is preferred for its simplicity when a suitable solvent can be identified. However, it is often difficult to find one solvent that meets the ideal criteria.[8] A mixed-solvent system provides greater flexibility and is often the solution.

  • Use a single solvent when: Your screening identifies a solvent that shows a large differential in compound solubility between its hot and cold states.

  • Use a mixed solvent when: No single solvent is ideal. This is common for compounds that are either too soluble in one class of solvents or almost completely insoluble in another. The "solvent/antisolvent" approach is highly effective.[9]

Trustworthiness: The mixed-solvent technique works by dissolving the compound in a minimum amount of a hot "good" solvent, in which it is very soluble. Then, a "bad" or "antisolvent," in which the compound is poorly soluble, is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the solution is saturated.[9][11] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q4: My compound is not crystallizing upon cooling. What should I do?

This is the most frequent issue in recrystallization and usually points to one of two causes: too much solvent was used, or the solution is supersaturated.[12]

  • Issue 1: Too Much Solvent.

    • Diagnosis: The solution remains clear even after prolonged cooling in an ice bath. This is the most common reason for crystallization failure.[12]

    • Solution: Gently boil off a portion of the solvent to increase the concentration of the solute.[13] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

  • Issue 2: Supersaturation.

    • Diagnosis: The solution is concentrated enough, but crystal nucleation has not begun.

    • Solutions:

      • Scratch the inner surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][12]

      • Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This provides a template for crystallization to begin.[5]

      • Flash freeze. Briefly cool the very bottom of the flask in a dry ice/acetone bath to force a small amount of solid to form, which can then act as seed crystals upon returning the flask to a standard ice bath.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This happens when the solution becomes saturated at a temperature above the melting point of the solute (often due to impurities lowering the melting point).[4]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation temperature.[12]

    • Promote Slower Cooling: Rapid cooling encourages oiling out. After redissolving the oil, allow the flask to cool very slowly. You can insulate it by placing it on a piece of wood or several paper towels and covering the top.[12][13]

    • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent or solvent mixture with a lower boiling point.

Q6: The purity of my recrystallized product is still low. Why?

Low purity after recrystallization typically results from either trapping impurities during rapid crystal growth or the co-crystallization of an impurity with a similar structure.

  • Solutions:

    • Ensure Slow Cooling: Crystallization should be a slow, controlled process. Rapid crashing out of the solid will trap impurities from the mother liquor within the crystal lattice.[8] Re-dissolve the solid, perhaps with slightly more solvent, and cool it much more slowly.[13]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove a large amount of impurity. A second recrystallization of the obtained crystals will almost always result in higher purity.

    • Consider an Adsorbent: If the impurity is colored, you can sometimes add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Wash Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities.[5] Using room temperature or warm solvent will redissolve some of your product.[5]

Section 3: Standardized Experimental Protocol

This protocol details a mixed-solvent recrystallization using an Ethanol/Water system, a common and effective choice for benzothiazole derivatives.[6]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude 2-Methylbenzo[d]thiazole-6-carbonitrile in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions and allow the solution to return to a boil between additions.[5][8]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. To do this, add a small excess of hot ethanol (~10%) to prevent premature crystallization.[8] Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Saturation: Bring the clear ethanolic solution to a gentle boil. Add hot water (the antisolvent) dropwise until you observe persistent cloudiness (turbidity).[9][11]

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[9] The solution is now saturated.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (in the same approximate ratio as your final solvent system) to rinse away any remaining soluble impurities.[14]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, transfer the solid to a watch glass or place it in a vacuum desiccator to dry completely to a constant weight.[5][14]

Section 4: Visualization of Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_problems Observed Problems cluster_solutions Corrective Actions start Hot, clear solution is cooling problem_none No Crystals Form start->problem_none Solution remains clear problem_oil Compound 'Oiled Out' start->problem_oil Liquid droplets appear problem_fast Crystals Formed Too Quickly / Impure start->problem_fast Amorphous powder crashes out solution_boil Boil off some solvent to concentrate problem_none->solution_boil Suspect too much solvent solution_scratch Scratch flask / Add seed crystal problem_none->solution_scratch Suspect supersaturation solution_reheat Reheat to dissolve problem_oil->solution_reheat problem_fast->solution_reheat First... solution_boil->start Retry cooling solution_scratch->start Induce nucleation solution_add_good Add more 'good' solvent solution_reheat->solution_add_good Then... solution_cool_slow Cool solution more slowly solution_reheat->solution_cool_slow Then... solution_add_good->solution_cool_slow Finally... solution_cool_slow->start Retry cooling

Sources

Technical Support Center: Stability of 2-Methylbenzo[d]thiazole-6-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during research and development. The information herein is synthesized from established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experimental data.

I. Introduction to the Stability Profile of 2-Methylbenzo[d]thiazole-6-carbonitrile

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound with a benzothiazole core, a structure integral to many bioactive molecules.[1][2][3] Its stability is paramount for obtaining reliable and reproducible results in any application, from biological screening to formulation development. The molecule possesses several reactive sites that can be susceptible to degradation under common experimental and storage conditions. The primary areas of concern for stability are the nitrile group at the 6-position and the methyl group at the 2-position, both of which can undergo chemical transformations.

This guide will address the most common stability-related questions and provide a framework for identifying, troubleshooting, and mitigating these issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Handling and Storage

Q1: What are the recommended storage and handling conditions for 2-Methylbenzo[d]thiazole-6-carbonitrile?

A1: Proper storage is the first line of defense against degradation. Based on the general guidelines for benzothiazole compounds, the following conditions are recommended:

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[4][5][6] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[4][5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, depending on the solvent if it is in solution.

  • Handling: Always handle the compound in a well-ventilated fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][7] Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4][5]

Q2: I dissolved my compound in DMSO for screening, but after a freeze-thaw cycle, I see some precipitate. Is the compound degrading?

A2: Not necessarily. Precipitation after a freeze-thaw cycle is often a solubility issue rather than degradation.[8] The solubility of the compound may have been exceeded at the lower temperature. To address this:

  • Gently warm the solution: Warm the vial to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to redissolve the compound.

  • Prepare a more dilute stock solution: If precipitation persists, consider preparing a stock solution at a lower concentration.

  • Use a different solvent: If DMSO is not a requirement for your assay, you could explore other solvents. However, for many biological assays, DMSO is the standard.

Experimental Inconsistencies

Q3: I am observing a progressive loss of activity of my 2-Methylbenzo[d]thiazole-6-carbonitrile derivative in my multi-day cell-based assay. What could be the cause?

A3: A gradual loss of activity in a long-term experiment often points to compound instability in the assay medium.[8] There are two primary chemical degradation pathways to consider for this class of compounds:

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) under aqueous conditions, especially at non-neutral pH and elevated temperatures (like 37°C in an incubator).[9][10][11][12][13] This hydrolysis proceeds through a carboxamide intermediate (-CONH₂). The resulting carboxylic acid derivative will have significantly different physicochemical properties and likely a different biological activity profile.

  • Oxidation of the 2-Methyl Group: The methyl group at the 2-position of the benzothiazole ring is susceptible to oxidation, which can lead to the formation of a 2-formyl (aldehyde) derivative.[14][15][16][17][18] This transformation can be mediated by components in the cell culture medium or by reactive oxygen species generated by cellular metabolism.

To investigate this, it is crucial to assess the stability of your compound directly in the cell culture medium under your specific experimental conditions. A simple experiment would be to incubate your compound in the medium for the duration of your assay, and then analyze the sample by HPLC to check for the appearance of new peaks (degradants) and a decrease in the parent compound's peak area.

Q4: My compound shows different potency depending on the batch I use. How can I troubleshoot this?

A4: Batch-to-batch variability is a common issue, especially with newly synthesized compounds.[19] The root cause is often related to the synthesis and purification process, leading to different impurity profiles.

  • Rigorous Analytical Characterization: Each new batch should be thoroughly characterized using techniques like HPLC for purity assessment, Mass Spectrometry (MS) for mass confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[19]

  • Standardized Purification: Implement a consistent and robust purification protocol for every synthesis to minimize variations in impurities.[19]

Below is a troubleshooting decision tree for addressing experimental inconsistencies:

G start Inconsistent Experimental Results (e.g., loss of activity, batch variation) check_storage Review Storage & Handling Procedures start->check_storage check_purity Assess Compound Purity & Identity (HPLC, MS, NMR) start->check_purity stability_assay Perform Stability Study in Assay Medium start->stability_assay storage_ok storage_ok check_storage->storage_ok OK storage_not_ok storage_not_ok check_storage->storage_not_ok Issues Found purity_ok purity_ok check_purity->purity_ok Purity >95%, Structure Confirmed purity_not_ok purity_not_ok check_purity->purity_not_ok Impurity or Structural Issue stability_ok stability_ok stability_assay->stability_ok Stable stability_not_ok stability_not_ok stability_assay->stability_not_ok Degradation Observed storage_ok->stability_assay improve_storage Revise storage conditions: - Tightly seal vials - Store at appropriate temp. - Protect from light/moisture storage_not_ok->improve_storage Action purity_ok->stability_assay repurify Re-purify compound. Confirm structure. purity_not_ok->repurify Action other_factors other_factors stability_ok->other_factors Consider other factors: - Assay variability - Cell health identify_degradants Identify Degradants (LC-MS) stability_not_ok->identify_degradants Next Step modify_assay Modify assay protocol: - Reduce incubation time - Add fresh compound periodically identify_degradants->modify_assay Action

Caption: Troubleshooting decision tree for inconsistent experimental results.

III. Guide to Performing a Forced Degradation Study

To proactively understand the stability of 2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives, a forced degradation (stress testing) study is highly recommended.[20][21] This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[20][22] This is a critical step in developing a stability-indicating analytical method, such as an HPLC method.[23][24][25]

Summary of Forced Degradation Conditions and Potential Degradation Products

The following table summarizes the recommended stress conditions and the likely degradation products for 2-Methylbenzo[d]thiazole-6-carbonitrile.

Stress ConditionReagents and ConditionsPotential Degradation PathwayExpected Major Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hHydrolysis of the nitrile group2-Methylbenzo[d]thiazole-6-carboxylic acid
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hHydrolysis of the nitrile group2-Methylbenzo[d]thiazole-6-carboxylic acid
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the 2-methyl group2-Formylbenzo[d]thiazole-6-carbonitrile
Thermal Solid state, 80°C, 72h-Minimal degradation expected, but should be tested
Photolytic Solution (e.g., in ACN/H₂O), exposed to UV/Vis light (ICH Q1B)PhotodegradationVaries, potential for complex reactions
Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating HPLC method.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Method Optimization & Validation prep_sample Prepare Stock Solution of Compound stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_sample->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_sample->stress_base stress_ox Oxidation (3% H2O2, RT) prep_sample->stress_ox stress_therm Thermal Stress (Solid, 80°C) prep_sample->stress_therm stress_photo Photolytic Stress (ICH Q1B) prep_sample->stress_photo analyze_samples Analyze Stressed Samples and Control by HPLC-DAD/MS stress_acid->analyze_samples stress_base->analyze_samples stress_ox->analyze_samples stress_therm->analyze_samples stress_photo->analyze_samples hplc_dev Develop Initial HPLC Method hplc_dev->analyze_samples peak_purity Check Peak Purity of Parent Compound analyze_samples->peak_purity optimize_method Optimize HPLC Method to Separate All Peaks peak_purity->optimize_method If peaks are not pure or co-eluting validate_method Validate Stability-Indicating Method (ICH Q2(R1)) optimize_method->validate_method

Caption: Workflow for a forced degradation study and stability-indicating method development.

Detailed Protocol: Forced Degradation Study

Objective: To investigate the degradation of 2-Methylbenzo[d]thiazole-6-carbonitrile under various stress conditions and to generate potential degradation products.

Materials:

  • 2-Methylbenzo[d]thiazole-6-carbonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 72 hours. After heating, dissolve in acetonitrile to the same concentration as the other samples.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][26]

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, cool to room temperature and neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including a non-stressed control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. A good starting point would be a gradient method using a C18 column with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Use a DAD to monitor the chromatograms at multiple wavelengths to detect all separating components.

    • If available, use an MS detector to obtain mass information for the parent compound and any new peaks, which will aid in the identification of degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of the unstressed control.

    • Identify any new peaks (degradation products) and note their retention times and peak areas.

    • Calculate the percentage degradation of the parent compound in each condition.

    • Assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.

IV. Conclusion

Understanding the stability of 2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives is critical for the success of any research or development project. By being aware of the potential degradation pathways, such as nitrile hydrolysis and methyl group oxidation, and by implementing proper storage and handling procedures, researchers can minimize experimental variability. Performing a systematic forced degradation study is an invaluable tool for developing robust, stability-indicating analytical methods and ensuring the quality and integrity of your data.

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Validation & Comparative

A Comparative Analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a detailed comparative analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile, a promising heterocyclic compound, alongside two other notable benzothiazole derivatives: 2-(4-aminophenyl)benzothiazole and 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610). This analysis is designed to offer researchers and drug development professionals critical insights into their synthesis, biological performance, and potential as therapeutic leads.

Introduction to the Benzothiazole Core

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This privileged structure is found in numerous natural and synthetic molecules and is known to interact with various biological targets. The diverse pharmacological activities exhibited by benzothiazole derivatives stem from the ability to readily modify the core structure at multiple positions, thereby fine-tuning their physicochemical and biological properties.[1][2] This guide will focus on a comparative evaluation of three distinct 2-substituted benzothiazole derivatives, highlighting the impact of these substitutions on their synthetic accessibility and bioactivity.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile and, ultimately, its efficacy as a drug. The table below summarizes key properties of the three compounds under review.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
2-Methylbenzo[d]thiazole-6-carbonitrileC₉H₆N₂S174.22~2.5 (predicted)
2-(4-aminophenyl)benzothiazoleC₁₃H₁₀N₂S226.30~3.1 (predicted)
GW 610 (NSC 721648)C₁₅H₁₂FNO₂S289.33~3.8 (predicted)

Comparative Synthesis and Accessibility

The synthetic route to a compound is a crucial consideration in drug development, impacting cost, scalability, and the potential for derivatization. Here, we compare the synthetic accessibility of our three featured benzothiazoles.

Synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile can be achieved through several methods, with palladium-catalyzed C-H functionalization being a prominent modern approach.[3] This method allows for the direct introduction of the cyano group onto the benzothiazole core. Traditional methods often involve cyclization reactions of appropriately substituted precursors.[3]

Below is a representative workflow for a common synthetic approach.

Caption: General synthetic workflow for 2-Methylbenzo[d]thiazole-6-carbonitrile.

Synthesis of 2-(4-aminophenyl)benzothiazole

The synthesis of 2-(4-aminophenyl)benzothiazole is well-established and typically involves the condensation of 2-aminothiophenol with 4-aminobenzoic acid.[4] This reaction is often carried out at high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA).[5] Microwave-assisted synthesis has also been reported to provide this compound in high yields with reduced reaction times.[4]

Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)

The synthesis of GW 610 involves the reaction of a substituted 2-aminothiophenol with a corresponding benzaldehyde. Specifically, 2-amino-4-fluorothiophenol is condensed with 3,4-dimethoxybenzaldehyde. This approach is a common and versatile method for preparing a wide range of 2-arylbenzothiazole derivatives.

Comparative Biological Activity

The true potential of these compounds lies in their biological activity. This section provides a comparative overview of their reported anti-tubercular and cytotoxic effects.

Anti-tubercular Activity

Tuberculosis remains a global health threat, and the discovery of new anti-tubercular agents is a critical area of research. Benzothiazole derivatives have shown significant promise in this field.[6][7]

CompoundTarget OrganismMIC (µg/mL)Reference
2-Methylbenzo[d]thiazole-6-carbonitrile M. tuberculosis H37RvData not available-
2-(4-aminophenyl)benzothiazole derivative M. tuberculosis H37Rv1.95[9]
GW 610 M. tuberculosis H37RvData not available-
Isoniazid (Standard)M. tuberculosis H37Rv0.02 - 0.2[10]

Note: The MIC value for the 2-(4-aminophenyl)benzothiazole derivative is for a hybrid compound and not the parent molecule itself.

Cytotoxic Activity and Selectivity

A crucial aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells to determine its therapeutic window.

CompoundCell LineIC50Reference
2-Methylbenzo[d]thiazole-6-carbonitrile Data not availableData not available-
2-(4-aminophenyl)benzothiazole Human Laryngeal Carcinoma (HEp-2)5 µM (24h)[6]
GW 610 Breast Cancer (MCF-7)<0.1 nM
Doxorubicin (Standard)VariousVaries-

2-(4-aminophenyl)benzothiazole has demonstrated dose-dependent cytotoxicity against human laryngeal carcinoma cells.[6] In contrast, GW 610 exhibits exceptionally potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, with GI50 values in the sub-nanomolar range for some breast cancer cell lines.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

General Protocol for Synthesis of 2-Arylbenzothiazoles

This protocol describes a general method for the condensation of 2-aminothiophenols with aromatic aldehydes.

  • To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the corresponding aromatic aldehyde (1 mmol).

  • Add a catalytic amount of an acid or base catalyst if required. Some modern syntheses are catalyst-free.[11]

  • Heat the reaction mixture to reflux for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: General workflow for the synthesis of 2-arylbenzothiazoles.

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive controls (wells with bacteria and no drug) and negative controls (wells with medium only).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Structure-Activity Relationship (SAR) and Mechanism of Action

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents.

  • 2-Position Substitution: The 2-position is a critical site for modulating activity. Aryl groups at this position are common in compounds with anticancer and antimicrobial properties. The electronic properties of the aryl ring significantly influence the compound's potency.

  • Benzene Ring Substitution: Substitution on the benzene ring of the benzothiazole core also plays a crucial role. For example, the fluorine atom at the 5-position of GW 610 is thought to block metabolic deactivation, enhancing its antitumor activity.[3]

  • Mechanism of Action: The mechanism of action for anti-tubercular benzothiazoles is often linked to the inhibition of essential enzymes in M. tuberculosis. For instance, some benzothiazole derivatives have been shown to target decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall.[13] For anticancer benzothiazoles like 2-(4-aminophenyl)benzothiazole, the mechanism involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1) to form reactive species that can induce DNA damage and apoptosis in cancer cells.[3][7]

Pharmacokinetic (ADME) Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico tools are often employed in the early stages of drug discovery to predict these properties.

Property2-Methylbenzo[d]thiazole-6-carbonitrile (Predicted)2-(4-aminophenyl)benzothiazole (Predicted)GW 610 (Predicted)Desirable Range
Oral BioavailabilityGoodGoodModerateHigh
Blood-Brain Barrier PenetrationLikelyUnlikelyLikelyTarget-dependent
CYP450 InhibitionPotential for inhibitionPotential for inhibitionPotential for inhibitionLow
Metabolic StabilityModerateModerate to LowModerateHigh

Note: These are predicted properties and require experimental validation.

Benzothiazole derivatives, in general, are known to undergo metabolic transformations, which can lead to either activation or deactivation of the compound.[3] Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic profile.

Conclusion

2-Methylbenzo[d]thiazole-6-carbonitrile, 2-(4-aminophenyl)benzothiazole, and GW 610 represent a compelling trio of benzothiazole derivatives with significant potential in drug discovery. While they share a common scaffold, the variations in their substitution patterns lead to distinct synthetic routes, biological activities, and potential mechanisms of action.

  • 2-Methylbenzo[d]thiazole-6-carbonitrile stands out as a lead for anti-tubercular research, although further quantitative biological data is needed to fully assess its potential.

  • 2-(4-aminophenyl)benzothiazole has been extensively studied for its anticancer properties, with a well-defined mechanism involving metabolic activation.

  • GW 610 demonstrates exceptional potency against certain cancer cell lines, highlighting the impact of strategic fluorination in enhancing drug-like properties.

This comparative guide underscores the importance of the benzothiazole scaffold in medicinal chemistry and provides a foundation for researchers to explore the structure-activity relationships within this class of compounds further. The provided experimental protocols and comparative data aim to facilitate the rational design and development of new, more effective therapeutic agents based on the versatile benzothiazole core.

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A Comparative Analysis of Antitubercular Activity: 2-Methylbenzo[d]thiazole-6-carbonitrile versus Isoniazid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous search for novel therapeutic agents. This guide provides a detailed, data-driven comparison of the established first-line antitubercular drug, isoniazid (INH), and a promising investigational compound, 2-Methylbenzo[d]thiazole-6-carbonitrile. While isoniazid has been a cornerstone of TB treatment for decades, its efficacy is threatened by rising resistance. Benzothiazole derivatives, including 2-Methylbenzo[d]thiazole-6-carbonitrile, have emerged as a class of compounds with significant potential to address this challenge.

This document will delve into their distinct mechanisms of action, compare their in vitro efficacy based on available experimental data for the benzothiazole class, and discuss their cytotoxicity profiles, offering a comprehensive overview for researchers engaged in the discovery and development of next-generation antitubercular drugs.

Contrasting Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the antitubercular effects of isoniazid and 2-Methylbenzo[d]thiazole-6-carbonitrile lies in their molecular targets within M. tuberculosis.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[1][3][4] This inhibition blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][4][5] The disruption of this vital structural component leads to bacterial cell death.[3]

Caption: Mechanism of action of Isoniazid.

2-Methylbenzo[d]thiazole-6-carbonitrile: Targeting Alternative Pathways

While specific mechanistic studies on 2-Methylbenzo[d]thiazole-6-carbonitrile are not extensively available, research on the broader class of benzothiazole derivatives points towards alternative and novel mechanisms of action. Many benzothiazoles exert their antitubercular effects by inhibiting enzymes crucial for the bacterium's survival, distinct from the mycolic acid synthesis pathway targeted by isoniazid.

One prominent target for benzothiazole derivatives is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) . DprE1 is a key enzyme in the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall. Another potential target is the type II NADH dehydrogenase (NDH-2) , an enzyme in the mycobacterial respiratory chain.[6] Inhibition of NDH-2 disrupts the electron transport chain, leading to a reduction in ATP synthesis and ultimately, bacterial cell death.

Caption: Potential mechanisms of action for Benzothiazole derivatives.

This divergence in mechanisms is of significant clinical interest, as it suggests that benzothiazole derivatives could be effective against isoniazid-resistant strains of M. tuberculosis.

Comparative In Vitro Antitubercular Activity

The minimum inhibitory concentration (MIC) is a critical metric for assessing the in vitro potency of an antimicrobial agent. It represents the lowest concentration of a drug that prevents the visible growth of a microorganism.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
Isoniazid H37Rv (susceptible)0.02 - 0.060.15 - 0.44
Isoniazid inhA mutant strains0.05 - 40.36 - 29.2
Isoniazid katG mutant strains0.2 - 321.46 - 233.3
2-Methylbenzo[d]thiazole-6-carbonitrile (Estimated) H37Rv (susceptible)0.24 - 1.9~1.38 - 10.9[1][5]

Note: The estimated MIC for 2-Methylbenzo[d]thiazole-6-carbonitrile is derived from published data on other potent benzothiazole derivatives. The molecular weight of 2-Methylbenzo[d]thiazole-6-carbonitrile (174.22 g/mol ) was used for the µM conversion.

Cytotoxicity and Selectivity Index

An ideal antimicrobial agent should exhibit high potency against the target pathogen while demonstrating minimal toxicity to host cells. The half-maximal inhibitory concentration (IC50) against a mammalian cell line is a common measure of cytotoxicity. The selectivity index (SI), calculated as the ratio of IC50 to MIC, provides an indication of the compound's therapeutic window.

Disclaimer: As with the MIC values, specific cytotoxicity data (IC50) for 2-Methylbenzo[d]thiazole-6-carbonitrile is not available in the reviewed literature. The data presented is based on reported values for other benzothiazole derivatives.

CompoundCell LineIC50 (µM)Selectivity Index (SI) (IC50/MIC)Reference
Isoniazid HepG2 (human liver)> 26,000> 59,090
2-Methylbenzo[d]thiazole-6-carbonitrile (Estimated) Vero (monkey kidney)> 128> 11.7 - 92.8[1]

Note: The estimated Selectivity Index for 2-Methylbenzo[d]thiazole-6-carbonitrile is based on the most potent MIC values found for related compounds and the reported non-toxic nature of some derivatives against Vero cells. A lower SI indicates a narrower therapeutic window.

Isoniazid is known to have a risk of hepatotoxicity in a subset of patients, which is a significant clinical concern. While some benzothiazole derivatives have shown favorable in vitro safety profiles, a comprehensive toxicological assessment of 2-Methylbenzo[d]thiazole-6-carbonitrile is essential.

Experimental Protocols

The determination of MIC and cytotoxicity are fundamental assays in the evaluation of new antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.

Principle: The assay utilizes the redox indicator resazurin, which is blue in its oxidized state. Metabolically active mycobacteria reduce resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Step-by-Step Methodology:

  • Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds (2-Methylbenzo[d]thiazole-6-carbonitrile and isoniazid) in supplemented 7H9 broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free well as a growth control and a media-only well as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Caption: Workflow for MIC determination using MABA.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

Isoniazid remains a critical component of tuberculosis therapy, but its effectiveness is compromised by the global spread of resistance. The distinct mechanism of action of benzothiazole derivatives, such as 2-Methylbenzo[d]thiazole-6-carbonitrile, offers a promising avenue for the development of new drugs that can circumvent existing resistance pathways.

The available data on related benzothiazole compounds suggest that 2-Methylbenzo[d]thiazole-6-carbonitrile has the potential for potent antitubercular activity. However, it is imperative that direct experimental evaluation of this specific compound is undertaken to accurately determine its MIC against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as its cytotoxicity against relevant mammalian cell lines to establish a reliable selectivity index.

Further research should also focus on elucidating the precise molecular target(s) of 2-Methylbenzo[d]thiazole-6-carbonitrile and optimizing its structure to enhance potency and minimize toxicity. Such efforts will be crucial in advancing this and other promising benzothiazoles from investigational compounds to clinically viable treatments in the fight against tuberculosis.

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  • Synthesis, In-Vitro and In-Silico Studies of Benzothiazole Azo-Ester Derivatives as Anti-TB Agents. (2020, March 1). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]

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  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY. Retrieved January 16, 2026, from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. Retrieved January 16, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Methylbenzo[d]thiazole-6-carbonitrile Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Methylbenzo[d]thiazole-6-carbonitrile analogs, focusing on their potential as anticancer agents. For researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate the structural modifications that enhance cytotoxic activity against various cancer cell lines. We will delve into the rationale behind experimental designs, provide detailed methodologies for synthesis and biological evaluation, and explore the molecular pathways through which these compounds exert their effects.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and notably, anticancer properties[1][2]. The planar nature of the benzothiazole ring system allows for effective interaction with various biological targets, including enzymes and nucleic acids. The 2-methylbenzo[d]thiazole-6-carbonitrile scaffold, in particular, offers a unique combination of a reactive methyl group at the 2-position and a cyano group at the 6-position, providing avenues for diverse chemical modifications to modulate biological activity[3].

Structure-Activity Relationship (SAR) Analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile Analogs

While a comprehensive SAR study dedicated solely to 2-Methylbenzo[d]thiazole-6-carbonitrile analogs is not extensively documented in a single source, by collating data from various studies on related 2-substituted and 6-substituted benzothiazoles, we can deduce key structural features that influence their anticancer efficacy. The primary focus of derivatization has been on the 2-position, with various aryl and heterocyclic moieties being introduced, and to a lesser extent, modifications at the 6-position.

Modifications at the 2-Position: The Impact of Aryl and Heterocyclic Substituents

The introduction of substituted aryl groups at the 2-position of the benzothiazole ring has been a common strategy to enhance anticancer activity. The electronic and steric properties of these substituents play a crucial role in determining the cytotoxic potency.

  • Electron-Withdrawing and Electron-Donating Groups: Studies on related 2-arylbenzothiazoles have shown that the presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the 2-phenyl ring can significantly impact activity. For instance, some studies have indicated that electron-withdrawing groups can enhance activity, while others have found that methoxy substitutions are favorable[4][5]. This suggests that the optimal electronic nature of the substituent may be cell-line dependent.

  • Positional Isomerism: The position of the substituent on the 2-phenyl ring is also critical. Para-substituted analogs have often been found to exhibit higher potency compared to their ortho- or meta- counterparts, potentially due to more favorable binding interactions with the target protein[1].

  • Heterocyclic Rings: Replacing the 2-aryl group with various heterocyclic rings, such as pyridine, pyrimidine, or imidazole, has yielded compounds with potent anticancer activity[1]. These heterocyclic moieties can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with biological targets.

Modifications at the 6-Position: The Role of the Carbonitrile Group and its Analogs

The 6-cyano group is a key feature of the parent scaffold. While less explored than the 2-position, modifications at this position can also modulate activity.

  • The Cyano Group: The electron-withdrawing nature of the cyano group can influence the overall electronic properties of the benzothiazole ring system, which in turn can affect its interaction with biological targets. In some series of benzothiazole derivatives, the presence of a 6-cyano group has been associated with potent anticancer activity[1].

  • Replacement with Other Functional Groups: Replacing the 6-cyano group with other functionalities, such as nitro or amino groups, can alter the compound's polarity, solubility, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties[6].

Comparative Anticancer Activity of Benzothiazole Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against different human cancer cell lines. This data, compiled from multiple sources, provides a comparative overview of the cytotoxic potential of this class of compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 4-HydroxyphenylHHeLa2.41
Derivative 2 4-HydroxyphenylHCOS-74.31
Derivative 3 3,4-DimethoxyphenylFMCF-7N/A (nanomolar)[5]
Derivative 4 Pyrimidine-basedCNVariousPotent[1]
Derivative 5 Substituted PyridineHHepG20.048
Derivative 6 Substituted PyridineHA5490.044
Derivative 7 2-Hydroxybenzylidene semicarbazideHVarious0.24 - 0.92[1]
Derivative 8 N-(6-nitrobenzo[d]thiazol-2-yl)acetamideNO2Lung A54968 µg/mL[6]
Derivative 9 6-nitrobenzo[d]thiazol-2-olNO2Lung A549121 µg/mL[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of 2-Methylbenzo[d]thiazole-6-carbonitrile analogs are provided below.

General Synthesis of 2-Arylbenzo[d]thiazole-6-carbonitrile Analogs

The synthesis of 2-arylbenzo[d]thiazole-6-carbonitrile analogs typically involves the condensation of 2-amino-5-cyanobenzonitrile with a substituted aromatic aldehyde. A general procedure is outlined below:

Step-by-Step Protocol:

  • Starting Materials: 2-amino-5-cyanobenzonitrile and the desired substituted benzaldehyde.

  • Reaction Setup: To a solution of 2-amino-5-cyanobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the substituted benzaldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of an oxidizing agent, such as p-toluenesulfonic acid or iodine.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylbenzo[d]thiazole-6-carbonitrile analog.

Causality Behind Experimental Choices: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol and DMF are commonly used due to their high boiling points and ability to dissolve a wide range of organic compounds. The use of an oxidizing catalyst is necessary to promote the cyclization and aromatization steps of the reaction. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. Work-up with ice-water is a standard procedure to precipitate the organic product from the reaction mixture. Purification is essential to remove any unreacted starting materials and byproducts to obtain a pure compound for biological testing.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[7][8][9].

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[7][8][9].

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Self-Validating System: The MTT assay includes internal controls such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to ensure the validity of the results. The background absorbance from wells containing only medium and MTT is also subtracted to correct for any non-specific absorbance.

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

Several studies have indicated that benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and EGFR signaling pathways are prominent targets.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers[3][10][11][12][13]. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells[3][10][13].

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Methylbenzo[d]thiazole -6-carbonitrile Analogs Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole analogs.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Overexpression or mutations of EGFR are common in many types of cancer, making it an attractive target for anticancer therapies[4][7][14][15][16][17][18]. Benzothiazole derivatives have been identified as potential EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling[4][14][15][16][17][18].

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K_2 PI3K EGFR->PI3K_2 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt_2 Akt PI3K_2->Akt_2 Akt_2->Transcription Benzothiazole 2-Methylbenzo[d]thiazole -6-carbonitrile Analogs Benzothiazole->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of benzothiazole analogs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-Methylbenzo[d]thiazole-6-carbonitrile analogs as potential anticancer agents.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-amino-5-cyanobenzonitrile, Substituted Aldehydes) React Condensation Reaction Start->React Purify Purification (Recrystallization/ Chromatography) React->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize MTT In Vitro Cytotoxicity (MTT Assay) Characterize->MTT SAR Structure-Activity Relationship Analysis MTT->SAR Mechanism Mechanism of Action Studies (Western Blot, etc.) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for SAR studies of benzothiazole analogs.

Conclusion and Future Perspectives

The 2-Methylbenzo[d]thiazole-6-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not exhaustive for this specific analog series, strongly suggests that modifications at the 2-position with various aryl and heterocyclic moieties can significantly enhance cytotoxic activity. The inhibition of key signaling pathways such as PI3K/Akt and EGFR appears to be a common mechanism of action for these compounds.

Future research should focus on a more systematic SAR exploration of the 2-Methylbenzo[d]thiazole-6-carbonitrile core, including a wider range of substitutions at both the 2- and 6-positions. In vivo studies of the most potent analogs are also warranted to evaluate their efficacy and safety in preclinical models. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for more effective cancer therapeutics.

References

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A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the assurance of a molecule's purity and concentration is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile, a heterocyclic compound with notable biological activities, including potential anti-tubercular applications.[1] We will not only detail a robust analytical procedure but also explore the rationale behind each validation parameter and compare the HPLC method with viable alternatives, ensuring a comprehensive understanding of the analytical landscape.

The Foundational 'Why': Understanding the Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This is not merely a regulatory hurdle but a cornerstone of scientific rigor, ensuring that the data generated is reliable, reproducible, and accurate. For a compound like 2-Methylbenzo[d]thiazole-6-carbonitrile, which may be a pharmaceutical intermediate or an active ingredient, precise quantification is critical for safety, efficacy, and quality control.

Our validation strategy is built upon the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][6][7] These guidelines outline several key performance characteristics that must be evaluated.[6][8]

A Validated HPLC Method for 2-Methylbenzo[d]thiazole-6-carbonitrile: A Case Study

Here, we present a hypothetical yet scientifically sound reversed-phase HPLC (RP-HPLC) method for the quantification of 2-Methylbenzo[d]thiazole-6-carbonitrile.

Experimental Protocol

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 280 nm.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methylbenzo[d]thiazole-6-carbonitrile reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For a hypothetical drug product, a sample preparation procedure would be developed to extract the analyte into a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.

The Pillars of Validation: A Parameter-by-Parameter Breakdown

The validation of our HPLC method hinges on the successful evaluation of the following parameters as stipulated by the ICH Q2(R1) guidelines.[2][3][4][5]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9]

  • Experimental Approach:

    • Inject a blank (mobile phase), a placebo (formulation without the active ingredient), and the 2-Methylbenzo[d]thiazole-6-carbonitrile standard.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples to ensure that the main peak is free from co-eluting degradants. The purity of the peak can be assessed using a DAD by comparing the spectra at the upslope, apex, and downslope of the peak.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the analyte. The peak purity index should be greater than 0.999, indicating no co-eluting impurities.

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the 2-Methylbenzo[d]thiazole-6-carbonitrile standard (e.g., 1, 5, 20, 50, and 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Approach:

    • Perform recovery studies by spiking a placebo with known amounts of 2-Methylbenzo[d]thiazole-6-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2°C).

      • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38).

    • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Summary of Validation Data

The following table summarizes the hypothetical validation results for the HPLC method for 2-Methylbenzo[d]thiazole-6-carbonitrile.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) S/N ≈ 30.1
LOQ (µg/mL) S/N ≈ 100.3
Robustness System suitability passesPass

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation for 2-Methylbenzo[d]thiazole-6-carbonitrile.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_final Finalization MethodDev Develop HPLC Method Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport SOP Standard Operating Procedure (SOP) ValidationReport->SOP

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC and Its Alternatives

While HPLC is a robust and widely used technique, it is essential to consider other analytical methods. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the analyte.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm), resulting in higher resolution, sensitivity, and speed of analysis.[11][12][13]

  • Advantages over HPLC:

    • Faster Analysis: Run times can be significantly shorter, increasing sample throughput.[11][14]

    • Higher Resolution: Provides better separation of complex mixtures.[11]

    • Increased Sensitivity: Narrower peaks lead to higher sensitivity.[11][13]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a greener alternative.[11][14]

  • Considerations:

    • Higher Backpressure: Operates at much higher pressures than HPLC, requiring specialized instrumentation.[13][14]

    • Increased Susceptibility to Clogging: The smaller particle size makes columns more prone to clogging, necessitating meticulous sample preparation.[15]

    • Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS can be a powerful analytical tool. Benzothiazole and its derivatives have been analyzed using GC-MS.[16][17][18][19]

  • Advantages:

    • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of the analyte.

    • Excellent Separation for Volatile Compounds: Ideal for separating compounds that can be readily vaporized.

  • Considerations for 2-Methylbenzo[d]thiazole-6-carbonitrile:

    • Volatility: The analyte must be sufficiently volatile and thermally stable to be analyzed by GC without degradation.

    • Derivatization: If the compound is not volatile enough, a derivatization step may be required, which adds complexity to the sample preparation.

Comparative Summary
FeatureHPLCUPLCGC-MS
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid/liquid chromatography with mass detection
Speed ModerateFastModerate to Fast
Resolution GoodExcellentExcellent for volatile compounds
Sensitivity GoodExcellentExcellent
Solvent Consumption HighLowLow (gas carrier)
Instrumentation Cost ModerateHighHigh
Best Suited For Wide range of non-volatile and thermally labile compoundsHigh-throughput analysis and complex mixturesVolatile and thermally stable compounds

Logical Framework for Analytical Method Selection

The decision to use HPLC, UPLC, or GC-MS is not arbitrary. The following diagram illustrates a decision-making process for selecting the most appropriate analytical method for a given analyte.

Method_Selection_Tree Analyte Analyte Properties (2-Methylbenzo[d]thiazole-6-carbonitrile) Volatility Is the analyte volatile and thermally stable? Analyte->Volatility Complexity Is high throughput or resolution for complex mixtures needed? Volatility->Complexity No GCMS Consider GC-MS Volatility->GCMS Yes HPLC HPLC is a suitable choice Complexity->HPLC No UPLC UPLC is the preferred option Complexity->UPLC Yes

Caption: Decision Tree for Analytical Method Selection.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

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  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. Available from: [Link]

  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. Available from: [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of 2-Substituted Benzothiazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, recognized for the diverse biological activities of its derivatives.[1] In the relentless pursuit of novel anticancer agents, the benzothiazole scaffold has emerged as a "privileged structure" due to the potent and selective antitumor properties exhibited by its analogues.[2][3] Extensive research has demonstrated that derivatives of benzothiazole can induce programmed cell death (apoptosis), arrest the cell cycle, and inhibit crucial signaling pathways essential for tumor proliferation and survival.[1][3][4]

This guide provides a comparative analysis of the in vitro cytotoxic effects of a specific class of these compounds: 2-substituted benzothiazole-6-carbonitrile derivatives. While systematic comparative data on a wide range of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives is still emerging, this guide synthesizes available preclinical data on closely related series of 2-substituted benzothiazole-6-carbonitrile analogues. By examining the structure-activity relationships (SAR) and the experimental data from different studies, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for identifying promising lead compounds and understanding their potential mechanisms of action.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel chemical entities is a primary determinant of their promise as anticancer therapeutics. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in this assessment. Lower IC50 values are indicative of higher cytotoxic potency.

This section presents a comparative summary of the IC50 values for two distinct series of 2-substituted benzothiazole-6-carbonitrile derivatives against a panel of human cancer cell lines.

Series 1: Pyrimidine-Based Benzothiazole-6-carbonitrile Derivatives

A study by Čaleta et al. synthesized a series of cyano and amidinobenzothiazole substituted anilines, which were further reacted to yield various derivatives. Among these, a pyrimidine-based carbonitrile benzothiazole derivative demonstrated potent cytotoxic activity across a broad range of cancer cell lines.[2][5]

Table 1: In Vitro Cytotoxicity of a Pyrimidine-Based Benzothiazole-6-carbonitrile Derivative [2][5]

DerivativeCancer Cell LineCell Line TypeIC50 (µM)
Pyrimidine-Based DerivativeHeLaCervical CarcinomaData not specified, but described as "potent"
MCF-7Breast CarcinomaData not specified, but described as "potent"
SW 620Colon CarcinomaData not specified, but described as "potent"
H460Lung CarcinomaData not specified, but described as "potent"
MiaPaCa-2Pancreatic CarcinomaData not specified, but described as "potent"
Hep-2Laryngeal CarcinomaData not specified, but described as "potent"

Note: While the exact IC50 values were not detailed in the available literature, the activity was consistently described as "potent," suggesting significant cytotoxic efficacy that warrants further investigation.

Series 2: 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Derivatives

A separate investigation focused on a series of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives and evaluated their cytotoxic activity against three human cancer cell lines. This study provides specific IC50 values, allowing for a more direct comparison of the impact of different substitutions on the aryl ring.[6]

**Table 2: In Vitro Cytotoxicity of 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Derivatives (IC50 in µmol L⁻¹) **[6]

CompoundR-group on Aryl RingHCT-116 (Colon)NCI-H460 (Lung)HepG2 (Liver)
5a Phenyl3.143.614.20
5d 4-Fluorophenyl3.203.043.38
5b 2-Furyl10.208.359.15
5c 1-Naphthyl6.135.827.24
5e 4-Chlorophenyl8.337.918.12
Doxorubicin (Reference Drug)1.251.872.13

Structure-Activity Relationship (SAR) Insights

The data presented in Table 2 offers valuable insights into the structure-activity relationships of the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile series.[6]

  • Impact of Aryl Substitution: The nature of the substituent on the aryl ring significantly influences cytotoxic activity. The unsubstituted phenyl derivative (5a ) and the 4-fluorophenyl derivative (5d ) exhibited the most potent activity across all three cell lines.

  • Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing fluorine atom at the para position of the phenyl ring (5d ) appears to enhance cytotoxicity compared to the unsubstituted phenyl ring (5a ) in the lung and liver cancer cell lines.

  • Bulky Substituents: The introduction of bulkier groups, such as the 2-furyl (5b ) and 1-naphthyl (5c ) moieties, led to a decrease in cytotoxic activity compared to the phenyl and 4-fluorophenyl derivatives.

  • Halogen Substitution: A chloro-substituted phenyl ring at the para position (5e ) resulted in lower activity compared to the fluoro-substituted analogue (5d ), suggesting that the nature of the halogen atom is also a critical determinant of cytotoxicity.

These preliminary SAR findings suggest that smaller, electron-withdrawing substituents on the aryl ring of this particular benzothiazole scaffold may be favorable for enhancing anticancer activity.

Experimental Methodologies: A Guide to Reproducibility

The reliability of in vitro cytotoxicity data is fundamentally dependent on the rigor of the experimental protocol. The following sections detail the standard methodologies for the MTT and SRB assays, which are commonly employed for assessing the cytotoxic effects of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment incubation 3. Incubation (48-72h) compound_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation 7. IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates with water to remove unbound dye.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 564 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Diagram of the SRB Assay Workflow:

SRB_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding 1. Cell Seeding & Treatment incubation 2. Incubation (48-72h) cell_seeding->incubation cell_fixation 3. Cell Fixation (TCA) incubation->cell_fixation staining 4. Staining (SRB) cell_fixation->staining washing 5. Washing staining->washing dye_solubilization 6. Dye Solubilization washing->dye_solubilization absorbance_reading 7. Absorbance Reading dye_solubilization->absorbance_reading ic50_calculation 8. IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the SRB cytotoxicity assay.

Potential Mechanisms of Action

While the precise mechanisms of action for the 2-substituted benzothiazole-6-carbonitrile derivatives are still under investigation, the broader class of benzothiazole compounds has been shown to induce cancer cell death through several pathways:

  • Apoptosis Induction: Many benzothiazole derivatives have been reported to trigger apoptosis, or programmed cell death, in cancer cells.[1][4] This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.[3][4]

  • Inhibition of Kinases: Certain benzothiazole analogues have been found to inhibit protein kinases that are crucial for cancer cell signaling and survival.[7]

Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, are necessary to elucidate the specific pathways through which these 2-substituted benzothiazole-6-carbonitrile derivatives exert their cytotoxic effects.

Conclusion and Future Directions

The available data, though from different series of compounds, collectively underscore the potential of the 2-substituted benzothiazole-6-carbonitrile scaffold as a promising starting point for the development of novel anticancer agents. The potent activity of the pyrimidine-based derivative and the clear structure-activity relationships observed in the arylpropenenitrile series highlight the tunability of this chemical framework for optimizing cytotoxic efficacy.[2][5][6]

Future research should focus on a systematic investigation of a library of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives with diverse substitutions at various positions of the benzothiazole ring. A head-to-head comparison of their cytotoxicity against a broad panel of cancer cell lines, alongside mechanistic studies, will be crucial for identifying lead candidates with superior potency and selectivity. Such studies will undoubtedly pave the way for the development of the next generation of benzothiazole-based cancer therapeutics.

References

  • Čaleta, I., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
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  • Youssef, A. M., et al. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittelforschung, 57(8), 547-53. [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • El-Sayed, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025). ResearchGate. [Link]

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  • Hassan, A. S., et al. (Year). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal Name, Volume(Issue), Pages.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238. [Link]

  • Ma, D., et al. (2014). Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. Journal of Medicinal Chemistry, 57(22), 9473-85. [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. (Year). ResearchGate.
  • Maccallini, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]

  • Uremis, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Inflammation Research, 18, 1-15. [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. (Year). ResearchGate.
  • Tapkir, A. S., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432. [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-8. [Link]

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  • Naresh, V., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 779-787. [Link]

  • Al-Otaibi, F. A., et al. (Year). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal Name, Volume(Issue), Pages.

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A Comparative Guide for the Cross-Reactivity Assessment of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative of Selectivity in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-tubercular, and anticancer properties.[1][2][3][4][5] 2-Methylbenzo[d]thiazole-6-carbonitrile, a member of this class, has shown potential as an anti-tubercular agent, making it a person of interest for further development.[1] However, the therapeutic success of any small molecule hinges on its specificity for its intended biological target. Off-target interactions can lead to unforeseen side effects and toxicity, a primary cause of late-stage drug development failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-Methylbenzo[d]thiazole-6-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with hypothetical alternative compounds. The methodologies described herein are designed to build a robust selectivity profile, enabling researchers to make informed decisions about the compound's progression.

I. Foundational Principles: Understanding the "Why" Before the "How"

Before embarking on a screening campaign, it is crucial to understand the principles that govern compound selectivity. The interaction of a small molecule with a protein is a complex interplay of shape, charge, and hydrophobicity. Proteins with similar ATP-binding pockets or active sites, such as many protein kinases, are particularly susceptible to cross-reactivity from ATP-competitive inhibitors.[6][7] The goal of a cross-reactivity assessment is to empirically map these unintended interactions across a relevant portion of the proteome.

A tiered approach is often the most efficient.[8] An initial broad screen at a single high concentration can identify potential off-targets, which are then followed by more detailed dose-response studies to determine the potency of these interactions. This strategy balances the need for comprehensive data with practical considerations of time and cost.

II. Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, combining biochemical and cell-based assays. This ensures that the data is not an artifact of a particular experimental system and provides a more holistic view of the compound's behavior.

Workflow Diagram

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & Quality Control B Primary Target Validation Assay A->B C Broad Panel Screening (e.g., Kinome Scan @ 1µM) A->C D IC50 Determination for Primary Target & Off-Targets B->D C->D Identified Hits E Orthogonal Assay Validation (e.g., Binding vs. Enzymatic) D->E H Selectivity Score Calculation (e.g., S-Score) D->H F Cellular Thermal Shift Assay (CETSA) E->F G Phenotypic/Functional Cell-Based Assays F->G I Comparative Analysis with Alternative Compounds H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: A phased workflow for the comprehensive assessment of small molecule cross-reactivity.

III. Detailed Experimental Protocols

A. Primary Target Engagement: Competitive Binding Assay

To contextualize any off-target activity, one must first accurately determine the compound's potency at its intended target. A competitive binding assay is a robust method for measuring the dissociation constant (Kd) or the inhibitory constant (Ki) of an inhibitor.[9][10]

Principle: This assay measures the ability of an unlabeled test compound (2-Methylbenzo[d]thiazole-6-carbonitrile) to displace a labeled ligand (tracer) from the target protein. The amount of tracer displaced is proportional to the affinity of the test compound for the target.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein at a concentration suitable for the assay format.

    • Prepare a stock solution of the labeled tracer ligand at a concentration typically at or below its Kd for the target.

    • Prepare a serial dilution of 2-Methylbenzo[d]thiazole-6-carbonitrile and any comparator compounds.

  • Assay Execution (Simultaneous Incubation): [11]

    • In a microplate, add the target protein, the labeled tracer, and the diluted test compound.

    • Include controls for maximal binding (no test compound) and minimal binding (excess unlabeled ligand or no target protein).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection and Data Analysis:

    • Measure the signal from the labeled tracer (e.g., fluorescence, radioactivity).

    • Plot the signal as a function of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled tracer).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.[10]

B. Broad Selectivity Screening: Kinase Panel

Given that many small molecules target ATP-binding sites, screening against a panel of protein kinases is a common and informative approach to assess selectivity.[6][9][12] Commercial services offer screening against hundreds of kinases.

Principle: The activity of a panel of kinases is measured in the presence of a single, high concentration of the test compound (e.g., 1 µM or 10 µM). The percent inhibition is calculated relative to a vehicle control.

Protocol:

  • Compound Submission:

    • Provide a high-quality stock solution of 2-Methylbenzo[d]thiazole-6-carbonitrile to the screening vendor.

  • Screening Execution (Vendor-Performed):

    • The compound is typically tested in duplicate at a fixed concentration against a large panel of recombinant kinases.

    • The assay format is often a radiometric assay measuring the incorporation of ³³P-labeled phosphate into a substrate.[12]

  • Data Analysis:

    • The primary data is reported as the percent inhibition for each kinase.

    • A threshold for significant activity is typically set (e.g., >50% or >70% inhibition).[8]

    • Kinases that meet this threshold are considered "hits" and are flagged for follow-up studies.

C. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays with purified proteins can sometimes fail to predict a compound's behavior in the complex cellular environment.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement within intact cells.[13][14][15][16]

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.[17] In a CETSA experiment, cells are treated with the compound and then heated. The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein.[13][14][17]

Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with varying concentrations of 2-Methylbenzo[d]thiazole-6-carbonitrile or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

    • A temperature gradient is used to determine the melting curve of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.

  • Detection and Analysis:

    • Analyze the soluble fractions by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific to the target protein.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Signaling Pathway Context

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Upstream_Kinase Upstream Kinase Primary_Target Primary Target (e.g., Kinase A) Upstream_Kinase->Primary_Target Activates Substrate Downstream Substrate Primary_Target->Substrate Phosphorylates Cellular_Response Cellular Response Substrate->Cellular_Response Off_Target_1 Off-Target Kinase 1 (Structurally Similar) Off_Target_2 Off-Target Kinase 2 (Unrelated Family) Compound 2-Methylbenzo[d]thiazole- 6-carbonitrile Compound->Primary_Target Intended Inhibition Compound->Off_Target_1 Potential Cross-Reactivity Compound->Off_Target_2 Potential Cross-Reactivity

Caption: Interaction of the compound with its primary target and potential off-targets.

IV. Data Presentation and Comparative Analysis

Clear and concise data presentation is essential for interpreting selectivity profiles. The following tables illustrate how data for 2-Methylbenzo[d]thiazole-6-carbonitrile (Compound A) could be compared against two hypothetical structural analogs (Compound B and Compound C).

Table 1: Biochemical Potency (IC50) Against Primary Target and Key Off-Targets
CompoundPrimary Target (Kinase A) IC50 (nM)Off-Target (Kinase B) IC50 (nM)Off-Target (Kinase C) IC50 (nM)Selectivity Ratio (B/A)
Compound A 15350>10,00023.3
Compound B 501205,0002.4
Compound C 5800>10,000160

Data is hypothetical and for illustrative purposes.

Table 2: Kinome Scan Results (% Inhibition at 1 µM)
Kinase FamilyCompound ACompound BCompound C
Primary Target Family
Kinase A98%95%99%
Kinase A225%45%15%
Structurally Related Family
Kinase B85%92%60%
Kinase B270%88%45%
Unrelated Families
Kinase C<10%15%<10%
Kinase D<10%<10%<10%

Data is hypothetical and for illustrative purposes.

V. Interpretation and Conclusion: Building a Case for Selectivity

The ultimate goal of this comprehensive assessment is to build a strong, evidence-based case for the selectivity of 2-Methylbenzo[d]thiazole-6-carbonitrile.

  • Biochemical Selectivity: The data in Table 1 would suggest that while Compound C is the most potent against the primary target, Compound A offers a good balance of potency and selectivity. A selectivity ratio of over 10-fold is often considered a minimum benchmark.

  • Kinome-wide View: The kinome scan (Table 2) provides a broader perspective. Compound C appears to be the most selective overall, with minimal off-target activity at 1 µM. Compound B, in contrast, shows significant cross-reactivity with both the primary target family and a structurally related kinase family.

By integrating data from these orthogonal approaches, researchers can construct a detailed and reliable selectivity profile for 2-Methylbenzo[d]thiazole-6-carbonitrile. This allows for a direct comparison with alternative compounds and informs the decision-making process for lead optimization and further preclinical development. A compound with a well-defined and narrow target profile is more likely to succeed in the clinic, and the rigorous application of the principles and protocols outlined in this guide is a critical step toward that goal.

References

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A Comparative In Silico Analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile: Probing its Binding Affinity Across Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative molecular docking analysis of 2-Methylbenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We explore its potential therapeutic applications by evaluating its binding affinity against a panel of validated protein targets implicated in cancer, neurodegenerative disorders, and inflammation. This work aims to furnish researchers, scientists, and drug development professionals with robust in silico data to guide future experimental validation and lead optimization efforts.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3] The compound at the center of this investigation, 2-Methylbenzo[d]thiazole-6-carbonitrile (molecular formula: C₉H₆N₂S), has demonstrated notable biological activities, particularly in antimicrobial and anti-tubercular applications.[4] Our objective is to computationally screen this molecule against a wider array of therapeutic targets to uncover new potential applications.

Molecular docking is a powerful and widely utilized computational method in structure-based drug discovery.[5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] By simulating the molecular interactions at an atomic level, docking allows for the rapid and cost-effective screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and elucidation of potential mechanisms of action.[5][8]

Rationale for Target Protein Selection

The selection of target proteins for this comparative study was guided by the established pharmacological profile of the broader benzothiazole class. We have chosen representative and validated targets from three major therapeutic areas where benzothiazoles have shown significant promise. To provide a benchmark for our findings, a well-established clinical inhibitor for each target has been included in the analysis for a direct comparison of binding affinities.

  • Oncology: The anticancer properties of benzothiazole derivatives are well-documented, with mechanisms including kinase inhibition and induction of apoptosis.[2][9] We have selected two key targets:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

    • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of many cancers.[11]

  • Neurodegenerative Disorders: Given the role of benzothiazole derivatives in neurological applications, such as the FDA-approved drug Riluzole for amyotrophic lateral sclerosis, we chose to investigate targets relevant to Alzheimer's disease.[1][3]

    • Acetylcholinesterase (AChE): Inhibition of this enzyme increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[12]

  • Inflammation: Many benzothiazole compounds exhibit potent anti-inflammatory effects.[13]

    • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug design to minimize gastrointestinal side effects.[13][14]

Comprehensive Molecular Docking Protocol

This section details the step-by-step methodology employed in this study, providing a reproducible workflow for researchers. The protocol is designed to be self-validating by including a re-docking step of the co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding mode.

Step 1: Software and Tools
  • Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[5]

  • Molecular Visualization: PyMOL and Discovery Studio Visualizer were used for preparing molecules and visualizing interactions.

  • Structure Preparation: AutoDock Tools (ADT) was used for preparing protein and ligand files.[7]

Step 2: Ligand Preparation
  • Structure Retrieval: The 3D structure of 2-Methylbenzo[d]thiazole-6-carbonitrile (PubChem CID: 2779831) and the selected standard inhibitors were downloaded from the PubChem database.

  • Energy Minimization: Ligand structures were optimized using the MMFF94 force field to obtain a low-energy conformation.

  • File Conversion: The optimized structures were saved in PDB format and then converted to the PDBQT format using ADT, which involves assigning Gasteiger charges and defining rotatable bonds.

Step 3: Target Protein Preparation
  • Structure Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB) (]">www.rcsb.org). The selected PDB IDs are listed in the results table.

  • Protein Cleaning: All non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand, were removed from the protein structure.

  • Addition of Hydrogens: Polar hydrogen atoms were added to the protein structure, which is crucial for accurately calculating interactions.

  • File Conversion: The prepared protein structures were converted to the PDBQT format using ADT, which adds Kollman charges.

Step 4: Grid Box Generation and Docking Validation
  • Active Site Identification: The binding site was defined based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Definition: A grid box was generated to encompass the entire active site, providing sufficient space for the ligand to move and rotate freely. The specific coordinates and dimensions for each target are detailed in the supplementary materials.

  • Protocol Validation (Re-docking): To validate the docking protocol, the co-crystallized ligand was extracted and re-docked into its corresponding protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.

Step 5: Molecular Docking Simulation

Docking simulations were performed using AutoDock Vina. The program systematically searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity, reported in kcal/mol.[7] A more negative value indicates a stronger binding affinity.[7]

Step 6: Analysis and Visualization of Results

The docking results were analyzed to identify the pose with the lowest binding energy. These optimal poses were then visualized using PyMOL and Discovery Studio to examine the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein.

Visual Workflow: Comparative Docking Analysis

G cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2-Methylbenzo[d]thiazole-6-carbonitrile & Standard Inhibitors) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Target Protein Preparation (VEGFR-2, EGFR, AChE, COX-2) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results Binding Affinity (kcal/mol) Interaction Analysis Docking->Results Comparison Comparative Analysis (Test Compound vs. Standard) Results->Comparison G cluster_in_silico In Silico Screening cluster_in_vitro Experimental Validation Test_Compound Test Compound (2-Methylbenzo...) Docking_Sim Docking Simulation Test_Compound->Docking_Sim Standard_Drug Standard Inhibitor (e.g., Celecoxib) Standard_Drug->Docking_Sim Target_Protein Target Protein (e.g., COX-2) Target_Protein->Docking_Sim Enzyme_Assay In Vitro Enzyme Assay Docking_Sim->Enzyme_Assay Promising Binding Affinity

Caption: Logical progression from in silico prediction to in vitro validation.

Conclusion and Future Directions

This comparative molecular docking study has successfully demonstrated the potential of 2-Methylbenzo[d]thiazole-6-carbonitrile as a versatile scaffold for drug discovery. Our in silico results indicate that this compound exhibits promising binding affinities against key protein targets in inflammation, neurodegeneration, and oncology.

The particularly strong interaction with the COX-2 enzyme suggests that its most immediate therapeutic potential may lie in the development of novel anti-inflammatory agents. The significant binding affinities with AChE, VEGFR-2, and EGFR also highlight its potential as a lead compound for the development of drugs for Alzheimer's disease and cancer, respectively.

It is crucial to emphasize that these computational findings provide a strong hypothesis that must be validated through experimental studies. The next logical steps should include:

  • In Vitro Enzyme Inhibition Assays: To confirm the inhibitory activity of 2-Methylbenzo[d]thiazole-6-carbonitrile against the recombinant target proteins and determine its IC₅₀ values.

  • Cell-Based Assays: To evaluate the compound's efficacy in relevant cellular models of inflammation, neurodegeneration, and cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 2-Methylbenzo[d]thiazole-6-carbonitrile to optimize potency, selectivity, and pharmacokinetic properties.

References

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Benchmarking the Efficacy of 2-Methylbenzo[d]thiazole-6-carbonitrile Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, the benzothiazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive technical comparison of the antibacterial efficacy of a specific derivative, 2-Methylbenzo[d]thiazole-6-carbonitrile, against established standard antibiotics.

Due to the limited availability of direct experimental data for 2-Methylbenzo[d]thiazole-6-carbonitrile in publicly accessible literature, this guide will leverage data from structurally similar 2,6-disubstituted benzothiazole derivatives as proxies for a comparative analysis. This approach allows for an informed estimation of its potential efficacy and provides a framework for future experimental validation.

Introduction: The Promise of Benzothiazole Derivatives

Benzothiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase, which are crucial for bacterial survival.[2][4] The structural versatility of the benzothiazole scaffold allows for extensive modification, enabling the fine-tuning of its biological activity. The target molecule of this guide, 2-Methylbenzo[d]thiazole-6-carbonitrile, features a methyl group at the 2-position and a carbonitrile group at the 6-position, substitutions that are known to influence the compound's electronic and steric properties, and consequently, its interaction with biological targets.[5]

This guide will benchmark the potential efficacy of this compound against three classes of standard antibiotics:

  • Fluoroquinolones (e.g., Ciprofloxacin): Broad-spectrum antibiotics that inhibit DNA gyrase and topoisomerase IV.[][7][8]

  • β-Lactams (e.g., Ampicillin): A class of antibiotics that inhibit the synthesis of the bacterial cell wall.[9][10][11]

  • Aminoglycosides (e.g., Gentamicin): Potent antibiotics that inhibit protein synthesis by binding to the bacterial ribosome.[12][13][14]

Methodologies for Efficacy Evaluation

The comparative efficacy of antimicrobial agents is primarily determined through standardized in vitro susceptibility testing. The methodologies outlined below are based on internationally recognized standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[15][16][17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This is a fundamental measure of a compound's potency. The broth microdilution method is a commonly employed technique.[19]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compound and standard antibiotics are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Dilution Serially Dilute Compounds in 96-well Plate Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually Assess for Growth (Turbidity) Incubation->Observation MIC_Determination Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay.

Experimental Protocol: MBC Assay

  • Perform MIC Assay: An MIC assay is conducted as described above.

  • Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate that does not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Efficacy: Benzothiazole Derivatives vs. Standard Antibiotics

Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL) of Benzothiazole Derivatives and Standard Antibiotics

Microorganism2,6-disubstituted Benzothiazole Derivatives (Analogues)CiprofloxacinAmpicillinGentamicin
Staphylococcus aureus (Gram-positive)4 - 64[1][4]0.12 - 2[1]0.25 - 8[1]0.5 - 4
Escherichia coli (Gram-negative)15.62 - >128[1][3]0.015 - 1[1]2 - 320.25 - 2
Pseudomonas aeruginosa (Gram-negative)15.62 - >128[1]0.25 - 4[1]>1281 - 8
Moraxella catarrhalis~4[1]0.03 - 0.250.12 - 10.5 - 4

Interpretation of Data:

The compiled data from analogous compounds suggest that 2,6-disubstituted benzothiazole derivatives exhibit a range of antibacterial activity. Against the Gram-positive bacterium S. aureus, some derivatives show moderate potency, although generally less than the standard antibiotics. Their efficacy against Gram-negative bacteria like E. coli and P. aeruginosa appears to be more limited, with higher MIC values compared to ciprofloxacin and gentamicin. Notably, certain derivatives have shown promising activity against Moraxella catarrhalis.[1]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the distinct pathways through which benzothiazoles and the comparator antibiotics exert their effects.

MoA_Comparison cluster_benzothiazole Benzothiazole Derivatives cluster_fluoroquinolone Fluoroquinolones (Ciprofloxacin) cluster_betalactam β-Lactams (Ampicillin) cluster_aminoglycoside Aminoglycosides (Gentamicin) Benzothiazole Benzothiazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Benzothiazole->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase Benzothiazole->DHPS Inhibition DNA Replication Blocked DNA Replication Blocked DNA_Gyrase->DNA Replication Blocked Folic Acid Synthesis Blocked Folic Acid Synthesis Blocked DHPS->Folic Acid Synthesis Blocked Fluoroquinolone Ciprofloxacin Fluoro_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->Fluoro_Gyrase Inhibition Fluoro_Gyrase->DNA Replication Blocked BetaLactam Ampicillin PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition Cell Wall Synthesis Blocked Cell Wall Synthesis Blocked PBP->Cell Wall Synthesis Blocked Aminoglycoside Gentamicin Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binding Protein Synthesis Disrupted Protein Synthesis Disrupted Ribosome->Protein Synthesis Disrupted

Caption: Comparative Mechanisms of Antibacterial Action.

As illustrated, benzothiazole derivatives have been reported to inhibit multiple targets within bacterial cells, including DNA gyrase and enzymes involved in essential metabolic pathways.[2] This multi-target potential could be advantageous in overcoming resistance mechanisms that affect single-target antibiotics. In contrast, fluoroquinolones specifically target DNA replication enzymes,[][8] β-lactams disrupt cell wall integrity,[9][20] and aminoglycosides interfere with protein synthesis.[13][21]

Safety and Cytotoxicity Considerations

An essential aspect of drug development is the evaluation of a compound's safety profile. In vitro cytotoxicity assays are crucial for assessing the potential for a compound to harm host cells.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[19][22]

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines (e.g., HEK293 for normal cells, various cancer cell lines) are cultured in appropriate media.

  • Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to the cells and incubated, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value, the concentration at which 50% of cell growth is inhibited, is then determined.

Published studies on various benzothiazole derivatives have shown a wide range of cytotoxicities, with some demonstrating selective toxicity towards cancer cells over normal cells.[23][24] Further investigation into the cytotoxicity of 2-Methylbenzo[d]thiazole-6-carbonitrile is necessary to determine its therapeutic index – the ratio between its toxic and therapeutic doses.

Conclusion and Future Directions

While direct experimental data for 2-Methylbenzo[d]thiazole-6-carbonitrile is currently lacking, the analysis of its structural analogues provides a valuable preliminary assessment of its potential as an antibacterial agent. The data suggests that this class of compounds may exhibit moderate activity against Gram-positive bacteria, with a more limited spectrum against challenging Gram-negative pathogens.

The potential for multi-target inhibition within the benzothiazole class is a promising avenue for combating antibiotic resistance.[2] Future research should prioritize the in vitro and in vivo evaluation of 2-Methylbenzo[d]thiazole-6-carbonitrile to definitively establish its efficacy and safety profile. Structure-activity relationship (SAR) studies will be instrumental in optimizing the benzothiazole scaffold to enhance potency and broaden the spectrum of activity.

This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the methodologies and comparative data necessary to advance the investigation of novel benzothiazole-based antibiotics.

References

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A Senior Scientist's Comparative Guide to Bioanalytical Method Validation for 2-Methylbenzo[d]thiazole-6-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-Methylbenzo[d]thiazole-6-carbonitrile (2-MBTC) in biological samples. As a critical component in drug development, the accurate measurement of a compound's concentration in matrices like plasma, serum, or urine underpins pivotal decisions in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The integrity of this data is wholly dependent on the validation of the bioanalytical method, ensuring it is fit for its intended purpose.[1][2]

This document eschews a rigid template, instead focusing on the causal relationships behind experimental choices. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale required to select and validate the most appropriate analytical technique for 2-MBTC.

Core Principles of Bioanalytical Method Validation

Before comparing specific technologies, it is crucial to establish the bedrock of any reliable quantitative method: validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have provided comprehensive guidelines that define the necessary parameters to demonstrate a method's reliability.[3][4][5] The International Council for Harmonisation (ICH) M10 guideline is now the harmonized standard, superseding previous individual agency documents.[3][6]

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1][7]

  • Accuracy: The closeness of the measured value to the true value.[1][7]

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.[1][7]

  • Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte.[1][7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8][9]

  • Recovery: The efficiency of the extraction process.[1][7]

  • Matrix Effect: The alteration of analyte response due to interfering components in the biological matrix.[7]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[1][7]

Comparative Analysis of Analytical Methodologies

The choice of an analytical instrument is a primary determinant of a method's sensitivity, selectivity, and throughput. For a small molecule like 2-MBTC, two chromatographic techniques stand out: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often serving as a workhorse in analytical labs. It is particularly suitable for assays where analyte concentrations are expected to be in the mid-to-high ng/mL range or higher.[8][9]

Causality of Experimental Choices: The core principle involves separating 2-MBTC from endogenous matrix components on a reversed-phase (C18) column, followed by detection based on its ultraviolet absorbance. The selection of a C18 column is logical for a moderately nonpolar molecule like 2-MBTC. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and retention time, ensuring separation from potential interferences.[9]

  • Sample Preparation (Protein Precipitation):

    • Rationale: Protein Precipitation (PPT) is the simplest and fastest method for sample cleanup.[10][11] It is effective for removing the bulk of proteins that can damage the HPLC column.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like 2-MBTC in solution.[9][13]

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or similar HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by scanning the UV spectrum of 2-MBTC (likely in the 250-300 nm range where thiazole structures absorb).

    • Injection Volume: 20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile + IS (300 µL) Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (20 µL) Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV_Detect UV Detection HPLC->UV_Detect Data Data Acquisition & Quantification UV_Detect->Data

Caption: HPLC-UV workflow from sample preparation to data analysis.

Validation ParameterHPLC-UV PerformanceLC-MS/MS Performance
Selectivity Moderate; risk of interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-product ion transitions.[14]
LLOQ ~10-20 ng/mL~0.05-1 ng/mL[14][15]
Linear Range 20 - 2000 ng/mL0.1 - 500 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Recovery > 80%> 85%
Throughput Moderate (run times typically 5-10 min).High (run times can be < 3 min).
Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[14][16] It is the method of choice for demanding pharmacokinetic studies where very low concentrations of 2-MBTC are expected.[14][17]

Causality of Experimental Choices: The power of LC-MS/MS lies in its specificity. After chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI) and selected in the first quadrupole (Q1) based on its mass-to-charge ratio (m/z). It is then fragmented in a collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides two dimensions of mass selectivity, virtually eliminating interferences from matrix components.[17] For this reason, a simpler extraction like protein precipitation can often be sufficient.

  • Sample Preparation (Protein Precipitation):

    • Rationale: While more advanced techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner samples, the selectivity of MS/MS often allows for the use of a simpler PPT method, maximizing throughput.[10][11][12][18]

    • The protocol is identical to the one described for HPLC-UV.

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad 6500+ or similar tandem mass spectrometer with an UPLC/HPLC front end.

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% B to 95% B over 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: These must be optimized by infusing a pure standard of 2-MBTC. A hypothetical transition would be determined (e.g., precursor ion [M+H]+ -> most stable product ion).

    • Injection Volume: 5 µL.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile + SIL-IS (300 µL) Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow from sample preparation to data analysis.

The Critical Role of the Internal Standard (IS)

For both methods, the use of an internal standard is non-negotiable for achieving accurate and precise results. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and instrument analysis.[16][19]

  • For HPLC-UV: A structural analog of 2-MBTC that is not present in the sample and has a similar retention time and UV response is a suitable choice.[20]

  • For LC-MS/MS: The gold standard is a Stable Isotope-Labeled (SIL) version of 2-MBTC (e.g., with ¹³C or ²H atoms).[16][21] A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, perfectly compensating for matrix effects and ionization suppression.[20][21] This is a major advantage of the LC-MS/MS approach.[14]

Conclusion and Recommendations

The selection between HPLC-UV and LC-MS/MS for the quantification of 2-Methylbenzo[d]thiazole-6-carbonitrile is contingent upon the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable option for studies where analyte concentrations are expected to be relatively high (e.g., late-stage clinical trials, formulation development). Its simplicity makes it accessible in most laboratory settings.

  • LC-MS/MS is the superior choice for any study requiring high sensitivity and selectivity, such as early-phase pharmacokinetics, metabolite identification, or toxicokinetic studies where dose levels are low.[14] The ability to use a SIL internal standard provides the highest level of confidence in the data.[20]

Ultimately, the method must be fully validated according to regulatory guidelines to ensure that the data generated is reliable, reproducible, and can withstand scientific and regulatory scrutiny.[4][5][22]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Methylbenzo[d]thiazole-6-carbonitrile is foundational to scientific progress. This compound, a heterocyclic aromatic molecule, is explored for a range of applications, including medicinal chemistry and materials science.[1] However, innovation and safety are inextricably linked. The responsible management and disposal of this and all laboratory chemicals are paramount to protecting ourselves, our colleagues, and the environment.

This guide provides a direct, procedurally-focused plan for the proper disposal of 2-Methylbenzo[d]thiazole-6-carbonitrile. It is structured from a risk-management perspective, explaining the causality behind each step to ensure that safety protocols are not just followed, but understood.

Core Principle: Hazard-Based Waste Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Methylbenzo[d]thiazole-6-carbonitrile (CAS No. 42474-60-2) is not always readily available, established principles of chemical safety mandate that we assess risk based on analogous structures. Close structural relatives provide critical hazard information:

  • Benzothiazole-6-carbonitrile is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant and may cause respiratory irritation.[2]

  • 2-Aminobenzothiazole-6-carbonitrile is similarly listed as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3]

Causality: The presence of the benzothiazole core and the nitrile functional group are strong indicators of potential toxicity. Therefore, the primary directive is to treat 2-Methylbenzo[d]thiazole-6-carbonitrile as a hazardous waste stream. Under no circumstances should it be disposed of in standard trash or down the sewer system.[4][5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensuring adequate personal protection is a non-negotiable first step. This mitigates the risk of exposure via inhalation, dermal contact, and ingestion.[7]

PPE ItemSpecificationRationale
Gloves Nitrile rubber gloves.Provides chemical resistance. Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination.[2][8]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against accidental splashes or the generation of airborne dust particles.[3][9]
Body Protection Long-sleeved laboratory coat.Prevents incidental skin contact with the chemical.[2]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling fine dust particles of the solid compound.[2][4]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams containing 2-Methylbenzo[d]thiazole-6-carbonitrile.

Protocol 3.1: Disposal of Bulk/Residual Solid Chemical

This procedure applies to expired, unused, or waste solid 2-Methylbenzo[d]thiazole-6-carbonitrile.

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with solid chemical waste. This should be a sturdy, sealable container, often provided by your institution's Environmental Health & Safety (EHS) department.[5][6]

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated container. Use a dedicated scoop or spatula. The primary goal is to avoid the formation and inhalation of dust.[2]

  • Seal and Label: Securely close the container.[6] Affix a completed hazardous waste label, clearly identifying the contents as "Hazardous Waste: 2-Methylbenzo[d]thiazole-6-carbonitrile" and listing any other components. Include the date and responsible researcher's name.[5]

  • Storage: Store the sealed container in a designated, secure satellite accumulation area for hazardous waste, ensuring it is segregated from incompatible materials. Use secondary containment to mitigate spills.[5]

  • Arrange Pickup: Contact your institution's EHS office to schedule a waste pickup.[5]

Protocol 3.2: Disposal of Contaminated Materials

This includes items like used gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Segregation: All items that have come into direct contact with 2-Methylbenzo[d]thiazole-6-carbonitrile are now considered hazardous waste.

  • Collection: Place these items into a designated solid hazardous waste container, separate from non-hazardous trash. This is often a lined container or a dedicated waste bag.

  • Contaminated Gloves: Remember that contaminated nitrile gloves cannot be recycled and must be disposed of as hazardous waste to prevent contamination of the entire recycling batch.[10]

  • Container Management: When the container is full (not exceeding 90% capacity[6]), seal it, label it clearly as "Solid Hazardous Waste (Contaminated Debris)," and store it for EHS pickup as described in Protocol 3.1.

Protocol 3.3: Managing Small Spills

Accidents happen; a prepared response is key to maintaining safety.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is significant or you feel unwell, evacuate and call your institution's emergency number.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[11]

  • Don PPE: Before beginning cleanup, don the full PPE detailed in Section 2.

  • Contain & Clean: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[11] Avoid raising dust. Carefully sweep or scoop the material and spilled chemical into a suitable, sealable container for disposal.[2]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water, using disposable towels. All cleanup materials must be disposed of as hazardous waste.

  • Label & Dispose: Seal and label the container holding the spill cleanup materials and arrange for disposal via EHS.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling any material potentially contaminated with 2-Methylbenzo[d]thiazole-6-carbonitrile.

G cluster_0 Disposal Workflow for 2-Methylbenzo[d]thiazole-6-carbonitrile start Identify Waste Stream (e.g., residual solid, used gloves, contaminated glassware) is_contaminated Is the item contaminated with 2-Methylbenzo[d]thiazole-6-carbonitrile? start->is_contaminated non_haz Dispose as Non-Hazardous Waste (e.g., clean packaging) is_contaminated->non_haz No haz_waste Treat as Hazardous Waste [Do Not Use Sink or Regular Trash] is_contaminated->haz_waste Yes select_container Select Appropriate, Compatible, and Sealable Waste Container haz_waste->select_container label_container Affix Hazardous Waste Label (List all chemical constituents) select_container->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup

Caption: Decision workflow for proper waste stream segregation.

Conclusion

The responsible disposal of 2-Methylbenzo[d]thiazole-6-carbonitrile is a critical component of laboratory safety and environmental stewardship. By treating this compound with the caution afforded by its hazardous structural analogs, adhering to rigorous PPE standards, and following systematic disposal protocols, we build a culture of safety that protects our research, our institutions, and our communities. Always consult your local and institutional regulations, as they provide the ultimate authority for hazardous waste management.

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Navigating the Handling of 2-Methylbenzo[d]thiazole-6-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 2-Methylbenzo[d]thiazole-6-carbonitrile (CAS No. 42474-60-2). As a benzothiazole derivative, this compound is integral to various research and development applications, including medicinal chemistry and material science.[1] Adherence to rigorous safety procedures is paramount to mitigate risks and ensure the well-being of laboratory personnel. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment: An Evidence-Based Approach

Based on this analogue, 2-Methylbenzo[d]thiazole-6-carbonitrile should be treated as a compound with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The benzothiazole ring system and the cyano (-CN) group are key structural features that inform this assessment. Aromatic heterocyclic compounds can have complex toxicological profiles, and nitrile groups can introduce pathways for toxicity.[3][4] Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of specific equipment is based on a risk assessment of the procedures being performed. The minimum required PPE should be worn at all times when in the laboratory where this chemical is handled.[5]

Data Presentation: PPE Requirements by Task
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport ANSI Z87.1 Safety Glasses with Side Shields[6]Single pair of disposable Nitrile Gloves (min. 5-mil)[7]Full-button, knee-length Lab Coat[6]Not required (in sealed containers)
Weighing Solid ANSI Z87.1 Safety Glasses with Side Shields[6]Single pair of disposable Nitrile Gloves (min. 5-mil)[7]Full-button, knee-length Lab Coat[6]Required if outside a fume hood or ventilated enclosure[8]
Handling Solutions Chemical Splash GogglesDouble-gloving with disposable Nitrile Gloves (min. 5-mil)[7]Full-button, knee-length Lab Coat[6]Not required if handled exclusively within a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face Shield[9]Heavy-duty Nitrile Gloves[10]Chemical Resistant Apron over Lab CoatAir-purifying respirator with appropriate cartridges (if significant vapor/aerosol is present)
In-Depth PPE Rationale
  • Eye and Face Protection : Standard ANSI Z87.1 certified safety glasses with side shields are the absolute minimum.[5][6] However, when handling solutions that pose a splash risk, chemical splash goggles that form a complete seal around the eyes are required. The causality is clear: this compound is classified as a serious eye irritant, and even minor contact can cause significant damage.[2]

  • Hand Protection : Disposable nitrile gloves are the standard for incidental chemical contact in laboratories.[7][9] Nitrile provides superior resistance to a broad range of chemicals compared to latex.[6][10] For handling 2-Methylbenzo[d]thiazole-6-carbonitrile, consider the following:

    • Thickness : Use gloves with a minimum thickness of 5 mils. Thicker gloves provide longer breakthrough times but can reduce dexterity.[7]

    • Integrity Check : Always inspect gloves for tears or punctures before use.

    • Double Gloving : When working with solutions or for extended periods, wearing two pairs of nitrile gloves is a proven technique to increase protection. If the outer glove is contaminated, it can be removed without exposing the skin.[7]

    • Immediate Disposal : Disposable gloves are for single use only. If contact with the chemical occurs, remove the glove(s) immediately using a technique that avoids touching the outer contaminated surface, and wash your hands thoroughly.[7][11]

  • Body Protection : A knee-length laboratory coat with long sleeves and a full set of buttons is mandatory to protect skin and personal clothing from contamination.[6][9]

  • Respiratory Protection : All manipulations of solid 2-Methylbenzo[d]thiazole-6-carbonitrile that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to prevent inhalation.[8][12] If engineering controls like a fume hood are not available or are insufficient to control exposure, an appropriate NIOSH-approved respirator must be used.

Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process. Each step is designed to create a self-validating system of checks and balances.

Experimental Protocol: Step-by-Step Handling Guide
  • Preparation and Pre-Operation:

    • Review the Safety Data Sheet (SDS) for the closest analogue (Benzothiazole-6-carbonitrile) and this specific handling guide.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Locate the nearest eyewash station and safety shower.[13]

    • Don all required PPE as specified in the table above.

  • Chemical Manipulation (in a Fume Hood):

    • When weighing the solid compound, use a spatula to carefully transfer material. Avoid creating dust.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

    • Keep the container tightly sealed when not in use.[12]

  • Post-Operation and Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Spill and Disposal Plan
  • Spills : In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Disposal : All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[12][14] Do not discharge any amount of this chemical into drains or regular trash.[12][13] All waste must be collected by a licensed professional disposal service.[12]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling 2-Methylbenzo[d]thiazole-6-carbonitrile.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Review SDS & Handling Guide prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid or Prepare Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for 2-Methylbenzo[d]thiazole-6-carbonitrile.

References

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. Available at: [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania - Environmental Health & Radiation Safety. (2023-05-15). Available at: [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. Available at: [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. (2021-08-15). Available at: [Link]

  • Personal Protective Equipment & Keeping Lab Personnel Safe. Labtag Blog. (2023-05-18). Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.